Endothall
Descripción
Structure
2D Structure
3D Structure
Propiedades
Key on ui mechanism of action |
Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases. ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2. |
|---|---|
Número CAS |
145-73-3 |
Fórmula molecular |
C8H10O5 |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |
Clave InChI |
GXEKYRXVRROBEV-FBXFSONDSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |
SMILES canónico |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Apariencia |
Assay:≥95%A crystalline solid |
Color/Form |
Cyrstalline, white solid |
Densidad |
1.431 |
melting_point |
Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |
Otros números CAS |
28874-46-6 145-73-3 |
Descripción física |
The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |
Pictogramas |
Acute Toxic; Irritant |
Números CAS relacionados |
129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |
Vida útil |
Stable to about 90 °C, at which temperature it undergoes slow conversion to anhydride; stable in acid and light. |
Solubilidad |
In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |
Sinónimos |
Hexahydro-3,6-endo-oxy-1,2-benzenedicarboxylic Acid; 3,6-Endo-epoxy-1,2-cyclohexanedicarboxylic Acid; Hexahydro-3,6-endooxyphthalic Acid; Aquathol; Aquothol; Endothal; Endothalic Acid; Endothallic Acid; Herbon Pennout; Hydout; Hydrothol; NSC 112771 |
Presión de vapor |
1.57X10-10 mm Hg at 24 °C |
Origen del producto |
United States |
Foundational & Exploratory
Endothall's Herbicidal Mode of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall is a potent herbicide with a multifaceted mode of action primarily centered on the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). This disruption of cellular signaling cascades leads to a cascade of downstream effects, including the disorganization of the cytoskeleton, cell cycle arrest, and ultimately, plant death. This technical guide provides an in-depth exploration of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Primary Mode of Action: Inhibition of Protein Phosphatase 2A
The core herbicidal activity of this compound stems from its potent inhibition of Protein Phosphatase 2A (PP2A), a crucial enzyme that regulates a wide array of cellular processes through the dephosphorylation of key signaling proteins.[1][2] this compound, being a structural analog of cantharidin, directly binds to the catalytic subunit of PP2A, leading to its inactivation.[1] This inhibition is significantly more potent for PP2A than for Protein Phosphatase 1 (PP1).[3] The disruption of PP2A activity leads to the hyperphosphorylation of its downstream targets, triggering a series of cytotoxic events.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against protein phosphatases is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against PP2A and PP1, highlighting its selectivity.
| Target Enzyme | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [4] |
| Protein Phosphatase 2A (PP2A) | 19-50 nM | [4] |
| Protein Phosphatase 1 (PP1) | 5 µM | [4] |
Note: Lower IC50 values indicate greater inhibitory potency.
Signaling Pathway: PP2A Inhibition and Cytoskeletal Disruption
A key downstream consequence of this compound-mediated PP2A inhibition is the disruption of the plant cytoskeleton, particularly the organization of microtubules.[1][2] This is primarily mediated through the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A that is essential for the control of the cortical cytoskeleton.[1] Inhibition of the PP2A/TON2 complex leads to a phenotype similar to that observed in tonneau mutants, characterized by disorganized microtubule arrays, malformed mitotic spindles, and improper cell plate formation, ultimately leading to cell cycle arrest in prometaphase.[1][2]
Secondary Modes of Action
In addition to its primary effect on PP2A, this compound elicits a range of secondary phytotoxic effects that contribute to its overall herbicidal efficacy.
Interference with Lipid Biosynthesis
This compound has been shown to inhibit lipid synthesis in plants. Specifically, it interferes with the incorporation of malonic acid into the lipid fraction.[5] One study reported that 5 µg/L of this compound caused an approximate 40% inhibition of malonic acid incorporation into lipids in hemp hypocotyl segments.[5] This disruption of lipid metabolism can compromise cell membrane integrity and overall cellular function.
Disruption of Cell Membrane Integrity
Treatment with this compound leads to a loss of cell membrane integrity, resulting in increased electrolyte leakage.[6] This effect is a common indicator of cell death and suggests that this compound causes significant damage to the plasma membrane.[6] The disruption of membrane function contributes to the observed symptoms of wilting and tissue necrosis in treated plants.
Effects on Mitochondrial Respiration
The impact of this compound on mitochondrial respiration is complex, with some studies reporting inhibition while others suggest stimulation at different concentrations.[7] For instance, one study on Hydrilla found that this compound reduced respiration at 100 µM but stimulated it at 1000 µM.[7] Furthermore, this compound can influence the alternative oxidase (AOX) pathway, a component of the plant mitochondrial electron transport chain. Inhibition of the cytochrome pathway by other means can be blocked by this compound, suggesting an interaction with the signaling that regulates this alternative respiratory pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the herbicidal mode of action of this compound.
In Vitro Protein Phosphatase Inhibition Assay
Two common methods for quantifying the inhibition of PP2A by this compound are the Malachite Green Phosphate (B84403) Assay and the p-Nitrophenyl Phosphate (pNPP) Assay.
This colorimetric assay measures the release of free phosphate from a phosphopeptide substrate.
Materials:
-
Purified PP2A enzyme
-
Phosphopeptide substrate (e.g., KRpTIRR)
-
Malachite Green reagent
-
This compound solution of varying concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of Assay Buffer (control) or this compound dilution.
-
Add 10 µL of purified PP2A enzyme to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
This assay utilizes a chromogenic substrate that produces a yellow product upon dephosphorylation.
Materials:
-
Purified PP2A enzyme
-
p-Nitrophenyl Phosphate (pNPP) Substrate Solution
-
This compound solution of varying concentrations
-
Assay Buffer
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer (control) or this compound dilution.
-
Add 25 µL of purified PP2A enzyme.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Electrolyte Leakage Assay for Cell Membrane Damage
This assay quantifies cell death by measuring the leakage of electrolytes from damaged cell membranes.[4][8]
Materials:
-
Plant tissue (e.g., leaf discs)
-
This compound solution of varying concentrations
-
Deionized water
-
Conductivity meter
-
12-well plates or similar containers
Procedure:
-
Excise uniform plant tissue samples (e.g., leaf discs).
-
Rinse the samples with deionized water to remove surface electrolytes.
-
Place the samples in containers with a known volume of deionized water or treatment solution (this compound at various concentrations).
-
Incubate for a set period (e.g., 24 hours) under controlled conditions.
-
Measure the initial conductivity of the solution (C1).
-
After the incubation period, measure the conductivity of the solution again (C2).
-
To determine the total electrolyte content, boil the samples for a set time (e.g., 15 minutes) to cause complete cell lysis.
-
After cooling to room temperature, measure the final conductivity (C_total).
-
Calculate the percentage of electrolyte leakage as: ((C2 - C1) / C_total) * 100.
Conclusion
This compound's herbicidal activity is a result of a complex interplay of molecular events, with the inhibition of Protein Phosphatase 2A as the central mechanism. This primary action triggers a cascade of downstream effects, including cytoskeletal disorganization, cell cycle arrest, disruption of lipid biosynthesis, and loss of cell membrane integrity, all of which contribute to the ultimate death of the plant. A thorough understanding of these intricate mechanisms is crucial for the development of more effective and selective herbicides and for assessing the environmental impact of existing compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this field.
References
- 1. The Arabidopsis TONNEAU2 Gene Encodes a Putative Novel Protein Phosphatase 2A Regulatory Subunit Essential for the Control of the Cortical Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noaa.gov [noaa.gov]
- 3. Quantitative analyses of the plant cytoskeleton reveal underlying organizational principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurements of Membrane Potentials in Plant Mitochondria with the Safranine Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mass.gov [mass.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Mitochondrial Alternative Oxidase in Response to a Cell Signal Pathway Down-Regulating the Cytochrome Pathway Prevents Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of plant alkaloids on mitochondrial bioenergetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Scythe: An In-depth Technical Guide to the Biochemical Pathways Disrupted by Endothall
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall, a dicarboxylic acid derivative, is a potent herbicide and algaecide with a long history of use in agriculture and aquatic weed management. Its efficacy lies in its ability to rapidly induce cellular damage and necrosis in susceptible plant species. For researchers, toxicologists, and drug development professionals, the molecular mechanisms underpinning this compound's potent biological activity offer a compelling case study in targeted pathway disruption. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved. The primary molecular target of this compound is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1), leading to a cascade of downstream cellular dysregulation.[1][2][3] Beyond this primary mechanism, this compound also impacts other critical cellular processes including lipid biosynthesis, cell membrane integrity, and respiration.[4][5][6][7]
Core Mechanism of Action: Inhibition of Protein Phosphatases
The central tenet of this compound's toxicity is its function as a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1][3] These serine/threonine phosphatases are crucial regulators of a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis. By inhibiting PP1 and PP2A, this compound leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of phosphorylation-dephosphorylation events that govern cellular homeostasis.
The inhibitory potency of this compound against these phosphatases has been quantified, with PP2A showing greater sensitivity than PP1.[2][8] This differential inhibition is a key aspect of its toxicological profile.
Signaling Pathway of Protein Phosphatase 2A Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Protein phosphatase 2A and its [3H]cantharidin/[3H]this compound thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mass.gov [mass.gov]
- 5. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. journals.flvc.org [journals.flvc.org]
- 8. Protein Phosphatases Decrease Their Activity during Capacitation: A New Requirement for This Event | PLOS One [journals.plos.org]
Endothall as a Protein Phosphatase 2A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that plays a vital role in regulating a myriad of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. Endothall, a dicarboxylic acid derivative, has been identified as a potent and selective inhibitor of PP2A. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against PP2A, detailed experimental protocols for its study, and its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound as a tool to probe PP2A function and as a potential lead compound for therapeutic development.
Introduction to this compound and Protein Phosphatase 2A
Protein Phosphatase 2A is a heterotrimeric holoenzyme consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit confers substrate specificity to the holoenzyme. PP2A acts as a tumor suppressor by dephosphorylating and thereby regulating the activity of numerous proteins involved in cell growth and proliferation.
This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a structural analog of cantharidin, a potent natural toxin. It functions as a herbicide by inhibiting protein phosphatases in plants. In mammalian systems, this compound has been shown to be a potent inhibitor of PP2A, and to a lesser extent, Protein Phosphatase 1 (PP1)[1]. Its ability to selectively inhibit PP2A makes it a valuable tool for dissecting PP2A-mediated signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the catalytic subunit of PP2A[1]. This binding occludes the active site of the enzyme, preventing it from dephosphorylating its substrates. The inhibition of PP2A by this compound leads to the hyperphosphorylation of downstream target proteins, which in turn modulates their activity and triggers a cascade of cellular events. The structural basis for this interaction is believed to involve the dicarboxylic acid moiety of this compound interacting with key residues within the catalytic site of PP2A.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and other related compounds against PP1 and PP2A is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 Value (nM) |
| This compound | PP2A | 90 [1] |
| PP1 | 5000 [1] | |
| Cantharidin | PP2A | 160[2] |
| PP1 | 1700[2] | |
| Okadaic Acid | PP2A | 0.1 - 0.3[3] |
| PP1 | 15 - 50[3] | |
| This compound thioanhydride | PP2A | Potency > this compound (in vitro)[4] |
| PP1 | Potency > this compound (in vitro)[4] |
Table 1: Comparative IC50 values of this compound and other common PP2A inhibitors.
Experimental Protocols
The following are detailed protocols for two common in vitro assays used to measure PP2A activity and its inhibition by compounds like this compound.
Malachite Green Phosphate (B84403) Assay
This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A.
Materials:
-
Purified recombinant Protein Phosphatase 2A (catalytic subunit)
-
This compound stock solution (e.g., in water or DMSO)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol
-
Malachite Green Reagent A: 0.045% Malachite Green hydrochloride in water
-
Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl
-
Malachite Green Working Solution: Mix 3 parts of Reagent A with 1 part of Reagent B. Prepare fresh.
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination (e.g., 1 nM to 10 µM).
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
20 µL of Assay Buffer (for control) or this compound dilution.
-
10 µL of purified PP2A enzyme (final concentration will depend on the specific activity of the enzyme lot).
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 30°C.
-
Initiate the Reaction: Add 20 µL of the phosphopeptide substrate to each well to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for that substrate.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Color: Add 50 µL of Malachite Green Working Solution to each well to stop the reaction and initiate color development.
-
Incubate: Incubate for 15-20 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of MYC and PP2A in the Initiation and Progression of Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of Endothall: A Deep Dive into Their Activity and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall, a dicarboxylic acid derivative of 7-oxabicyclo[2.2.1]heptane, is a widely utilized herbicide. Its structural similarity to cantharidin (B1668268), a potent natural toxin, has spurred significant research into the synthesis and biological evaluation of a wide array of structural analogs. This guide provides a comprehensive technical overview of these analogs, focusing on their activity, underlying mechanisms of action, and the experimental methodologies used for their characterization. The primary mechanism of action for this compound and its analogs is the inhibition of protein phosphatase 1 (PP1) and, more potently, protein phosphatase 2A (PP2A), crucial regulators of numerous cellular processes.[1][2] This inhibition disrupts signaling pathways controlling the cell cycle and apoptosis, making these compounds valuable tools for research and potential leads for therapeutic development, particularly in oncology.[3][4]
Data Presentation: Quantitative Activity of this compound and Its Analogs
The biological activity of this compound and its structural analogs has been quantified through various metrics, including inhibitory concentrations against protein phosphatases (IC50), lethal doses in animal models (LD50), and growth inhibitory concentrations in cancer cell lines (GI50). A summary of this quantitative data is presented below to facilitate a comparative analysis of these compounds.
Inhibition of Protein Phosphatases 1 and 2A
The primary molecular targets of this compound and its analogs are the serine/threonine protein phosphatases PP1 and PP2A. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting these enzymes.
| Compound | Target | IC50 (µM) | Source(s) |
| This compound | PP1 | >1000 | [5] |
| PP2A | 94 | [5] | |
| Cantharidin | PP1 | 1.8 - 3.6 | [5][6] |
| PP2A | 0.2 - 0.36 | [5][6] | |
| Norcantharidin (B1212189) | PP1 | 5.31 - 9.0 | [4][5] |
| PP2A | 2.9 - 3.0 | [4][5] | |
| This compound thioanhydride | PP1 | In vivo > Cantharidin | [2] |
| PP2A | In vivo > Cantharidin | [2] | |
| Cantharidic Acid | PP1 | - | [7] |
| PP2A | - (5-12 fold less sensitive than PP2A) | [7] | |
| Palasonin | PP1 | - | [7] |
| PP2A | - (5-12 fold less sensitive than PP2A) | [7] | |
| Morphilino-substituted norcantharidin analog | PP1 | - | [4] |
| PP2A | 2.8 | [4] | |
| Thiomorpholine-substituted norcantharidin analog | PP1 | 3.2 | [4] |
| PP2A | 5.1 | [4] | |
| Cantharimide with D-histidine | PP1 | 3.22 | [5] |
| PP2A | 0.81 | [5] | |
| Cantharimide with L-histidine | PP1 | 2.82 | [5] |
| PP2A | 1.35 | [5] |
Toxicity Data
The acute toxicity of these compounds is often evaluated in mice, with the LD50 value representing the dose required to be lethal to 50% of the test population.
| Compound | LD50 (mg/kg, i.p. mouse) | Source(s) |
| This compound thioanhydride | 0.3 | [7] |
Anticancer Activity
The growth inhibitory (GI50) concentrations of various analogs have been determined across a panel of human cancer cell lines, indicating their potential as anticancer agents.
| Compound | Cell Line | GI50 (µM) | Source(s) |
| Cantharidin | Colorectal (HT29, SW480), Breast (MCF-7), Ovarian (A2780), Lung (H460), Skin (A431), Prostate (DU145), Neuroblastoma (BE2-C), Glioblastoma (SJ-G2) | 6 - 15 | [6] |
| Norcantharidin | Colorectal (HT29, SW480), Breast (MCF-7), Ovarian (A2780), Lung (H460), Skin (A431), Prostate (DU145), Neuroblastoma (BE2-C), Glioblastoma (SJ-G2) | ~45 | [4] |
| Morphilino-substituted norcantharidin analog | Various human cancer cell lines | ~9.6 | [4] |
| Cantharidin analog (with amine nitrogen in heterocycle) | Various human cancer cell lines | ~3.3 | [4] |
| Cantharidin | Human colorectal cancer colo 205 cells | 20.53 (IC50) | [8] |
Experimental Protocols
Synthesis of Norcantharidin
Norcantharidin is a key demethylated analog of cantharidin and serves as a precursor for the synthesis of numerous derivatives. A common synthetic route involves a Diels-Alder reaction followed by reduction.
1. Diels-Alder Reaction:
-
Reactants: Furan and maleic anhydride (B1165640).
-
Procedure: Furan and maleic anhydride are reacted together. This cycloaddition reaction forms the 7-oxabicyclo[2.2.1]heptane skeleton.
-
Product: 5,6-dehydronorcantharidin.
2. Reduction:
-
Reactant: 5,6-dehydronorcantharidin.
-
Procedure: The double bond in 5,6-dehydronorcantharidin is reduced, typically through catalytic hydrogenation.
-
Product: Norcantharidin.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay is widely used to determine the inhibitory activity of compounds against PP2A.
1. Principle:
-
The assay measures the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PP2A. The product, p-nitrophenol (pNP), is yellow and its absorbance can be measured spectrophotometrically.
2. Materials:
-
Purified PP2A enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified PP2A enzyme.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
1. Principle:
-
Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
3. Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and its analogs is the inhibition of PP1 and PP2A. PP2A is a critical tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis.[9] Inhibition of PP2A by these compounds leads to the hyperphosphorylation of its downstream substrates, resulting in cell cycle arrest and induction of apoptosis.
Cell Cycle Regulation
This compound and its analogs, particularly cantharidin, have been shown to induce cell cycle arrest, primarily at the G2/M phase.[8][10] This is achieved through the modulation of key cell cycle regulatory proteins.
-
Inhibition of PP2A: Leads to the hyperphosphorylation and inactivation of CDK1 (Cyclin-Dependent Kinase 1), a key driver of G2/M transition.
-
Modulation of Cyclins: Cantharidin treatment has been associated with decreased levels of Cyclin A and Cyclin B, which are essential for CDK1 activity.[8]
-
Activation of Checkpoint Proteins: Increased levels of CHK1 and the CDK inhibitor p21 have been observed, which contribute to the G2/M arrest.[3][8]
Induction of Apoptosis
The inhibition of PP2A by this compound and its analogs also triggers programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Regulation of Bcl-2 Family Proteins: PP2A can dephosphorylate the anti-apoptotic protein Bcl-2.[11] Inhibition of PP2A leads to hyperphosphorylated Bcl-2, which can alter its function and promote apoptosis. Furthermore, cantharidin treatment has been shown to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic Bcl-2.[8]
-
Caspase Activation: Cantharidin and its analogs activate the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[8]
-
Mitochondrial Pathway: A decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol have been observed, which are key events in the intrinsic apoptotic pathway.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cantharidin induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cantharidin induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PP2A as a master regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dephosphorylation of Bcl‐2 by protein phosphatase 2A results in apoptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
Environmental fate and degradation of Endothall.
An In-depth Technical Guide to the Environmental Fate and Degradation of Endothall
Executive Summary
This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used contact herbicide and algaecide for both aquatic and terrestrial applications.[1][2] Its environmental persistence is relatively short, primarily governed by rapid microbial degradation in soil and water.[1][2] The active herbicidal form, this compound acid, is formed upon the dissociation of its salt formulations (dipotassium or monoamine) in water.[3][4] Abiotic degradation processes such as hydrolysis, photolysis, and oxidation are not significant pathways for its dissipation in the environment.[1][2][3][5] Due to its high water solubility and low soil adsorption, this compound is mobile in soil, but its rapid breakdown mitigates extensive leaching.[2] The primary metabolite, glutamic acid, is a common amino acid that is readily incorporated into the natural microbial metabolic cycles.[1][6] Consequently, this compound exhibits a low potential for bioaccumulation in aquatic organisms.[1][2] This guide provides a comprehensive overview of the environmental behavior of this compound, summarizing key quantitative data and outlining typical experimental protocols for its study.
Physicochemical Properties Influencing Environmental Fate
The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. This compound is a highly water-soluble compound with a very low potential to adsorb to soil or sediment particles, and it is not expected to bioaccumulate in organisms. These key properties are summarized in Table 1.
| Property | Value | Implication for Environmental Fate | Reference |
| Chemical Formula | C₈H₁₀O₅ | - | [5] |
| Molecular Weight | 186.16 g/mol | - | [5] |
| Water Solubility | 100,000 mg/L (at 20°C) | High potential for mobility in water and soil porewater. | [2][5] |
| Vapor Pressure | Very low at room temperature | Volatilization from water or soil surfaces is not a significant dissipation pathway. | [2] |
| Octanol/Water Partition Coefficient (Kow) | Log Kow = -0.5 to 1.91 | Low potential for bioaccumulation in organisms. | [5][7] |
| Soil Adsorption Coefficient (Koc) | < 2 mL/g | Very low adsorption to soil organic matter; high mobility in soil. | [2] |
| Bioconcentration Factor (BCF) | < 1 in bluegill | Not expected to bioaccumulate in aquatic organisms. | [2] |
Degradation Pathways
The primary mechanism for the removal of this compound from the environment is microbial degradation. Abiotic processes play a negligible role.
Biotic Degradation (Biodegradation)
Microbial action is the dominant process responsible for the breakdown of this compound in both aquatic and terrestrial systems.[1][2][3] The process is dependent on environmental factors that influence microbial activity, such as temperature, moisture, and the presence of a viable microbial population.[5]
-
Mechanism: The degradation proceeds via the splitting of the oxabicyclo ring.[1] The primary breakdown product is glutamic acid, with minor metabolites including aspartic acid, citric acid, and alanine.[1][5] These metabolites are common biomolecules that can be utilized by microorganisms in the tricarboxylic acid (TCA) cycle for energy and cell synthesis.[1][5] Studies with ¹⁴C-labeled this compound have shown its incorporation into cellular components like amino acids and proteins and its eventual mineralization to CO₂.[5]
-
Key Microorganisms: Bacteria are the primary decomposers. For instance, Arthrobacter species isolated from lake hydrosoil have been shown to use this compound as a sole source of carbon and energy.[3][8]
-
Role of Sediment: In aquatic systems, the presence of sediment is critical for this compound degradation.[3][9] Studies have shown that degradation does not occur in water alone but proceeds rapidly in the presence of sediment, which provides a habitat for the necessary microbial communities.[3][10] A lag phase of 5 to 11 days is often observed before rapid degradation commences, which can be shortened if the microbial population has been previously exposed to the herbicide.[3][10]
Caption: Metabolic pathway for the microbial degradation of this compound.
Abiotic Degradation
Abiotic degradation pathways are not considered significant for this compound.
-
Photolysis: this compound is generally reported to be stable in the presence of sunlight.[1][5] Some manufacturer studies submitted for reregistration showed conflicting results at different pH values, with one study indicating a half-life of less than 24 hours at pH 5 but stability at pH 7 and 9.[1] However, the consensus is that photolysis is not a major fate process.[2][3]
-
Hydrolysis: The molecule lacks functional groups that readily hydrolyze under typical environmental conditions.[5] It is stable at pH 5 and 9, although one study reported a very long half-life of 2,825 days at a neutral pH of 7.[1]
-
Oxidation and Volatilization: this compound is stable to oxidation and is not very volatile, meaning these are not significant dissipation routes.[1][2]
Environmental Fate Data
Quantitative data from various studies demonstrate this compound's non-persistent nature across different environmental compartments. The half-life, which is the time it takes for 50% of the initial concentration to dissipate, is a key metric for persistence.
| Parameter | Medium | Condition | Half-Life (t₁/₂) | Reference |
| Biodegradation | Water | Aerobic | < 7 to 10 days | [1][4][7][11] |
| Water | Anaerobic | 10 days (slower than aerobic) | [1] | |
| Soil | Aerobic | 4 to 9 days | [2] | |
| Pond Water | Non-sterilized | ~4 days for 50% degradation | [1][5] | |
| Pond Water | Sterilized (autoclaved) | No apparent degradation after 9 days | [1][5] | |
| Photolysis | Water | pH 5 | < 24 hours (one study) | [1] |
| Water | pH 7 and 9 | Stable | [1] | |
| Hydrolysis | Water | pH 7 | 2825 days (one study) | [1] |
| Water | pH 5 and 9 | Stable | [1] |
Experimental Protocols
Standardized methods are crucial for accurately assessing the environmental fate of pesticides like this compound. Below are outlines of key experimental approaches.
Aquatic Degradation Mesocosm Study
This protocol is designed to simulate and measure the degradation of this compound in a controlled aquatic environment, reflecting the critical role of sediment.
-
Mesocosm Setup:
-
Collect water and sediment from a relevant, un-impacted site.
-
Distribute the sediment and overlying site water into replicate experimental units (mesocosms), ensuring consistency.
-
-
Acclimation: Allow the mesocosms to stabilize and acclimate under controlled laboratory conditions (e.g., constant temperature and light/dark cycle) for a set period.
-
Treatment Application:
-
Prepare a stock solution of this compound, often using a ¹⁴C-radiolabeled version to facilitate tracking of metabolites and mineralization.
-
Apply the stock solution to the water column of the treatment mesocosms to achieve the desired experimental concentration.
-
-
Incubation and Sampling:
-
Incubate the mesocosms for a defined period (e.g., 30-60 days).
-
Collect water and sediment samples at predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 30 days).
-
For mineralization studies, trap evolved ¹⁴CO₂ using an alkaline solution.
-
-
Sample Analysis:
-
Extract this compound and its degradation products from water and sediment samples.
-
Analyze the extracts using appropriate analytical instrumentation, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Quantify ¹⁴CO₂ and biomass-incorporated radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the dissipation rate and half-life of this compound in the system using appropriate kinetic models (e.g., first-order kinetics).
-
Caption: A typical experimental workflow for a mesocosm-based study.
Analytical Method for this compound Residue in Water (Based on EPA Method 548.1)
This method is used for the quantitative determination of this compound in drinking water and requires a derivatization step to make the analyte suitable for gas chromatography.[12][13][14][15]
-
Sample Preservation: Collect samples in glass containers. If residual chlorine is present, dechlorinate with sodium thiosulfate. Acidify the sample to a pH between 1.5 and 2 with hydrochloric acid and store at 4°C.[12][15] The holding time is typically 7 days until extraction.[12][14]
-
Solid Phase Extraction (SPE): Pass a 100 mL water sample through an anion exchange SPE cartridge to retain the acidic this compound.[12][14]
-
Elution: Elute the trapped this compound from the cartridge using acidic methanol.[12][14]
-
Derivatization (Methylation): Add a co-solvent like methylene (B1212753) chloride to the eluate. Heat the mixture at 50-60°C for approximately 30-40 minutes to convert this compound into its more volatile dimethyl ester derivative.[12][14]
-
Liquid-Liquid Extraction (LLE): Add salted reagent water to the derivatized solution and partition the dimethyl ester of this compound into methylene chloride.[12][14]
-
Concentration: Reduce the volume of the methylene chloride extract under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject the concentrated extract into a gas chromatograph equipped with a mass spectrometer (MS) or a flame ionization detector (FID) for separation and quantification.[12][13]
Conclusion
The environmental fate of this compound is characterized by rapid biotic degradation in both soil and aquatic environments, making it a non-persistent herbicide. Its primary degradation pathway involves microbial metabolism, which converts the parent molecule into simple, naturally occurring compounds like glutamic acid that are then mineralized. Abiotic processes such as photolysis and hydrolysis do not contribute significantly to its breakdown. While this compound is mobile in soil, its short half-life of 4 to 9 days limits the potential for significant leaching into groundwater.[2] In aquatic systems, its half-life is typically less than 10 days under aerobic conditions, with degradation being highly dependent on the presence of sediment-associated microorganisms.[1][3][11] The low bioconcentration factor indicates that it does not accumulate in the food chain.[2] Understanding these fate and degradation characteristics is essential for assessing the environmental risk and ensuring the responsible use of this compound for weed and algae control.
References
- 1. mass.gov [mass.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. noaa.gov [noaa.gov]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 12. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 13. epd.georgia.gov [epd.georgia.gov]
- 14. Analytical Method [keikaventures.com]
- 15. greenrivertech.com.tw [greenrivertech.com.tw]
Toxicological Profile of Endothall and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall, a dicarboxylic acid derivative, is utilized primarily as a terrestrial and aquatic herbicide. Its toxicological profile is of significant interest to ensure environmental and human safety. This technical guide provides a comprehensive overview of the toxicological effects of this compound and its metabolites, detailing its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, subchronic, and chronic toxicity. The document also covers its potential for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Experimental methodologies are described based on standardized protocols, and key data are presented in tabular format for clarity. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is the common name for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. It is commercially available in several forms, including the free acid, dipotassium (B57713) salt, and N,N-dimethylalkylamine salt.[1][2] Upon application, the salt forms dissociate to this compound acid, which is the active herbicidal agent.[2] Understanding the toxicological properties of this compound and its metabolites is crucial for risk assessment and the development of safety guidelines.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats indicate that this compound is poorly absorbed from the gastrointestinal tract. Following oral administration of radiolabeled this compound, the majority of the dose is excreted in the feces (approximately 90%), with a smaller portion in the urine (around 7%).[3] This suggests limited systemic absorption after ingestion.
Once absorbed, this compound does not appear to bioaccumulate in tissues.[4] In fish, residue levels become undetectable a few days after exposure.[4]
Metabolism
The metabolism of this compound in mammals is not extensively detailed in publicly available literature. However, the primary metabolic pathways are understood to involve the formation of a monomethyl ester and the complete breakdown into naturally occurring substances.[5] The residues of concern in plants and animals are considered to be the parent this compound and its monomethyl ester.[5]
Microbial degradation of this compound in the environment leads to the formation of glutamic acid as an initial breakdown product, which is then further metabolized by bacteria.[3][6] While this is an environmental fate pathway, it provides insight into the potential for breakdown into common biochemical molecules.
References
Endothall's Disruption of Plant Protein and Lipid Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall, a dicarboxylic acid herbicide, exerts its phytotoxic effects through a multifaceted mechanism of action that includes the significant disruption of fundamental cellular processes. This technical guide provides an in-depth examination of this compound's impact on plant protein and lipid synthesis. The core of its mechanism lies in the inhibition of serine/threonine protein phosphatases, leading to a cascade of downstream effects on key metabolic pathways. This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in plant science and herbicide development.
Introduction
This compound is a widely used herbicide for the control of various terrestrial and aquatic weeds.[1][2] Its mode of action, while complex, is primarily attributed to its function as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in the regulation of cellular processes through protein dephosphorylation.[3][4] This inhibition leads to a hyperphosphorylated state of numerous proteins, disrupting critical metabolic pathways, including the synthesis of proteins and lipids, ultimately leading to cell death.[2][5] This whitepaper will delve into the biochemical basis of this compound's effects on these two vital biosynthetic pathways.
Impact on Lipid Synthesis
This compound has been demonstrated to be a potent inhibitor of lipid synthesis in plants. The primary mechanism is believed to be the disruption of the regulatory control of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo fatty acid synthesis.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity
ACCase catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a committed step in fatty acid biosynthesis. The activity of ACCase is regulated by reversible phosphorylation; the phosphorylated form is generally less active, while the dephosphorylated form is more active. Serine/threonine protein phosphatases, such as PP2A, are responsible for dephosphorylating and activating ACCase. By inhibiting these phosphatases, this compound maintains ACCase in a hyperphosphorylated and consequently less active state. This leads to a reduction in the production of malonyl-CoA, a crucial building block for fatty acids, thereby inhibiting overall lipid synthesis.
Caption: this compound inhibits Protein Phosphatase 2A, preventing the activation of Acetyl-CoA Carboxylase.
Quantitative Data on Lipid Synthesis Inhibition
The inhibitory effect of this compound on lipid synthesis has been quantified in studies measuring the incorporation of radiolabeled precursors into lipid fractions.
| Plant Species | Tissue | This compound Concentration | Precursor | Inhibition of Incorporation | Reference |
| Sesbania exaltata (Hemp sesbania) | Hypocotyl segments | 5 µg/L | [14C]Malonic acid | ~40% | [1][6] |
Experimental Protocol: Measurement of [14C]Malonic Acid Incorporation into Lipids
This protocol outlines a general method for assessing the impact of this compound on lipid synthesis by measuring the incorporation of radiolabeled malonic acid.
1. Plant Material Preparation:
-
Germinate and grow seedlings of the target plant species under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Excise specific tissues (e.g., hypocotyls, leaf discs) for the assay.
2. Incubation with this compound:
-
Prepare a series of this compound solutions of varying concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
Pre-incubate the plant tissues in the this compound solutions or a control buffer for a specified period (e.g., 1-2 hours) to allow for uptake.
3. Radiolabeling:
-
Add [14C]malonic acid to each incubation solution to a final specific activity (e.g., 1 µCi/mL).
-
Continue the incubation for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
4. Lipid Extraction:
-
Terminate the incubation by rinsing the tissues with cold, non-radioactive buffer.
-
Homogenize the tissues in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).
-
Centrifuge the homogenate to separate the lipid-containing organic phase from the aqueous phase and cell debris.
-
Collect the lower organic phase containing the lipids.
5. Quantification of Radioactivity:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Express the results as counts per minute (CPM) per milligram of fresh weight or per microgram of protein.
-
Calculate the percentage inhibition of malonic acid incorporation for each this compound concentration relative to the control.
Caption: Experimental workflow for measuring the inhibition of lipid synthesis by this compound.
Impact on Protein Synthesis
This compound's interference with protein synthesis is another critical aspect of its herbicidal activity.[1][7] This effect is also linked to its role as a protein phosphatase inhibitor, which disrupts the highly regulated process of protein translation.
Mechanism of Action: Disruption of Ribosomal Regulation
Protein synthesis is a tightly controlled process, with the phosphorylation status of ribosomal proteins and translation initiation factors playing a key role. The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth and protein synthesis, and its activity is modulated by protein phosphatases. Ribosomal protein S6 (RPS6), a component of the 40S ribosomal subunit, is a key substrate of S6 Kinase (S6K), which is downstream of TOR. The phosphorylation of RPS6 is associated with increased translation of specific mRNAs.
By inhibiting serine/threonine protein phosphatases, this compound can lead to the hyperphosphorylation of components within the translation machinery, including ribosomal proteins. This aberrant phosphorylation state is hypothesized to disrupt the normal cycle of translation, leading to an overall inhibition of protein synthesis.
Caption: this compound inhibits protein phosphatases, leading to hyperphosphorylation of ribosomal proteins and disruption of protein synthesis.
Quantitative Data on Protein Synthesis Inhibition
Currently, specific quantitative data detailing the percentage of protein synthesis inhibition by this compound in plants is not extensively documented in publicly available literature. While it is known to interfere with this process, further research is required to establish precise dose-response relationships.[1][7]
| Plant Species | Tissue | This compound Concentration | Precursor | Inhibition of Incorporation | Reference |
| Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available | - |
Experimental Protocol: Measurement of [35S]Methionine Incorporation into Proteins
This protocol provides a general framework for assessing the effect of this compound on the rate of protein synthesis using a radiolabeled amino acid.
1. Plant Material and Growth Conditions:
-
Grow plant seedlings or cell cultures in a controlled environment.
-
For whole plants, select uniform tissues for the experiment (e.g., leaf discs, root tips).
2. Pre-incubation with this compound:
-
Prepare a range of this compound concentrations in a suitable incubation buffer.
-
Pre-incubate the plant material in the this compound solutions or control buffer for a predetermined time (e.g., 1-2 hours).
3. Radiolabeling:
-
Add [35S]methionine to the incubation medium to a final concentration (e.g., 10-50 µCi/mL).
-
Incubate for a specific duration (e.g., 30 minutes to 2 hours) to allow for incorporation into newly synthesized proteins.
4. Protein Extraction and Precipitation:
-
Terminate the labeling by washing the tissues with a cold buffer containing an excess of non-radioactive methionine.
-
Homogenize the plant material in a lysis buffer.
-
Precipitate the proteins from the total cell lysate using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated [35S]methionine.
5. Quantification of Radioactivity:
-
Solubilize the protein pellet.
-
Measure the radioactivity of an aliquot using a liquid scintillation counter.
6. Protein Quantification:
-
Determine the total protein concentration in the solubilized pellet using a standard method (e.g., Bradford or Lowry assay).
7. Data Analysis:
-
Express the rate of protein synthesis as CPM per microgram of protein.
-
Calculate the percentage inhibition of protein synthesis for each this compound concentration compared to the control.
Caption: Experimental workflow for measuring the inhibition of protein synthesis by this compound.
Conclusion and Future Directions
This compound's herbicidal activity is intrinsically linked to its ability to inhibit serine/threonine protein phosphatases, leading to profound disruptions in both lipid and protein biosynthesis. The inhibition of ACCase activity via hyperphosphorylation presents a clear mechanism for the observed reduction in lipid synthesis. Similarly, the interference with the phosphorylation-dephosphorylation cycle of ribosomal proteins offers a compelling explanation for its impact on protein synthesis.
While the qualitative effects are well-established, there is a need for more extensive quantitative data, particularly concerning the inhibition of protein synthesis across a range of plant species and this compound concentrations. Future research should focus on identifying the specific protein phosphatase isoforms targeted by this compound in plants and elucidating the full spectrum of downstream substrates whose phosphorylation status is altered. A deeper understanding of these molecular interactions will not only refine our knowledge of this compound's mode of action but also aid in the development of more selective and effective herbicides.
References
- 1. mass.gov [mass.gov]
- 2. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]
- 3. noaa.gov [noaa.gov]
- 4. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. noaa.gov [noaa.gov]
Chemical structure and properties of Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid).
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall, with the systematic IUPAC name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent herbicide and a valuable tool in biomedical research due to its specific inhibition of protein phosphatase 2A (PP2A).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its analysis, along with spectroscopic data, are presented to support further research and development. The document also visualizes key experimental workflows and the compound's impact on cellular signaling pathways.
Chemical Structure and Identification
This compound is a dicarboxylic acid with a bridged bicyclic ether structure. The molecule exists as multiple stereoisomers, with the exo-cis isomer exhibiting the greatest biological activity.[3]
| Identifier | Value |
| IUPAC Name | (1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid[4] |
| CAS Number | 145-73-3[4] |
| Molecular Formula | C₈H₁₀O₅[2] |
| Molecular Weight | 186.16 g/mol [2] |
| SMILES | C1C[C@H]2--INVALID-LINK--C(=O)O">C@@HC(=O)O[4] |
| InChI Key | GXEKYRXVRROBEV-FBXFSONDSA-N[4] |
Physicochemical Properties
This compound is a white, odorless crystalline solid.[5] Its high water solubility and low octanol-water partition coefficient indicate low potential for bioaccumulation.[6]
| Property | Value | Reference |
| Melting Point | 144 °C (decomposes) | [2] |
| Boiling Point | Decomposes | |
| Water Solubility | 100 g/L (at 20 °C) | [2] |
| pKa₁ | 3.40 | [4] |
| pKa₂ | 6.7 | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 1.91 (acid form) | |
| Vapor Pressure | Negligible | |
| Density | 1.431 g/cm³ (at 20 °C) | [2] |
Synthesis of this compound
This compound is synthesized via a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by reduction of the resulting adduct.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride
-
In a round-bottom flask, dissolve maleic anhydride in a suitable solvent such as isopropyl ether.[1]
-
Add an equimolar amount of furan to the solution.[1]
-
The reaction is conducted at approximately 35°C under atmospheric pressure.[1]
-
Allow the reaction to proceed for about 7 hours. No catalyst is required.[1]
-
The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will precipitate out of the solution.
-
Filter the precipitate and wash with cold solvent.
Step 2: Reduction to this compound
-
The unsaturated anhydride from Step 1 is then hydrogenated.
-
Following hydrogenation, the anhydride is hydrolyzed to yield this compound.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectrum: A proton NMR spectrum of this compound is available through chemical databases.[6]
-
¹³C NMR Spectrum: A carbon-13 NMR spectrum of this compound is also publicly available.[7]
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns. The intense mass spectral peaks are observed at m/z 68 (100%), 100 (79%), 69 (42%), and 41 (32%).[1] In negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ is observed at m/z 185, with major product ions at m/z 141 ([M-H-CO₂]⁻) and m/z 123 ([M-H-CO₂-H₂O]⁻).[8]
Analytical Methods
The determination of this compound in environmental and biological samples is crucial for monitoring and research. EPA Method 548.1 is a widely used standard for its analysis in drinking water.[4]
Experimental Protocol: Analysis of this compound in Water by EPA Method 548.1 (GC/MS)
1. Sample Preparation and Extraction:
-
A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[4]
-
The cartridge is pre-conditioned with appropriate solvents.[4]
-
This compound is eluted from the cartridge with acidic methanol.[4]
2. Derivatization:
-
Methylene (B1212753) chloride is added as a co-solvent to the eluate.
-
The mixture is heated at 50°C for 30 minutes to form the dimethyl ester of this compound.
3. Liquid-Liquid Extraction:
-
Salted reagent water is added, and the derivatized this compound is partitioned into methylene chloride.
-
The organic extract is concentrated to 1 mL using a nitrogen purge.
4. GC/MS Analysis:
-
The concentrated extract is analyzed by gas chromatography-mass spectrometry (GC/MS) using a megabore capillary column.
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1] It also exhibits inhibitory effects on protein phosphatase 1 (PP1), though to a lesser extent.[9] The IC₅₀ values for PP2A and PP1 are 90 nM and 5 µM, respectively.[1]
The inhibition of PP2A by this compound disrupts the dephosphorylation of a multitude of substrate proteins, thereby affecting major signaling pathways that regulate cell cycle, growth, apoptosis, and metabolism.
Signaling Pathways Affected by this compound
Inhibition of PP2A by this compound leads to the hyperphosphorylation of downstream targets, which can have profound effects on cellular function. Key pathways impacted include:
-
MAPK/ERK Pathway: PP2A negatively regulates the MAPK/ERK pathway. Inhibition by this compound can lead to sustained activation of this pathway, affecting cell proliferation and survival.[10]
-
Akt/mTOR Pathway: PP2A dephosphorylates and inactivates Akt. This compound-mediated inhibition of PP2A can result in the activation of the Akt/mTOR pathway, promoting cell growth and survival.[11]
-
Wnt/β-catenin Pathway: PP2A is involved in the degradation of β-catenin. Its inhibition can lead to the stabilization and accumulation of β-catenin, activating Wnt target genes involved in cell proliferation and differentiation.[11]
-
Cell Cycle Regulation: this compound has been shown to cause cell cycle arrest, potentially through its effects on microtubule spindle structures, phenocopying mutations in the TONNEAU2 gene, a regulatory subunit of PP2A in plants.[12]
Applications
This compound's primary commercial use is as a selective contact herbicide for both terrestrial and aquatic plants.[2] It is also utilized as a desiccant for crops like potatoes and cotton.[2] In the context of biomedical research and drug development, its potent and specific inhibition of PP2A makes it a valuable chemical probe for studying cellular signaling pathways.[1] Its structural analogue, cantharidin, and other derivatives are being investigated for their potential in cancer chemotherapy.[1]
Conclusion
This compound is a well-characterized molecule with significant applications in both agriculture and biomedical research. Its defined chemical structure, synthesis, and physicochemical properties, combined with a specific mechanism of biological action, make it a subject of continued interest. This guide provides a comprehensive technical overview to aid researchers and scientists in their work with this compound.
References
- 1. This compound | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 5. cms3.revize.com [cms3.revize.com]
- 6. ENDOTHAL(145-73-3) 1H NMR spectrum [chemicalbook.com]
- 7. ENDOTHAL(145-73-3) 13C NMR spectrum [chemicalbook.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noaa.gov [noaa.gov]
Endothall and Cantharidin: A Technical Guide to their Relationship as Protein Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall, a terrestrial and aquatic herbicide, and cantharidin (B1668268), a natural toxin produced by blister beetles, are structurally related molecules that have garnered significant interest for their potent inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). This technical guide provides an in-depth exploration of the relationship between this compound and cantharidin as protein phosphatase inhibitors, focusing on their mechanism of action, comparative inhibitory activities, and the downstream cellular consequences. The information is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.
Core Concepts: Protein Phosphatase Inhibition
Protein phosphatases are critical enzymes that, in concert with protein kinases, regulate a vast array of cellular processes by controlling the phosphorylation state of proteins. Dysregulation of protein phosphatase activity is implicated in numerous diseases, including cancer. This compound and cantharidin represent a class of inhibitors that target the catalytic subunits of specific protein phosphatases, thereby locking their substrates in a phosphorylated state and disrupting normal cellular signaling.
Comparative Analysis of Inhibitory Potency
Both this compound and cantharidin are effective inhibitors of PP2A and PP1, though their potencies differ. Cantharidin generally exhibits a higher inhibitory activity compared to this compound in in-vitro assays. The inhibitory concentration at 50% (IC50) is a standard measure of inhibitor potency. The following tables summarize the available quantitative data on the inhibitory activities of this compound, cantharidin, and its derivatives.
Table 1: Comparative IC50 Values of this compound and Cantharidin Against Protein Phosphatases
| Compound | Protein Phosphatase | IC50 (µM) | Reference(s) |
| Cantharidin | PP1 | 1.7 - 3.6 | [1][2] |
| PP2A | 0.16 - 0.36 | [1][2] | |
| PP2B | High concentrations required | [1] | |
| This compound | PP1 | Potency less than Cantharidin in vitro | [3] |
| PP2A | Potency less than Cantharidin in vitro | [3] |
Table 2: IC50 Values of Cantharidin Analogs Against PP1 and PP2A
| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference(s) |
| Cantharidin | 3.6 ± 0.42 | 0.36 ± 0.08 | [2] |
| Norcantharidin | 5.31 ± 0.76 | 2.9 ± 1.04 | [2] |
| Cantharimide (D-histidine) | 3.22 ± 0.7 | 0.81 ± 0.1 | [2] |
| Cantharimide (L-histidine) | 2.82 ± 0.6 | 1.35 ± 0.3 | [2] |
| (S)-palasonin | ~0.7 | ~0.04 | [4] |
Mechanism of Action and Downstream Signaling Pathways
The inhibition of PP2A by this compound and cantharidin leads to the hyperphosphorylation of numerous downstream protein substrates, triggering a cascade of cellular events that can culminate in cell cycle arrest and apoptosis.
This compound-Induced Cell Cycle Arrest
This compound's primary mode of action as a herbicide and its cytotoxic effects in non-plant systems are linked to its ability to disrupt the cell cycle. Specifically, this compound treatment leads to a prometaphase arrest, characterized by malformed mitotic spindles and improper chromosome alignment[5]. This effect is a direct consequence of the hyperphosphorylation of proteins that regulate microtubule dynamics and spindle assembly, processes tightly controlled by PP2A.
References
- 1. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noaa.gov [noaa.gov]
Endothall's Disruption of Plant Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall, a dicarboxylic acid derivative, is a widely utilized contact herbicide effective against a broad spectrum of terrestrial and aquatic plants. Its herbicidal activity is primarily attributed to the disruption of fundamental cellular processes, leading to a rapid loss of cell membrane integrity. This technical guide provides an in-depth analysis of the mechanisms by which this compound compromises plant cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. Understanding these core mechanisms is crucial for the development of more effective herbicidal formulations and for assessing the environmental impact of this compound.
Introduction
The plant cell membrane is a critical barrier that maintains cellular homeostasis, regulates the transport of ions and solutes, and plays a pivotal role in signal transduction. Herbicidal compounds that target the integrity of this structure induce rapid and irreversible cellular damage, leading to tissue necrosis and plant death. This compound has been identified as such a membrane-active herbicide.[1] Its mode of action involves a multi-pronged attack on cellular functions that are essential for membrane maintenance and stability. This guide will explore the key facets of this compound's impact on plant cell membrane integrity, including its effects on lipid and protein synthesis, respiratory processes, and the inhibition of protein phosphatases.
Quantitative Analysis of this compound's Effects on Cell Membrane Integrity
The detrimental effect of this compound on plant cell membrane integrity can be quantified through various assays. The following tables summarize key findings from studies investigating electrolyte leakage and the inhibition of lipid synthesis.
Table 1: Effect of this compound on Cellular Damage (Electrolyte Leakage)
| Plant Species | This compound Concentration | Exposure Time (hours) | Condition | Percentage Increase in Cellular Damage Compared to Control | Reference |
| Hydrilla verticillata | Not Specified | 30 | Darkness | 30% | [2] |
Table 2: Effect of this compound on Lipid Synthesis
| Plant Species | This compound Concentration | Parameter Measured | Percentage Inhibition | Reference |
| Sesbania exaltata (hemp sesbania) | 5 µg/L | Incorporation of malonic acid into lipids | ~40% | [3][4] |
Core Mechanisms of Action
This compound's disruption of cell membrane integrity is not a singular event but rather a cascade of interconnected cellular failures. The primary mechanisms are detailed below.
Inhibition of Protein Phosphatases 1 and 2A (PP1 and PP2A)
A key molecular target of this compound is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).[5][6] These enzymes are crucial regulators of a vast array of cellular processes, including signal transduction pathways that govern cell growth, division, and stress responses. By inhibiting PP1 and PP2A, this compound disrupts the phosphorylation-dephosphorylation balance within the cell. This can lead to the hyperphosphorylation of various substrate proteins, including those that regulate ion channels and the cytoskeleton, ultimately impacting membrane stability and transport.[5]
Interference with Lipid and Protein Synthesis
The structural integrity of the cell membrane is dependent on a continuous supply of lipids and proteins. This compound has been shown to interfere with the synthesis of both.[1][3][4] By inhibiting the incorporation of malonic acid into lipids, this compound curtails the production of fatty acids, which are the fundamental building blocks of the membrane bilayer.[3][4] Furthermore, its interference with protein synthesis compromises the production of integral and peripheral membrane proteins that are essential for transport, signaling, and structural support.[6]
Disruption of Respiration and ATP Production
Cellular respiration is the primary source of ATP, the energy currency of the cell. This energy is vital for maintaining the electrochemical gradients across the cell membrane, primarily through the action of the plasma membrane H+-ATPase. This compound has been observed to disrupt respiratory processes.[1][2] This leads to a reduction in ATP synthesis. The resulting energy deficit impairs the function of the H+-ATPase, causing a collapse of the membrane's electrical gradient.[2] This depolarization increases membrane permeability and leads to uncontrolled ion leakage.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on plant cell membrane integrity.
Electrolyte Leakage Assay
This protocol measures the leakage of ions from plant tissues as an indicator of membrane damage.
Materials:
-
Plant leaf tissue
-
This compound solutions of desired concentrations
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Cork borer or razor blade
-
Shaking incubator
Procedure:
-
Sample Preparation: Excise uniform leaf discs (e.g., 1 cm diameter) from healthy, mature plant leaves, avoiding major veins.
-
Washing: Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes released from cut edges.
-
Treatment: Place a standardized number of leaf discs (e.g., 10) into test tubes or wells containing a known volume of the respective this compound treatment solutions or a control solution (deionized water).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) on a shaker for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Initial Conductivity Measurement (C1): After each time point, measure the electrical conductivity of the solution using a calibrated conductivity meter.
-
Total Conductivity Measurement (C2): To determine the total electrolyte content, subject the samples to a treatment that causes complete membrane disruption (e.g., autoclaving at 121°C for 15 minutes or freezing in liquid nitrogen followed by thawing). After cooling to room temperature, measure the final electrical conductivity.
-
Calculation: Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (C1 / C2) * 100
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.
Materials:
-
Plant tissue treated with this compound
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)
-
Spectrophotometer
-
Centrifuge
-
Water bath
Procedure:
-
Homogenization: Homogenize a known weight of plant tissue (e.g., 0.5 g) in 5 mL of 0.1% TCA.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% TBA.
-
Incubation: Heat the mixture at 95°C for 30 minutes in a water bath.
-
Cooling: Quickly cool the reaction tubes in an ice bath to stop the reaction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: Calculate the concentration of MDA using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹. MDA (µmol/g FW) = [(A532 - A600) / 155,000] * 10^6 * (V_extract / W_sample) Where V_extract is the volume of the extraction buffer and W_sample is the fresh weight of the sample.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships involved in this compound's disruption of plant cell membrane integrity.
Caption: this compound's multifaceted mechanism of action leading to cell death.
Caption: Workflow for assessing this compound-induced membrane damage.
Conclusion
This compound's efficacy as a contact herbicide is unequivocally linked to its profound and rapid disruption of plant cell membrane integrity. By simultaneously targeting multiple critical cellular processes—protein phosphatase activity, lipid and protein synthesis, and cellular respiration—this compound initiates a cascade of events that culminates in the loss of membrane function, electrolyte leakage, and ultimately, cell death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the nuanced molecular interactions of this compound and to develop novel herbicidal technologies. A thorough understanding of these mechanisms is paramount for optimizing the use of this compound in agricultural and aquatic weed management while minimizing potential non-target effects.
References
- 1. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 2. researchgate.net [researchgate.net]
- 3. mass.gov [mass.gov]
- 4. journals.flvc.org [journals.flvc.org]
- 5. noaa.gov [noaa.gov]
- 6. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Endothall in Aquatic Weed Management Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers in the effective use of Endothall for aquatic weed management studies. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visualizations of experimental workflows.
Introduction to this compound
This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a water-soluble, contact herbicide utilized for the control of submersed aquatic weeds.[1] It functions by inhibiting protein and lipid biosynthesis and disrupting plant cell membranes, leading to cellular breakdown within 2 to 5 days.[2] Two primary formulations of this compound are available for aquatic use: the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt.[1][3] The dipotassium salt is generally preferred in areas with important fisheries due to its lower toxicity to aquatic organisms.[1]
Data Presentation: Efficacy and Application Rates
The efficacy of this compound is dependent on the target species, concentration, and exposure time. The following tables summarize key quantitative data from various studies.
Table 1: Efficacy of Dipotassium this compound on Various Aquatic Weed Species
| Target Weed Species | Effective Concentration (ppm) | Exposure Time | Control Level | Study Type |
| Hydrilla (Hydrilla verticillata) | 1.0 - 3.0 | 48 - 72 hours | >93% biomass reduction | Field & Mesocosm |
| Lagarosiphon (Lagarosiphon major) | 0.11 - 5.0 | Weeks (at 16°C) | Eradication in whole water body | Field Trial |
| Hornwort (Ceratophyllum demersum) | Not specified | Not specified | Eradication in whole water body | Field Trial |
| Sago Pondweed (Potamogeton pectinatus) | 0.3 - 0.4 | 84 hours | 60% - 98% biomass reduction | Flowing Water Canal |
| Eurasian Watermilfoil (Myriophyllum spicatum) | 0.5 - 5.0 | 12 - 48 hours | >85% biomass reduction | Laboratory |
| American Pondweed (Potamogeton nodosus) | 1.0 | 6 weeks | 92% biomass reduction | Mesocosm |
| Coontail (Ceratophyllum demersum) | 3.0 - 5.0 | Not specified | Effective control | Field Application |
Table 2: Recommended Application Rates of Dipotassium this compound
| Target Weed | Application Rate (ppm) | Water Body Type | Notes |
| Hydrilla | 1.0 - 3.0 | Lakes, Ponds | Best results on young, actively growing plants in cooler water.[6] |
| Coontail | 3.0 - 5.0 | Lakes, Ponds | Higher rates needed for dense infestations.[6] |
| Sago Pondweed | 0.3 - 0.4 | High-flow canals | Low-dose, extended exposure is effective.[5] |
| General Submersed Weeds | 0.5 - 5.0 | Ponds, Lakes | Rate depends on species susceptibility and water movement.[2] |
Experimental Protocols
Protocol for Laboratory Efficacy Study: Concentration and Exposure Time (CET) Assay
This protocol outlines a laboratory experiment to determine the concentration and exposure time of this compound required for effective control of a target aquatic weed species.
Objective: To establish the relationship between this compound concentration, exposure time, and the resulting impact on plant biomass and health.
Materials:
-
Glass aquaria (e.g., 55 L)
-
Sediment (suitable for aquatic plant growth)
-
Apical tips of the target weed species (e.g., Eurasian watermilfoil, Hydrilla)
-
Dipotassium salt of this compound (e.g., Aquathol® K)
-
Controlled environment chamber with lighting and temperature control
-
Water source (dechlorinated)
-
Analytical balance
-
Drying oven
Methodology:
-
Plant Propagation:
-
Fill aquaria with a layer of sediment and overlying water.
-
Plant a standardized number of apical tips of the target weed in each aquarium.
-
Allow plants to acclimate and establish for a set period under controlled conditions (e.g., 21 ± 2 °C, 13L:11D photoperiod).[8]
-
-
Treatment Application:
-
Prepare stock solutions of this compound at various concentrations.
-
Randomly assign treatments to the aquaria. Treatments should consist of a matrix of this compound concentrations (e.g., 0.5, 1.0, 3.0, 5.0 mg ae/L) and exposure times (e.g., 12, 18, 36, 48 hours).[8] Include an untreated control group.
-
Introduce the appropriate amount of this compound stock solution to each treatment aquarium to achieve the target concentration.
-
-
Exposure and Flushing:
-
Maintain the plants in the treated water for the designated exposure period.
-
After the exposure time has elapsed, flush the aquaria with fresh, untreated water to remove the herbicide.
-
-
Post-Treatment Observation and Data Collection:
-
Visually assess plant injury at regular intervals (e.g., weekly) for a specified period (e.g., 4 weeks).
-
At the end of the observation period, harvest all plant material (shoots and roots) from each aquarium.
-
Dry the harvested biomass in a drying oven at 70°C for 48 hours or until a constant weight is achieved.[5]
-
Record the dry weight for each sample.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the relationship between concentration, exposure time, and plant control.
-
Protocol for Field Efficacy Trial in a Lentic (Static) Environment
This protocol describes a field trial to evaluate the efficacy of this compound for controlling a target aquatic weed in a pond or small lake.
Objective: To assess the effectiveness of a single, whole water body treatment of this compound under field conditions.
Materials:
-
Liquid or granular formulation of dipotassium this compound
-
Application equipment (e.g., boat with a calibrated sprayer or granular spreader)
-
Water quality monitoring equipment (e.g., probes for dissolved oxygen, temperature, pH)
-
SCUBA gear for underwater assessment
-
Plant biomass samplers (e.g., quadrats)
-
Sample containers for water analysis
-
GPS unit for marking sampling locations
Methodology:
-
Pre-Treatment Assessment:
-
Conduct a thorough survey of the aquatic vegetation in the target water body.[4] This should include identifying all species present, their distribution, and estimating their biomass and/or percent cover.[4]
-
Establish permanent transects and sampling plots for pre- and post-treatment monitoring.
-
Collect baseline water quality data (dissolved oxygen, temperature, pH, turbidity).
-
Collect water and sediment samples for background this compound residue analysis.
-
-
Treatment Application:
-
Calculate the volume of the water body to determine the required amount of this compound to achieve the target concentration (e.g., 0.5 ppm).
-
Apply the this compound formulation evenly over the entire water body. For liquid formulations, this can be done via subsurface injection from a boat.
-
-
Post-Treatment Monitoring:
-
Water Residue Analysis: Collect water samples at specified intervals (e.g., 1, 3, 24, 72 hours; 7, 14, 38 days; 8 months) from multiple locations and depths to monitor the concentration and persistence of this compound.[4]
-
Vegetation Assessment: Conduct underwater assessments using SCUBA at regular intervals (e.g., 1 month, 10 months post-treatment) to visually assess the impact on the target weed and non-target native plants.[4] Quantify changes in plant height, cover, and biomass within the established plots.
-
Water Quality Monitoring: Continue to monitor water quality parameters to assess any impacts from the herbicide application and subsequent plant decomposition. Pay close attention to dissolved oxygen levels, as decaying vegetation can lead to depletion.[9]
-
-
Data Analysis:
-
Compare pre- and post-treatment vegetation data to determine the efficacy of the this compound application.
-
Analyze the water residue data to understand the dissipation and degradation of this compound in the treated water body.
-
Evaluate any changes in water quality parameters.
-
Protocol for this compound Residue Analysis in Water Samples
This protocol is based on EPA Method 548.1 for the determination of this compound in water.[10][11][12]
Objective: To accurately quantify the concentration of this compound in water samples collected from experimental sites.
Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)[10][11]
-
Liquid-solid extraction (LSE) cartridges
-
Methanol (acidified)
-
Methylene (B1212753) chloride
-
Reagent water
-
Glass sample containers (e.g., 100 mL)
-
Vacuum manifold
-
Nitrogen evaporator
-
Heating block
Methodology:
-
Sample Collection and Preservation:
-
Extraction:
-
Derivatization:
-
Partitioning and Concentration:
-
Analysis:
-
Inject the concentrated extract into the GC-MS or GC-FID system.
-
Quantify the concentration of this compound based on a calibration curve prepared from certified standards.
-
Visualizations of Workflows and Relationships
Experimental Workflow for Laboratory CET Assay
References
- 1. mass.gov [mass.gov]
- 2. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. caws.org.nz [caws.org.nz]
- 5. uplaquatics.com [uplaquatics.com]
- 6. Potassium this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 7. uplaquatics.com [uplaquatics.com]
- 8. uplaquatics.com [uplaquatics.com]
- 9. noaa.gov [noaa.gov]
- 10. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 11. Analytical Method [keikaventures.com]
- 12. teklabinc.com [teklabinc.com]
Protocol for Endothall Application in Mesocosm Experiments: A Detailed Guide for Researchers
Application Notes
Endothall is a widely used contact herbicide for the control of submersed aquatic weeds and algae in various aquatic environments.[1][2] Mesocosm experiments are crucial for understanding the efficacy, dissipation, and non-target effects of this compound under semi-natural conditions.[3][4][5] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in mesocosm studies.
The primary mode of this compound degradation in aquatic systems is microbial activity, a process significantly influenced by the presence and characteristics of sediment.[6][7][8][9] Therefore, incorporating sediment into mesocosm designs is critical for simulating real-world degradation patterns. The two primary formulations of this compound are the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt (also referred to as monoamine salt).[1] The monoamine salt formulations are generally more toxic to fish and other aquatic organisms.[1][2][10] The choice of formulation and application rate should align with the specific research questions, considering the target plant species and the ecological characteristics of the simulated environment.[11]
This protocol outlines the key steps for a successful this compound mesocosm experiment, from the initial setup and acclimation to the application, sampling, and data analysis. Adherence to these guidelines will help ensure the generation of robust and reproducible data for ecological risk assessments and product development.
Experimental Protocols
Mesocosm Setup and Acclimation
Objective: To establish stable and representative aquatic ecosystems for the experiment.
Materials:
-
Mesocosm tanks (e.g., 860 L to 7000 L fiberglass or plastic tanks)[11]
-
Sediment source (e.g., from an unimpacted local water body)
-
Water source (e.g., from the target environment or prepared to specific quality standards)
-
Aquatic macrophytes, plankton, and other desired biota
-
Instrumentation for monitoring water quality (e.g., pH, temperature, dissolved oxygen meters)
Procedure:
-
Mesocosm Placement: Position the mesocosm tanks in a location that provides the desired environmental conditions (e.g., outdoor for natural light and temperature fluctuations).
-
Sediment Addition: Add a layer of sediment to the bottom of each mesocosm. The depth of the sediment layer should be sufficient to support the rooting of macrophytes and facilitate microbial processes.
-
Water Filling: Fill the mesocosms with water, minimizing disturbance to the sediment layer.[6]
-
Biota Introduction: Introduce the desired aquatic organisms, such as macrophytes, phytoplankton, and zooplankton.[11] For macrophyte studies, plant materials can be established in pots or directly in the sediment.
-
Acclimation Period: Allow the mesocosms to acclimate for a period of at least two to three weeks. During this time, monitor water quality parameters (pH, temperature, dissolved oxygen, nutrients) to ensure the systems are stable and functioning as intended.
This compound Application
Objective: To apply this compound accurately and consistently to the treatment mesocosms.
Materials:
-
This compound formulation (dipotassium salt or monoamine salt)
-
Calibrated application equipment (e.g., subsurface injection system, weighted hoses)
-
Personal Protective Equipment (PPE) as specified by the product label
Procedure:
-
Pre-application Sampling: Collect baseline water, sediment, and biological samples from all mesocosms immediately before this compound application.
-
Dose Calculation: Calculate the required amount of this compound for each treatment mesocosm based on the target concentration and the volume of water in the mesocosm.
-
Application: Apply the calculated dose of this compound to the designated treatment mesocosms. To ensure even distribution, apply the herbicide below the water surface. For static systems, gentle mixing of the water column may be necessary.
-
Control Group: Maintain untreated control mesocosms that receive no this compound.
Post-application Sampling and Monitoring
Objective: To collect data on this compound concentration, water quality, and biological effects over time.
Procedure:
-
Water Sampling: Collect water samples from each mesocosm at predetermined intervals (e.g., 0, 1, 3, 5, 7, 9, 11, 16, and 21 days after application).[6][8] The day 0 sample should be collected a few hours after application to determine the initial concentration.[6][8] Samples should be analyzed for this compound residues using appropriate analytical methods like LC-MS.[6][7][8][9]
-
Sediment Sampling: Collect sediment cores or samples at selected time points (e.g., 7 and 16 days after application) to determine this compound concentrations in the sediment pore water and on the sediment particles.[8]
-
Biological Sampling:
-
Macrophytes: Harvest plant biomass at specific intervals (e.g., 3 and 6 weeks after treatment) to assess the impact of this compound on plant growth and health.[11]
-
Plankton: Collect water samples for phytoplankton and zooplankton enumeration to assess community-level effects.
-
-
Water Quality Monitoring: Continue to monitor key water quality parameters (pH, temperature, dissolved oxygen, conductivity, and nutrients) throughout the experiment.[12]
Data Presentation
Table 1: Example this compound Treatment Concentrations in Mesocosm Studies
| Study Reference | This compound Formulation | Target Concentrations (mg a.i./L) |
| Netherland & Getsinger (2001)[11] | Dipotassium salt (Aquathol® K) | 0, 1, 2, 5 |
| Clements et al. (2018)[13] | Dimethylalkylamine salt | 0, 0.3, 0.6, 1.2, 2.4, 4.8 |
| MDPI Sediment Study[6] | Monoamine salt & Dipotassium salt | Target of 2.4 mg ae L⁻¹ |
Table 2: Example Sampling Schedule for this compound Mesocosm Experiment
| Day Post-Application | Water Sampling (this compound Residue) | Sediment Sampling (this compound Residue) | Macrophyte Biomass | Water Quality Monitoring |
| 0 (pre-treatment) | ✓ | ✓ | ✓ | ✓ |
| 0 (post-treatment) | ✓ | ✓ | ||
| 1 | ✓ | ✓ | ||
| 3 | ✓ | ✓ | ||
| 7 | ✓ | ✓ | ✓ | |
| 14 | ✓ | ✓ | ||
| 21 | ✓ | ✓ | ✓ | |
| 42 | ✓ | ✓ | ✓ | ✓ |
Table 3: Factors Influencing this compound Degradation in Mesocosms
| Factor | Influence on Degradation | Reference |
| Presence of Sediment | Significantly increases degradation rate.[6][8] | [6][8][9] |
| Microbial Community | Primary pathway for degradation.[1][6][7] Pre-exposed communities can lead to faster onset of degradation.[6][7][8] | [1][6][7][8] |
| Temperature | Lower temperatures reduce microbial activity and slow degradation. | [13] |
| This compound Formulation | Different isomers within formulations can have varying persistence.[6][9] | [6][9] |
Visualizations
Caption: Experimental workflow for an this compound mesocosm study.
Caption: Factors influencing this compound degradation in aquatic mesocosms.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. www2.mst.dk [www2.mst.dk]
- 4. gaiac-eco.de [gaiac-eco.de]
- 5. The prevalence and acceptability of mesocosm studies submitted for macrophytes in pesticide risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. uplaquatics.com [uplaquatics.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
Detecting Endothall in Water: A Guide to Analytical Methods and Protocols
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of the herbicide Endothall in water samples is a critical task. This document provides detailed application notes and protocols for the primary analytical methods used for this purpose, ensuring reliable and reproducible results.
This compound is a widely used herbicide for controlling aquatic and terrestrial weeds.[1] Its potential for contamination of water sources necessitates robust analytical methods for monitoring its presence.[2] The United States Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for this compound in drinking water, highlighting the importance of sensitive and accurate detection.[1][3]
This guide details two primary methodologies for this compound analysis in water: the established EPA Method 548.1, which utilizes gas chromatography (GC), and a more recent, direct analysis technique using ion chromatography-tandem mass spectrometry (IC-MS/MS).
Quantitative Method Performance
The following table summarizes the performance characteristics of the different analytical methods for this compound detection in water.
| Analytical Method | Detector | Method Detection Limit (MDL) (µg/L) | Linear Range (ppb) | Sample Volume (mL) | Key Advantages | Key Disadvantages |
| EPA Method 548.1 | GC/MS | 1.79[4] | Not Specified | 100[5][6] | Well-established, reliable, confirmatory analysis.[2][5] | Requires derivatization, longer analysis time.[1][3] |
| EPA Method 548.1 | GC/FID | 0.7[4] | Not Specified | 100 | Good sensitivity.[7] | Requires confirmation with a second column. |
| IC-MS/MS | MS/MS | 0.56[1] | 1 - 1000[1] | Direct injection (filtration may be needed)[1] | Fast, sensitive, no derivatization needed.[1][3] | Potential for matrix interference from inorganic ions.[1] |
Experimental Workflows
The selection of an analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. Below are diagrams illustrating the workflows for both the GC-based and IC-MS/MS methods.
Caption: Workflow for this compound analysis using EPA Method 548.1.
Caption: Workflow for direct this compound analysis by IC-MS/MS.
Detailed Experimental Protocols
Protocol 1: EPA Method 548.1 - GC/MS or GC/FID Analysis
This method involves the extraction, derivatization, and subsequent analysis of this compound by gas chromatography.
1. Sample Collection and Preservation:
-
Collect grab samples in glass containers.[6]
-
If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate (B1220275) per liter of sample.[6]
-
Store samples at 4°C, protected from light.[6] If samples are biologically active, acidify to a pH of 1.5-2.0.[5]
-
The holding time is 7 days from collection to extraction and 14 days from extraction to analysis.[6]
2. Solid Phase Extraction (SPE):
-
Use a liquid-solid extraction cartridge containing a tertiary amine anion exchanger.[5]
-
Condition the cartridge with appropriate solvents.[5]
-
Elute the extracted this compound from the cartridge with acidic methanol.[5][6]
3. Derivatization:
-
Add a small volume of methylene chloride as a co-solvent to the eluate.[5]
-
Heat the mixture to form the dimethyl ester of this compound.[5][6]
-
Add salted reagent water and partition the ester into methylene chloride.[5][6]
-
Reduce the volume of the extract using a nitrogen purge.[5]
4. Gas Chromatography Analysis:
-
Analyze the concentrated extract using a gas chromatograph equipped with either a mass spectrometer (MS) or a flame ionization detector (FID).[5]
-
If using an FID, a confirmatory analysis on a second, dissimilar column is required to confirm the identity of this compound.
5. Quality Control:
-
An initial demonstration of laboratory capability is required.[5]
-
Analysis of laboratory reagent blanks (LRBs), laboratory fortified blanks (LFBs), laboratory fortified matrix samples, and quality control (QC) check standards must be performed.[5]
-
The method detection limit (MDL) must be determined.[5]
Interferences:
-
Contamination from glassware and reagents can be minimized by thorough cleaning and using high-purity reagents.[5]
-
High concentrations of calcium, magnesium, and sulfate (B86663) ions can interfere with the ion exchange process and lower recovery.[5] Sample dilution or the addition of a chelating agent like EDTA may be necessary for samples with high levels of these ions.[4][7]
Protocol 2: Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
This method offers a more direct and rapid analysis of this compound without the need for derivatization.[1][3]
1. Sample Preparation:
-
For water samples with no visible particulates, they can be injected directly after spiking with an internal standard.[1]
-
If particulates are present, filtration is required prior to injection.[1]
-
For samples with high salt content, dilution with deionized water may be necessary.[1]
-
An internal standard, such as a stable isotope-labeled version of a similar compound (e.g., glutaric acid-d6), is added to ensure quantitation accuracy.[1][3]
2. IC-MS/MS Analysis:
-
Utilize an ion chromatography system for the separation of this compound from other ionic species in the water sample.[1]
-
The separation is typically achieved using a high-capacity anion-exchange column.[1]
-
Detection and quantification are performed using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[1]
-
The precursor ion for this compound is the deprotonated molecule [M-H]⁻, and characteristic product ions are monitored for quantification and confirmation.[1]
3. Method Performance:
-
This method has demonstrated a linear response for this compound from 1 to 1000 ppb.[1]
-
The significantly improved sensitivity allows for direct analysis without the need for sample enrichment.[1]
-
The total chromatographic run time is considerably shorter compared to the GC methods.[1][3]
Interferences:
-
The primary interferences in IC-MS analysis are high concentrations of inorganic matrix ions such as chloride and sulfate, as well as other ionizable organic compounds.[1] Chromatographic separation is optimized to resolve this compound from these potential interferences.[1]
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. teklabinc.com [teklabinc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. unitedchem.com [unitedchem.com]
- 5. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 6. Analytical Method [keikaventures.com]
- 7. greenrivertech.com.tw [greenrivertech.com.tw]
Application Note: Quantification of Endothall using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothall is a versatile organic compound used as a terrestrial and aquatic herbicide, defoliant, and desiccant.[1] Its primary function is to control aquatic vegetation and algae in various water bodies.[1] Due to its potential for human exposure through contaminated water, sensitive and selective analytical methods are crucial for monitoring its presence in different matrices. This application note details a robust and validated LC-MS/MS method for the quantification of this compound in human plasma and water samples.
Experimental Protocols
Two distinct methodologies are presented, one for the analysis of this compound in human plasma and another for its determination in water samples.
Method 1: this compound Quantification in Human Plasma
This method is ideal for clinical and toxicological studies, enabling the simultaneous determination of this compound and its parent compounds, such as the investigational drug LB-100.
2.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To a 100 µL aliquot of human plasma, add 5 µL of the internal standard (IS) working solution (e.g., 5 µg/mL this compound-D6).[2]
-
Add 1 mL of 10 mM NaOH and vortex the sample for 2 minutes.[2]
-
Precondition an Oasis MAX 1-cc Vac Cartridge (30 mg, 30 µm) with 0.5 mL of methanol, followed by 0.5 mL of 10 mM NaOH, and finally 0.5 mL of water.[2]
-
Load the sample mixture onto the preconditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol, and then 1 mL of methanol.[2]
-
Elute the analytes with 0.4 mL of 1% w/v ammonium (B1175870) carbonate in methanol.[2]
-
Dry the eluent under a stream of nitrogen gas at 25°C.[2]
-
Reconstitute the residue in 100 µL of a dilution solution (e.g., 50:50 v/v methanol:100 mM ammonium carbonate).[2]
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[2]
2.1.2. Liquid Chromatography (LC) Conditions
-
Mobile Phase A: 5 mM Ammonium Carbonate ((NH₄)₂CO₃)[2][3][4]
-
Mobile Phase B: 30:70 (v/v) 100 mM (NH₄)₂CO₃:Acetonitrile[2][3][4]
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: 5 µL[2]
2.1.3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3][4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Temperature: 700°C[2]
-
Ionization Voltage: 4500 V[2]
Method 2: this compound Quantification in Water Samples
This method is suitable for environmental monitoring and ensures high throughput with minimal sample preparation.
2.2.1. Sample Preparation (Direct Injection)
-
For water samples with no observed particulates, spike with an internal standard (e.g., glutaric acid-d6 at 100 ppb).[5]
-
Inject the sample directly into the Ion Chromatography (IC)-MS/MS system.[5][6]
-
For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[5]
2.2.2. Ion Chromatography (IC) Conditions
-
Separation Technique: Ion Chromatography is preferred for ionic compounds like this compound.[5]
-
Run Time: A 10-minute chromatographic run can be achieved.[5][6]
2.2.3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray (Negative Ion)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
SRM/MRM Transitions:
Data Presentation
The following tables summarize the quantitative data from the validated methods.
Table 1: Method Validation Parameters for this compound in Human Plasma
| Parameter | Value |
| Linearity Range | 2.5 - 500 ng/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[2] |
| Intra-assay Precision | Within ±11%[2][3][4] |
| Inter-assay Precision | Within ±11%[2][3][4] |
| Accuracy | Within ±11%[2][3][4] |
| Recovery | 86.7%[2][3][4] |
Table 2: Method Validation Parameters for this compound in Water
| Parameter | Value |
| Linearity Range | 1 - 1000 ppb[5] |
| Method Detection Limit (MDL) | 0.56 ppb[5] |
| Precision (at 5 ppb) | 3.63% RSD[5] |
| Accuracy (at 5 ppb) | 97.8%[5] |
| Recovery (in various water matrices) | Evaluated at 5 ppb and 500 ppb spike levels[5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS quantification of this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, this compound, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for simultaneous determination of LB-100 and its active metabolite, this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
Utilizing Endothall to Interrogate Protein Phosphatase 1 and 2A Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothall is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3][4] Its selectivity over Protein Phosphatase 1 (PP1) makes it an invaluable chemical tool for elucidating the specific roles of PP2A in signal transduction, cell cycle regulation, and apoptosis.[2][3] These application notes provide a comprehensive guide to utilizing this compound for studying PP2A and, to a lesser extent, PP1 function. Detailed protocols for in vitro phosphatase activity assays and cell-based analyses are provided, along with visualizations of key signaling pathways and experimental workflows.
Introduction
Protein phosphatases are critical regulators of cellular signaling, counteracting the activity of protein kinases to maintain cellular homeostasis. PP1 and PP2A are two of the most abundant and important serine/threonine phosphatases, sharing a high degree of homology in their catalytic domains yet exhibiting distinct substrate specificities and regulatory mechanisms. Differentiating the functions of these two phosphatases has been a significant challenge.
This compound, a dicarboxylic acid and a structural analog of cantharidin, has emerged as a key pharmacological tool for this purpose.[2] It exhibits significantly higher inhibitory potency against PP2A compared to PP1, allowing for the targeted investigation of PP2A-mediated pathways.[1][2][3] this compound exerts its effect by directly binding to the catalytic subunit of PP2A, occluding the active site and preventing the dephosphorylation of its substrates.[1][2] This leads to the hyperphosphorylation of downstream targets, providing a means to identify and study PP2A-regulated processes.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against PP1 and PP2A is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values, highlighting the selectivity of this compound for PP2A. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 Value | Source(s) |
| This compound | PP2A | 90 nM | [3] |
| This compound | PP2A | 19-50 nM | [2] |
| This compound | PP1 | 5 µM | [3] |
The data clearly demonstrates that this compound is a significantly more potent inhibitor of PP2A than PP1, making it a valuable tool for dissecting the specific functions of PP2A.[2]
Signaling Pathways Modulated by this compound
Inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream proteins, thereby impacting various signaling cascades. Two prominent pathways regulated by PP2A are the MAPK/ERK and Akt signaling pathways.
MAPK/ERK Signaling Pathway
PP2A is a negative regulator of the MAPK/ERK pathway, acting at multiple levels to dephosphorylate and inactivate key kinases such as MEK and ERK.[5][6] Inhibition of PP2A by this compound would therefore be expected to lead to the sustained activation of this pathway.
Akt Signaling Pathway
PP2A also negatively regulates the Akt signaling pathway, which is crucial for cell survival and proliferation. PP2A can directly dephosphorylate Akt at key residues, leading to its inactivation.[7] Treatment with this compound would block this dephosphorylation, resulting in sustained Akt activation.
Experimental Protocols
Protocol 1: In Vitro PP2A/PP1 Inhibition Assay using Malachite Green
This colorimetric assay quantifies the release of free phosphate (B84403) from a phosphopeptide substrate following dephosphorylation by PP2A or PP1. The amount of phosphate is determined by the formation of a green complex with malachite green and molybdate.
Materials:
-
Purified PP2A or PP1 enzyme
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
20 µL of Assay Buffer (for control) or this compound dilution.
-
10 µL of purified PP2A or PP1 enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 30°C.
-
Initiate the Reaction: Add 20 µL of the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[1]
-
Stop the Reaction and Develop Color: Add 50 µL of Malachite Green Reagent to each well to stop the reaction.
-
Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.[1]
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro PP2A/PP1 Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by phosphatases, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Purified PP2A or PP1 enzyme
-
p-Nitrophenyl Phosphate (pNPP)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for control) or this compound dilution.
-
25 µL of purified PP2A or PP1 enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.[1]
-
Initiate the Reaction: Add 50 µL of pNPP Substrate Solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop the Reaction: Add 50 µL of Stop Solution to each well.[1]
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.[1]
-
Data Analysis: As described in the Malachite Green assay protocol.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Inhibition of PP2A by this compound can induce cell cycle arrest. This can be analyzed by staining the DNA of treated cells with a fluorescent dye like propidium (B1200493) iodide (PI) and measuring the fluorescence intensity by flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or a vehicle control for a desired period (e.g., 24-48 hours).
-
Harvest Cells: Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[3][8]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
Protocol 4: Western Blot Analysis of Phosphorylated Proteins
Treatment of cells with this compound will lead to the hyperphosphorylation of PP2A substrates. This can be detected by Western blotting using phospho-specific antibodies.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, and total protein antibodies)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Conclusion
This compound is a powerful and selective tool for the investigation of PP2A function. Its ability to potently inhibit PP2A with minimal effects on PP1 allows for the targeted dissection of PP2A-mediated signaling pathways. The protocols provided herein offer a starting point for researchers to utilize this compound in both in vitro and cellular contexts to further unravel the complex roles of PP2A in health and disease. Careful experimental design and optimization will be crucial for obtaining robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 4. benchchem.com [benchchem.com]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of phosphorylation of Thr-308 of Akt, cell proliferation, and survival by the B55alpha regulatory subunit targeting of the protein phosphatase 2A holoenzyme to Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of Endothall in Plant Cell Cycle Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Endothall, a dicarboxylic acid derivative, has long been utilized as a commercial herbicide.[1][2] Recent research has illuminated its specific mode of action at the cellular level, revealing its potential as a valuable tool for investigating the intricacies of the plant cell cycle. This document provides detailed application notes and protocols for the use of this compound in plant cell cycle research, with a focus on its role as a protein phosphatase inhibitor and its subsequent effects on mitosis and cytokinesis.
Application Notes
This compound's primary mechanism of action in plants is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][3][4] This inhibitory action disrupts the delicate balance of protein phosphorylation and dephosphorylation that governs crucial cellular processes, including cell cycle progression.
The effects of this compound on the plant cell cycle are profound and multifaceted. In meristematic tissues, such as those found in corn root tips, this compound treatment leads to a distortion of the cell division plane and the formation of abnormal microtubule spindle structures.[1] This ultimately results in a cell cycle arrest at the prometaphase stage of mitosis.[1] Similar observations have been made in tobacco BY-2 cell cultures, where malformed spindles and prometaphase arrest are detectable within hours of treatment.[1]
Interestingly, the phenotypic effects of this compound closely mimic those observed in Arabidopsis thaliana mutants for the TONNEAU1 (TON1) and TONNEAU2 (TON2) genes.[1] The TON2 gene encodes a regulatory subunit of PP2A, which plays a critical role in establishing the plane of cell division and organizing the microtubule cytoskeleton.[1] This suggests that the PP2A/TON2 phosphatase complex is a key molecular target of this compound in plants.[1]
Beyond its effects on mitosis, this compound has also been shown to inhibit the initiation of the S-phase and subsequent DNA synthesis.[1] This indicates that this compound can block the cell cycle at multiple checkpoints, likely through the inhibition of other PP1 and/or PP2A complexes involved in regulating these transitions.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various plant systems.
| Plant System | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Corn (Zea mays) root tips | 10 µM | 4 and 24 hours | Disoriented metaphase stages, malformed prometaphase stages | [1] |
| Corn (Zea mays) root tips | 100 µM | 4 and 24 hours | Disoriented metaphase stages, malformed prometaphase stages | [1] |
| Tobacco (Nicotiana tabacum) BY-2 cells | Not specified | 4 hours | Malformed spindles, prometaphase arrest, abnormal perinuclear microtubule patterns | [1] |
| Spinach (Spinacia oleracea) leaves | 50 µM | Not specified | 56% decrease in PP2A-mediated light-induced activation of nitrate (B79036) reductase | [4] |
| Hydrilla (Hydrilla verticillata) | 100 µM | Not specified | Reduced respiration | [5] |
| Hydrilla (Hydrilla verticillata) | 1000 µM | Not specified | Stimulated respiration | [5] |
| Aquatic Weed Control Application Rates | ||
| Formulation | Target Concentration | Purpose |
| Dipotassium salt | 0.5 - 5 ppm | General aquatic weed control |
| Dipotassium salt | 1 - 3 ppm | Hydrilla control |
| Dipotassium salt | 3 - 5 ppm | Coontail control |
| Amine salt | 0.05 - 0.3 ppm | Often used in combination with potassium salt |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest in Corn (Zea mays) Root Tips
Objective: To induce prometaphase arrest in corn root tip meristematic cells for cytological analysis.
Materials:
-
Corn seeds
-
Germination paper
-
Hydroponic containers
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Fixative solution (e.g., Farmer's fixative: 3:1 ethanol:acetic acid)
-
DNA stain (e.g., Hoechst 33342)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Germinate corn seeds on moist germination paper in the dark for 2-3 days until roots are approximately 1-2 cm long.
-
Transfer seedlings to a hydroponic system containing a suitable nutrient solution.
-
Prepare treatment solutions by diluting the this compound stock solution to final concentrations of 10 µM and 100 µM in the hydroponic solution. Include a control group with no this compound.
-
Expose the corn seedlings to the this compound solutions for 4 and 24 hours.
-
After the treatment period, excise the apical 1-2 mm of the root tips.
-
Immediately fix the root tips in Farmer's fixative for at least 2 hours at room temperature.
-
Wash the root tips with distilled water.
-
Stain the root tips with a DNA-specific fluorescent dye such as Hoechst 33342 according to the manufacturer's protocol.
-
Mount the stained root tips on a microscope slide in a drop of water or mounting medium and gently squash with a coverslip.
-
Observe the mitotic stages using a fluorescence microscope. Look for an accumulation of cells in prometaphase and the presence of malformed mitotic spindles.
Protocol 2: Analysis of this compound's Effect on Tobacco BY-2 Cell Suspension Cultures
Objective: To observe the effects of this compound on the microtubule cytoskeleton and cell cycle progression in a synchronized cell culture.
Materials:
-
Tobacco BY-2 cell suspension culture
-
Aphidicolin (B1665134) (for cell synchronization)
-
This compound stock solution
-
Microtubule staining agent (e.g., immunofluorescence with anti-tubulin antibodies or a fluorescent taxane (B156437) derivative)
-
DNA stain (e.g., DAPI)
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Synchronize the tobacco BY-2 cell culture at the G1/S boundary by treating with aphidicolin for 24 hours.
-
Wash the cells to remove the aphidicolin and release them from the G1/S block.
-
Immediately after release, add this compound to the culture medium at the desired final concentration.
-
Take aliquots of the cell culture at various time points (e.g., 0, 2, 4, 6, 8 hours) post-treatment.
-
Fix the cells at each time point using an appropriate method for preserving microtubule structures (e.g., paraformaldehyde-based fixative).
-
Perform immunofluorescence staining for tubulin or stain with a fluorescent taxane derivative to visualize the microtubule cytoskeleton.
-
Counterstain the nuclei with DAPI to visualize chromosome condensation and arrangement.
-
Mount the cells on microscope slides and observe using a confocal or fluorescence microscope.
-
Analyze the microtubule organization, spindle formation, and nuclear morphology at each time point to determine the effects of this compound on mitotic progression.
Visualizations
References
- 1. noaa.gov [noaa.gov]
- 2. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]this compound thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled Endothall in Metabolic Studies
Introduction
Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide and algaecide.[1][2] Understanding its metabolic fate and pharmacokinetic profile in biological systems is crucial for assessing its safety and environmental impact. Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential in this evaluation.[3] The use of radiolabeled compounds, typically with Carbon-14 (¹⁴C) or Tritium (³H), is considered the gold standard for these studies, as it allows for the quantitative tracking of the parent compound and all its metabolites.[4][5]
This document provides detailed protocols for the synthesis, purification, and application of [¹⁴C]this compound for in vivo metabolic research. Carbon-14 is often the isotope of choice as it can be incorporated into metabolically stable positions of the molecule.[3]
Application 1: Synthesis of [¹⁴C]this compound
The synthesis of [¹⁴C]this compound can be achieved via a [4+2] cycloaddition (Diels-Alder reaction) between furan (B31954) and [2,3-¹⁴C]maleic anhydride (B1165640), followed by hydrolysis of the resulting anhydride adduct.[6][7] This approach places the radiolabel directly in the carboxylic acid-bearing portion of the molecule, which is ideal for tracking metabolic transformations.
Experimental Protocol: Synthesis of [¹⁴C]this compound
Materials:
-
[2,3-¹⁴C]Maleic anhydride (specific activity, e.g., 10-50 mCi/mmol)
-
Furan (freshly distilled)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Deionized water, sterile
-
Round bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Diels-Alder Reaction: a. In a 25 mL round bottom flask under an inert atmosphere, dissolve [2,3-¹⁴C]maleic anhydride (e.g., 100 mg, with a known radioactivity) in 5 mL of anhydrous THF. b. Add a 1.2 molar equivalent of freshly distilled furan to the solution. c. Stir the reaction mixture at room temperature for 24 hours. The Diels-Alder adduct, exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride, will precipitate as a white solid.[8] d. To maximize precipitation, cool the reaction mixture to 0-4°C for 1 hour. e. Collect the crystalline product by vacuum filtration and wash with a small volume of cold, anhydrous diethyl ether.
-
Hydrolysis to [¹⁴C]this compound: a. Transfer the collected [¹⁴C]anhydride adduct to a clean round bottom flask. b. Add 10 mL of sterile, deionized water. c. Heat the suspension to reflux (100°C) with stirring for 2 hours to ensure complete hydrolysis of the anhydride to the dicarboxylic acid ([¹⁴C]this compound). d. Allow the solution to cool to room temperature. e. Remove the water under reduced pressure using a rotary evaporator to yield the crude [¹⁴C]this compound.
-
Purification: a. Dissolve the crude product in a minimal amount of the HPLC mobile phase. b. Purify the [¹⁴C]this compound using a suitable preparative reverse-phase HPLC method. c. Collect the fractions corresponding to the main radioactive peak. d. Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the purified [¹⁴C]this compound as a white solid.
-
Quantification and Storage: a. Determine the final mass of the purified product. b. Measure the total radioactivity using a calibrated liquid scintillation counter. c. Calculate the specific activity (e.g., in mCi/mmol or µCi/mg). d. Store the final product at ≤ −20°C to minimize decomposition.[9]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of [¹⁴C]this compound. Actual values may vary based on specific reaction conditions and the specific activity of the starting materials.
| Parameter | Representative Value | Method of Analysis |
| Starting Radioactivity | 5 mCi | Liquid Scintillation Counting (LSC) |
| Chemical Yield | 60 - 75% | Gravimetric Analysis |
| Radiochemical Yield | 55 - 70% | LSC |
| Specific Activity | 45 mCi/mmol | LSC & Molar Calculation |
| Radiochemical Purity | >98% | Radio-HPLC |
| Chemical Purity | >98% | HPLC-UV |
Application 2: Quality Control Protocol for [¹⁴C]this compound
Ensuring the radiochemical purity of the synthesized tracer is critical for accurate metabolic studies.[10] High-Performance Liquid Chromatography coupled with a radioactivity detector (Radio-HPLC) is the standard method for this analysis.[11]
Experimental Protocol: Radiochemical Purity by Radio-HPLC
Instrumentation & Reagents:
-
HPLC system with UV and radioactivity flow detectors.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Liquid scintillation cocktail and vials.
Procedure:
-
Sample Preparation: Prepare a solution of the final [¹⁴C]this compound product in the initial mobile phase conditions at a known concentration (e.g., 10 µCi/mL).
-
Chromatography: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject a known volume (e.g., 10 µL) of the sample solution. c. Run a linear gradient elution, for example:
- 0-5 min: 5% B
- 5-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-30 min: 95% to 5% B d. Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent using both the UV detector (e.g., at 210 nm) and the radioactivity flow detector.
-
Data Analysis: a. Integrate the peak areas in the radio-chromatogram. b. Calculate the radiochemical purity using the following formula: Radiochemical Purity (%) = (Area of the main radioactive peak / Total area of all radioactive peaks) x 100 c. The result should be ≥98% for use in in vivo studies.
Application 3: In Vivo Metabolic Study Protocol
This protocol outlines a typical mass balance and excretion study in rats following a single oral dose of [¹⁴C]this compound.[12] Such studies are fundamental to determining the routes and rates of excretion of all drug-related material.
Experimental Protocol: Rat Metabolism Study
Materials & Animals:
-
Male Sprague-Dawley rats (n=3-5 per group), fitted with individual metabolism cages that allow for separate collection of urine and feces.
-
[¹⁴C]this compound dosing solution, prepared in a suitable vehicle (e.g., 0.5% methylcellulose) at a target radioactivity concentration (e.g., 10 µCi/kg).
-
Oral gavage needles.
-
Sample collection tubes, scintillation vials, LSC cocktail.
-
Blood collection supplies (e.g., heparinized tubes).
Procedure:
-
Acclimation: Acclimate rats to the metabolism cages for at least 48 hours prior to dosing.
-
Dosing: a. Administer a single oral dose of the [¹⁴C]this compound formulation to each rat via gavage. The typical dose volume is 5-10 mL/kg. b. Record the exact dose administered to each animal.
-
Sample Collection: a. Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, up to 168h or until >95% of the dose is recovered). b. Blood: Collect blood samples (e.g., via tail vein) at specified time points (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) into heparinized tubes. Process to plasma by centrifugation.
-
Sample Processing and Analysis: a. Urine: Measure the total volume of urine collected at each interval. Analyze triplicate aliquots by Liquid Scintillation Counting (LSC) to determine total radioactivity. b. Feces: Homogenize the total fecal output for each interval. Combust triplicate aliquots of the homogenate in a sample oxidizer, trap the resulting ¹⁴CO₂, and quantify by LSC. c. Plasma: Analyze triplicate aliquots of plasma directly by LSC. d. Carcass: At the end of the study, the carcass may be processed to determine any remaining radioactivity, ensuring a complete mass balance.
-
Data Analysis: a. Calculate the percentage of the administered radioactive dose recovered in urine and feces at each time interval and cumulatively. b. Determine the concentration of total radioactivity in plasma over time.
Application 4: Metabolic Pathway of this compound
Limited data indicates that this compound is extensively metabolized.[12] In mammals, it is primarily excreted in the feces.[12] In plants and microorganisms, it can be completely broken down into smaller molecules that enter central metabolic pathways.[6][10] The primary breakdown product identified is glutamic acid, with minor metabolites including aspartic acid and citric acid, suggesting the opening of the bicyclic ring structure and subsequent degradation.[10]
References
- 1. xenotech.com [xenotech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entry of glucose carbon into amino acids of rat brain and liver in vivo after injection of uniformly 14C-labelled glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry [scribd.com]
- 7. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 8. docsity.com [docsity.com]
- 9. [U-14C]glucose metabolism in vivo in rats rendered obese by a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Endothall in Drinking Water: An Application of EPA Method 548.1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the determination of endothall in drinking water samples, adhering to the guidelines outlined in EPA Method 548.1. This compound is a herbicide and defoliant, and its presence in drinking water is regulated to ensure public safety. This method employs solid-phase extraction (SPE) followed by gas chromatography (GC) with either a mass spectrometry (MS) or a flame ionization detector (FID) for the quantification of this compound.
Principle of the Method
EPA Method 548.1 is a robust analytical procedure for the determination of this compound in drinking water.[1][2] The method involves the extraction of this compound from a water sample using a tertiary amine anion exchange solid-phase extraction (SPE) cartridge. The retained this compound is then eluted with acidic methanol (B129727). To facilitate its analysis by gas chromatography, the non-volatile this compound is converted to its volatile dimethyl ester derivative through a methylation reaction. This derivatization is achieved by heating the acidic methanol eluate. The resulting this compound dimethyl ester is then partitioned into methylene (B1212753) chloride, concentrated, and analyzed by GC/MS or GC/FID.[3][4]
Quantitative Data Summary
The performance of EPA Method 548.1 is characterized by its Method Detection Limit (MDL) and the recovery of the analyte from spiked water samples.
Table 1: Method Detection Limits (MDL) for this compound [5]
| Instrumentation | MDL (µg/L) |
| GC/MS | 1.79 |
| GC/FID | 0.7 |
Table 2: Analyte Recovery in Reagent Water [6]
| Replicate | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Sample #1 | 50.0 | 47.6 | 95.2 |
| Sample #2 | 50.0 | 49.3 | 98.6 |
| Sample #3 | 50.0 | 48.0 | 96.0 |
| Average | 96.6 | ||
| Standard Deviation | 1.7 |
Table 3: Analyte Recovery at the Reporting Limit (RL) [6]
| Replicate | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| RL Sample #1 | 5.0 | 5.18 | 103.6 |
| RL Sample #2 | 5.0 | 5.55 | 111.0 |
| Average | 107.3 |
Experimental Protocols
Below are the detailed protocols for the key stages of the analysis as per EPA Method 548.1.
Sample Collection and Preservation
-
Sample Collection: Collect grab samples in clean, amber glass containers with Teflon-lined screw caps.[2] Do not pre-rinse the bottles with the sample.
-
Dechlorination: If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate (B1220275) per liter of sample to the collection bottle before sampling.[3]
-
Preservation: After collection, cool the samples to 4°C and protect them from light.[3]
-
Holding Time: Samples must be extracted within 7 days of collection, and the extracts must be analyzed within 14 days of extraction.[3]
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Attach a tertiary amine anion exchange SPE cartridge to a vacuum manifold.
-
Rinse the cartridge sequentially with methylene chloride, methanol, and deionized water.
-
Condition the cartridge with 1N Sodium Hydroxide (NaOH) followed by deionized water. Do not allow the cartridge to go dry during conditioning.
-
-
Sample Loading:
-
Measure a 100 mL aliquot of the water sample.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Rinsing and Drying:
-
After the entire sample has passed through, rinse the cartridge with methanol.
-
Dry the cartridge by drawing air through it for a minimum of 5 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 8 mL of 10% sulfuric acid in methanol.
-
Follow with an elution of 6 mL of methylene chloride. Collect both eluates in the same container.
-
Derivatization (Methylation)
-
To the collected eluate, add a small volume of methylene chloride to act as a co-solvent.
-
Heat the vial at 50°C for 30 minutes to facilitate the formation of the dimethyl ester of this compound.[1]
-
After cooling, add salted reagent water to the reaction mixture.
-
Partition the this compound dimethyl ester into methylene chloride by shaking the mixture.
-
Collect the methylene chloride layer.
Extract Concentration
-
Concentrate the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., SuperVap Concentrator with a pre-heat temperature of 40°C).
Gas Chromatography (GC) Analysis
The concentrated extract is then analyzed by either GC/MS or GC/FID.
Table 4: GC/MS Operating Conditions [5]
| Parameter | Condition |
| Column | DB-5 fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 200°C |
| MS Inlet Temperature | 200°C |
| Oven Program | Hold at 80°C for 5 minutes, then ramp to 260°C at 10°C/min, hold for 10 minutes |
| Carrier Gas | Helium |
Table 5: GC/FID Operating Conditions [5]
| Parameter | Condition |
| Primary Column | RTX Volatiles, 30 m x 0.53 mm ID, 2.0 µm film thickness |
| Confirmation Column | DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injector Temperature | 200°C |
| Detector Temperature | 280°C |
| Oven Program | (To be optimized for the specific column and instrument) |
| Carrier Gas | Helium or Hydrogen |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical procedure.
Caption: Experimental workflow for EPA Method 548.1.
Caption: Derivatization of this compound to its dimethyl ester.
References
Application Notes and Protocols for the Detection of Endothall by Gas Chromatography
These application notes provide detailed methodologies for the detection and quantification of the herbicide Endothall in water samples using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is a selective contact herbicide used to control aquatic and terrestrial weeds.[1][2][3] Due to its potential health risks, including liver and kidney damage with prolonged exposure, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for this compound in drinking water.[2][4] Consequently, sensitive and reliable analytical methods for its detection are crucial. Gas chromatography, coupled with appropriate derivatization and detection techniques, offers a robust platform for the analysis of this compound.
This document outlines two primary GC-based methods for this compound analysis:
-
Method 1: Aqueous derivatization with pentafluorophenylhydrazine (B1196947) (PFPH) followed by GC with an electron capture detector (GC-ECD). This method is detailed in EPA Method 548.
-
Method 2: Methylation to form the dimethyl ester of this compound, followed by analysis using GC with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). This is outlined in EPA Method 548.1.[5][6][7][8]
Data Presentation
The following tables summarize the quantitative data associated with the described GC methods for this compound detection.
Table 1: Method Detection Limits (MDL)
| Method | Analyte | MDL (µg/L) | Detector | Reference |
| EPA Method 548 | This compound-PFPH derivative | See Table 1 in source | ECD | [9][10] |
| EPA Method 548.1 | This compound dimethyl ester | 1.79 | GC/MS | [11] |
| EPA Method 548.1 | This compound dimethyl ester | 0.7 | FID | [11] |
Note: The MDL for EPA Method 548 is stated to be listed in Table 1 of the source document, but a specific value is not provided in the immediate search results. The MDL for a specific sample may vary depending on the sample matrix.[9][10]
Table 2: Recovery Data
| Method | Spiked Concentration | Recovery (%) | Standard Deviation (%) | Reference |
| EPA Method 548.1 | 47.6 µg/mL | 95.2% | 2.7% | [2] |
| EPA Method 548.1 | 49.3 µg/mL | 98.6% | 2.7% | [2] |
| EPA Method 548.1 | 48.0 µg/mL | 96.0% | 2.7% | [2] |
Experimental Protocols
This method involves the derivatization of this compound with pentafluorophenylhydrazine (PFPH) in an aqueous matrix, followed by solid-phase extraction and analysis by GC-ECD.
1. Sample Preparation and Derivatization:
-
Place a 5.0 mL water sample into a Kuderna-Danish (K-D) tube.
-
Reduce the sample volume to less than 0.5 mL using a heating block.[9]
-
Add 4 mL of glacial acetic acid and 200 mg of sodium acetate (B1210297) to the K-D tube.[9]
-
Add 1 mL of a 4 mg/mL solution of PFPH in glacial acetic acid.[9]
2. Extraction:
-
After cooling, dilute the reaction mixture with reagent water to a total volume of 40-45 mL.[9]
-
Pass the diluted sample through a solid sorbent cartridge at a rate of 5-6 mL per minute.[9]
-
Wash the cartridge with 5 mL of reagent water.[9]
-
Elute the derivative with two 2 mL aliquots of methyl-tert-butyl ether (MTBE).[9]
-
Combine the eluates and dilute to 5 mL with MTBE.[9]
3. GC-ECD Analysis:
-
Column: Supelco SPB-5, 0.25 mm x 30 m or equivalent.[10]
-
Detector: Electron Capture Detector (ECD).[10]
-
Establish GC operating parameters to achieve the retention time for the this compound-PFPH derivative as specified in the method.[10]
-
Calibrate the system using the internal standard technique.[9]
This method involves the extraction of this compound from water using ion-exchange solid-phase extraction, followed by methylation to its dimethyl ester and subsequent analysis by GC-MS or GC-FID.[5][6][7][8]
1. Solid-Phase Extraction (SPE):
-
Pass a 100 mL water sample through a conditioned liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[5][6]
-
Elute the extracted this compound from the cartridge with 8 mL of acidic methanol (B129727) (e.g., 10% H₂SO₄ in methanol).[5][11]
2. Derivatization (Methylation):
-
Add a small volume of methylene (B1212753) chloride as a co-solvent to the eluate.[5][6]
-
Heat the mixture at 50°C for 30-60 minutes to form the dimethyl ester of this compound.[7][11]
3. Liquid-Liquid Extraction:
-
Add salted reagent water (e.g., 20 mL of 10% Na₂SO₄ in reagent water) to the derivatized solution.[7][11]
-
Partition the this compound dimethyl ester into methylene chloride by shaking in a separatory funnel.[7][11]
-
Collect the organic layer and repeat the extraction with additional aliquots of methylene chloride.[11]
-
Concentrate the combined extracts to a final volume of 1 mL.[11]
4. GC-MS/FID Analysis:
-
Column: DB-5 fused silica (B1680970) capillary, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.[11]
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).[5][6]
-
GC Temperature Program: 40°C initial, ramp at 8°C/min to 300°C.[12]
-
Identify and quantify the this compound dimethyl ester by comparing its retention time and mass spectrum (for GC-MS) or retention time (for GC-FID) to a reference standard.[11]
Visualizations
Caption: Workflow for this compound analysis using EPA Method 548.
Caption: Workflow for this compound analysis using EPA Method 548.1.
Caption: Derivatization reactions for this compound analysis by GC.
References
- 1. Endothalls in Water via GC-MS | Phenomenex [phenomenex.com]
- 2. fms-inc.com [fms-inc.com]
- 3. fms-inc.com [fms-inc.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. NEMI Method Summary - 548.1 (by FID) [nemi.gov]
- 6. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 7. Analytical Method [keikaventures.com]
- 8. greenrivertech.com.tw [greenrivertech.com.tw]
- 9. epa.gov [epa.gov]
- 10. greenrivertech.com.tw [greenrivertech.com.tw]
- 11. unitedchem.com [unitedchem.com]
- 12. waters.com [waters.com]
Solid Phase Extraction of Endothall in Water: Application Notes and Protocols
This document provides detailed application notes and protocols for the solid phase extraction (SPE) of Endothall from water samples. The methodologies are primarily based on established environmental analytical procedures, such as EPA Method 548.1, and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
This compound is a herbicide used to control aquatic and terrestrial weeds.[1] Its presence in water sources is regulated, necessitating sensitive and reliable analytical methods for its detection and quantification.[1][2] Solid phase extraction is a widely used technique for the pre-concentration and purification of this compound from aqueous matrices prior to chromatographic analysis.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound recovery using solid phase extraction from various studies. This data is essential for method validation and quality control.
| Sorbent | Spiked Concentration (µg/mL) | Recovery (%) | Standard Deviation (%) | Analytical Method | Reference |
| Ion Exchange | 47.6 | 95.2 | 2.7 | GC/MS | [1][2] |
| Ion Exchange | 49.3 | 98.6 | 2.7 | GC/MS | [1][2] |
| Ion Exchange | 48.0 | 96.0 | 2.7 | GC/MS | [1][2] |
| Ion Exchange | 5.18 | 103.6 | - | GC/MS | [1] |
| Ion Exchange | 5.55 | 111.0 | - | GC/MS | [1] |
| - | - | 74.0 - 88.5 | - | - | [3] |
| - | - | 71.9 - 118 | - | - | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the solid phase extraction of this compound from water samples.
Caption: Workflow for this compound analysis using SPE.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on EPA Method 548.1 and related application notes for the extraction of this compound from drinking water using ion-exchange solid phase extraction cartridges.
Materials and Reagents
-
SPE Cartridges: 500 mg ion-exchange cartridges (e.g., Waters Oasis MAX)[1][4]
-
Solvents: Methanol (B129727) (pesticide grade), Methylene (B1212753) Chloride (pesticide grade), Sulfuric Acid, Sodium Hydroxide[1]
-
Reagent Water: Deionized water
-
Standards: this compound analytical standard
-
Apparatus: SPE vacuum manifold, concentrator/evaporator (e.g., SuperVap), GC/MS system[1][2]
Sample Preparation
For water samples with high levels of interfering ions such as calcium, magnesium, and sulfate (B86663), pre-treatment is necessary to ensure efficient extraction.[5]
-
For samples with moderately high levels of these ions, add 186 mg of EDTA per 100 mL of sample.[5]
-
For samples with very high sulfate concentrations, dilution of the sample may be required in addition to EDTA addition.[5]
Solid Phase Extraction Procedure
The following steps should be performed using an automated SPE system or a manual vacuum manifold.
3.1. Cartridge Conditioning The conditioning steps are crucial for the proper functioning of the ion-exchange cartridge.[5]
-
Condition the cartridge with 10 mL of Methylene Chloride.
-
Condition with 10 mL of Methanol.[2]
-
Equilibrate with 10 mL of reagent water.
-
Condition with 10 mL of 10% H2SO4 in Methanol.
-
Rinse with 10 mL of reagent water.
-
Condition with 10 mL of 0.1 N NaOH.
-
Rinse with 20 mL of reagent water. Note: Do not allow the cartridge to go dry between conditioning steps.[5]
3.2. Sample Loading
-
Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/minute.[1][2]
-
After the sample has passed through, rinse the sample bottle with deionized water and load the rinse onto the cartridge.
3.3. Cartridge Washing
-
Wash the cartridge with 10 mL of Methanol.
3.4. Drying
3.5. Elution
-
Elute the cartridge with 8 mL of 10% H2SO4 in Methanol.[2]
-
Follow with a second elution using 6 mL of Methylene Chloride.[2]
Post-Extraction Derivatization and Concentration
For analysis by gas chromatography, this compound must be derivatized to its more volatile dimethyl ester.
-
The acidic methanol eluate facilitates the derivatization. The addition of methylene chloride as a co-solvent allows for the formation of the dimethyl ester of this compound within 30 minutes with gentle heating (50°C).[6]
-
After derivatization, the extract is typically concentrated to a final volume of 1 mL using a nitrogen evaporator (e.g., SuperVap at 40°C and 15 PSI).[1][2]
Analysis
The final extract is then analyzed by GC/MS. The specific instrument conditions will depend on the system being used, but typical methods involve a capillary column (e.g., RTX 5) and detection in either full scan or selected ion monitoring (SIM) mode.[7]
References
Determining Endothall Concentration and Exposure Time for Effective Weed Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration and exposure time of Endothall for the control of various aquatic weeds. The protocols outlined below are synthesized from established research methodologies to ensure robust and reproducible results.
Introduction to this compound
This compound is a contact herbicide used for the control of a broad spectrum of submersed aquatic weeds.[1][2] Its efficacy is highly dependent on the concentration of the active ingredient and the duration of contact with the target plant species.[3][4] The active ingredient, this compound acid, works by inhibiting protein and lipid biosynthesis and disrupting cell membranes, leading to cellular breakdown within 2-5 days of application.[5][6] While the precise signaling pathway is not fully elucidated, it is known to inhibit protein phosphatases 1 and 2A.[7]
Factors Influencing Efficacy
The effectiveness of this compound can be influenced by several environmental factors:
-
Water Temperature: Higher water temperatures generally increase the rate of herbicide activity.[2] Applications are often recommended when water temperatures are at least 18°C (65°F).[1]
-
Water Flow: In flowing water systems, herbicide dissipation can reduce contact time, potentially decreasing efficacy.[3] Higher concentrations or specialized application techniques may be required in such environments.[8][9]
-
Plant Species and Growth Stage: Susceptibility to this compound varies among different weed species.[10] Applications are most effective when plants are actively growing.[2]
-
Water Chemistry: While this compound is less affected by water chemistry than some other herbicides, factors like pH can influence its stability.[1]
Determining Effective Concentration and Exposure Time (CET)
A systematic approach is necessary to determine the optimal CET for a specific target weed. The following sections detail the experimental protocols for conducting these assessments in a controlled laboratory setting.
Data Presentation: Efficacy of this compound Against Key Aquatic Weeds
The following tables summarize effective this compound concentrations and exposure times for the control of several common aquatic weeds, as determined by laboratory studies. Efficacy is typically defined as greater than 85% reduction in plant biomass.[3]
Table 1: Effective this compound CET for Eurasian Watermilfoil (Myriophyllum spicatum) [3]
| This compound Concentration (mg ae/L) | Exposure Time (hours) | Biomass Reduction (%) |
| 0.5 | 48 | > 85 |
| 1.0 | 36 | > 85 |
| 3.0 | 18 | > 85 |
| 5.0 | 12 | > 85 |
Table 2: Effective this compound CET for Hydrilla (Hydrilla verticillata) [3]
| This compound Concentration (mg ae/L) | Exposure Time (hours) | Biomass Reduction (%) |
| 2.0 | 48 | > 85 |
| 3.0 | 24 | > 85 |
| 4.0 | 24 | > 85 |
| 5.0 | 24 | > 85 |
Table 3: Effective this compound CET for Sago Pondweed (Stuckenia pectinata) [4]
| This compound Concentration (mg ae/L) | Exposure Time (hours) | Biomass Reduction (%) |
| 1.0 | 12 | ≥ 90 |
| 2.0 | 6 | ≥ 90 |
| 5.0 | 3 | ≥ 90 |
Experimental Protocols
The following protocols describe the methodology for conducting laboratory-based experiments to determine the concentration and exposure time relationships for this compound against a target aquatic weed species.
Plant Culture and Acclimation
-
Plant Collection and Preparation: Collect healthy apical tips of the target weed from a reliable source.
-
Sediment Preparation: Use a standardized sediment mixture, for example, a combination of topsoil, loam, and sand.
-
Planting: Plant the apical tips in pots containing the prepared sediment.
-
Acclimation: Place the potted plants in aquaria filled with a suitable culture medium or dechlorinated water. Allow the plants to acclimate and establish for a period of 4 to 6 weeks under controlled environmental conditions (e.g., 14:10 hour light:dark photoperiod, 21-25°C water temperature).[3][4]
Herbicide Treatment
-
Experimental Setup: Utilize a static or flow-through aquarium system. A static system is suitable for determining initial CET relationships.
-
Treatment Groups: Establish a matrix of this compound concentrations and exposure times. Include an untreated control group. For example, concentrations could range from 0.5 to 5.0 mg ae/L and exposure times from 6 to 72 hours.[3]
-
Replication: Each CET combination should be replicated at least three times.
-
Herbicide Application: Prepare a stock solution of this compound. Apply the appropriate volume of the stock solution to each aquarium to achieve the desired final concentration. Ensure thorough mixing.
-
Exposure Period: Maintain the plants in the treated water for the specified exposure duration.
-
Herbicide Removal (for static systems): After the exposure period, drain the treated water from the aquaria and refill with fresh, untreated water. This may be repeated multiple times to ensure complete removal of the herbicide.[11]
Efficacy Assessment
-
Post-Treatment Observation: Maintain the plants in the aquaria for a post-treatment period, typically 4 weeks, to allow for the full effects of the herbicide to manifest and to observe any potential for regrowth.[3]
-
Visual Injury Ratings: Conduct weekly visual assessments of plant injury, noting symptoms such as discoloration, necrosis, and defoliation.
-
Biomass Harvest: At the end of the post-treatment period, harvest the above-ground (shoots) and below-ground (roots) biomass from each pot.
-
Dry Weight Measurement: Dry the harvested biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
Data Analysis: Calculate the percent biomass reduction for each treatment group relative to the untreated control. Use appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.[12]
Visualizations
Conceptual Mode of Action of this compound
Caption: Conceptual overview of this compound's cellular mode of action in plants.
Experimental Workflow for Determining this compound CET
Caption: Workflow for laboratory evaluation of this compound CET for weed control.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. uplaquatics.com [uplaquatics.com]
- 4. Concentration–Exposure Time Relationships for Controlling Sago Pondweed (Stuckenia pectinata) with this compound | Weed Technology | Cambridge Core [cambridge.org]
- 5. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 6. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]
- 7. noaa.gov [noaa.gov]
- 8. Potassium this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 9. uplaquatics.com [uplaquatics.com]
- 10. uplaquatics.com [uplaquatics.com]
- 11. researchgate.net [researchgate.net]
- 12. apms.org [apms.org]
Field Application Techniques for Different Endothall Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothall is a versatile herbicide used in both aquatic and terrestrial environments for the control of a broad spectrum of weeds. Its efficacy is dependent on the specific formulation, application technique, and environmental conditions. This document provides detailed application notes and protocols for various this compound formulations to guide researchers and scientists in its effective and safe use. This compound's primary mode of action is the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A), which disrupts several cellular processes, including protein and lipid biosynthesis, leading to cell membrane damage and ultimately, plant death.[1][2][3]
This compound Formulations and General Characteristics
This compound is available in two main salt formulations, each with distinct properties and uses:
-
Dipotassium (B57713) Salt of this compound: This formulation is widely used in aquatic environments for the control of submerged aquatic vegetation.[4][5] It is available in both liquid and granular forms. Trade names for products containing the dipotassium salt of this compound include Aquathol® K and Aquathol® Super K.[6]
-
Mono(N,N-dimethylalkylamine) Salt of this compound (Amine Salt): This formulation is also used for aquatic weed control and is particularly effective against certain algae.[3][4] It is generally more toxic to fish than the dipotassium salt formulation.[4] A common trade name for this formulation is Hydrothol®.
Both formulations are also used in terrestrial applications as a desiccant for crops like potatoes and as a defoliant for cotton.[7][8]
The choice between liquid and granular formulations often depends on the application site and target species. Liquid formulations are suitable for large-area applications, while granular formulations are better for spot treatments or use in areas with water movement.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of different this compound formulations.
Table 1: Aquatic Application Rates for this compound Formulations
| Formulation | Target Species | Application Rate (ppm) | Water Use Restrictions |
| Dipotassium Salt (Liquid & Granular) | Submerged Weeds (e.g., Hydrilla, Milfoil) | 0.5 - 5.0[10] | Drinking Water: Do not use if concentration exceeds 0.1 ppm.[10] Maintain a 600-foot setback from potable water intakes. Irrigation: 7-day restriction.[11] Livestock Watering: 14-day restriction. Swimming: 24-hour restriction.[10] |
| Mono(N,N-dimethylalkylamine) Salt (Liquid & Granular) | Submerged Weeds & Algae | 0.05 - 3.0[12] | Drinking Water: Do not use if concentration exceeds 0.1 ppm. Maintain a 600-foot setback from potable water intakes. Animal Consumption: Varies by concentration (e.g., 7 days at 0.3 ppm, 14 days at 3.0 ppm). Fish Toxicity: Highly toxic to fish at concentrations exceeding 0.3 ppm.[3] |
Table 2: Terrestrial Application Rates for this compound Formulations
| Application | Formulation | Application Rate | Spray Volume | Pre-Harvest Interval (PHI) |
| Potato Vine Desiccation | Liquid this compound | 17-22 L/ha (light vines)[1] | 500-800 L/ha[1] | 10-14 days[1] |
| 11 L/ha (double spray for heavy vines)[1] | ||||
| Cotton Defoliation | Liquid this compound (e.g., Accelerate®) | Tank mixed with other defoliants (e.g., 1.5 pints/acre with Def)[8] | Minimum 5 gal/A (aerial), 10-20 gal/A (ground)[13] | 7 days[8] |
Table 3: Environmental Fate of this compound
| Parameter | Value | Conditions |
| Aquatic Half-life | 4 - 10 days[14] | Varies with temperature and microbial activity.[14] |
| Complete Degradation | 30 - 60 days[4][14] | Microbial action breaks it down into carbon, hydrogen, and oxygen.[14] |
| Bioaccumulation | Low potential[4][14] | Does not significantly bioaccumulate in aquatic organisms.[4] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Water Samples (Adapted from EPA Method 548.1 and IC-MS/MS Methods)
This protocol outlines the steps for quantifying this compound concentrations in water, a critical step for monitoring efficacy and ensuring compliance with water use restrictions.
1. Sample Collection and Preservation:
- Collect grab samples in glass containers.[2]
- If the water contains chlorine, dechlorinate by adding 80 mg of sodium thiosulfate (B1220275) per liter of sample before collection.[2]
- For biologically active samples, acidify to a pH of 1.5-2 with a 1:1 solution of HCl:H₂O.[2]
- Store samples at 4°C, protected from light and heat, until analysis.[2] The holding time is typically 7 days for the sample and 14 days for extracts.[2]
2. Sample Preparation (Ion Chromatography-Tandem Mass Spectrometry - IC-MS/MS):
- For samples with particulates, filtration is required prior to injection.[7]
- For high-salt content water, dilute with deionized water (e.g., 1:10 v/v).[7]
- Spike samples with an internal standard (e.g., isotope-labeled glutaric acid) to a known concentration (e.g., 100 ppb).[7]
3. Instrumental Analysis (IC-MS/MS):
- Inject the prepared sample directly into the IC-MS/MS system.
- Achieve chromatographic separation using an appropriate ion chromatography column and mobile phase gradient.[3]
- Operate the mass spectrometer in selected reaction monitoring (SRM) or selected ion monitoring (SIM) mode for sensitive and selective quantification of this compound.[3][7]
4. Quality Control:
- Analyze laboratory reagent blanks, laboratory fortified matrix samples, and quality control check standards.[2]
- Determine the Method Detection Limit (MDL) by analyzing at least seven replicate samples of fortified reagent water.[2]
Protocol 2: Field Efficacy Trial for Aquatic this compound Formulations
This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound in controlling submerged aquatic vegetation.
1. Site Selection and Pre-Treatment Assessment:
- Select a study site with a uniform and dense population of the target aquatic plant species.
- Establish replicate treatment and control plots. The size of the plots will depend on the specific objectives of the study.
- Conduct a pre-treatment assessment to quantify the baseline abundance of the target plant. This is typically done by collecting biomass samples using a standardized quadrat sampler (e.g., 0.25 m²).[15]
- Collect at least three to five random biomass samples per plot.[15]
2. Herbicide Application:
- Apply the this compound formulation at the desired rate to the treatment plots.
- For liquid formulations, use a calibrated sprayer with weighted hoses to inject the herbicide below the water surface.[11]
- For granular formulations, use a granular spreader to ensure even distribution over the treatment area.
- Record all application parameters, including date, time, weather conditions, and water temperature.
3. Post-Treatment Monitoring:
- Collect water samples from the treatment plots at specified intervals (e.g., 1, 3, 7, 14, and 28 days post-application) to determine the concentration and dissipation rate of this compound using Protocol 1.
- Conduct post-treatment biomass sampling at predetermined time points (e.g., 14, 28, and 56 days post-application) using the same methodology as the pre-treatment assessment.
- Visually assess and record the percent control of the target vegetation in each plot at each monitoring interval.
4. Data Analysis:
- Dry the collected plant biomass to a constant weight and record the dry weight per unit area.[15]
- Calculate the percent reduction in biomass for each treatment compared to the control plots.
- Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in plant biomass between the treatments and the control.
Protocol 3: Assessing the Impact of this compound on Non-Target Aquatic Organisms
This protocol provides a general framework for assessing the potential impact of this compound on non-target aquatic organisms, based on OECD and EPA guidelines.[6][14]
1. Test Organism Selection:
- Select representative non-target aquatic organisms, including fish (e.g., bluegill, rainbow trout), invertebrates (e.g., Daphnia magna), and aquatic plants (e.g., Lemna gibba).[6]
2. Acute Toxicity Testing (LC50/EC50 Determination):
- Conduct static or flow-through bioassays in a controlled laboratory setting.
- Expose the test organisms to a range of this compound concentrations, including a control group.
- The exposure duration is typically 96 hours for fish and 48 hours for invertebrates.
- Monitor and record mortality (for fish and invertebrates) or growth inhibition (for plants) at regular intervals.
- Calculate the LC50 (the concentration that is lethal to 50% of the test population) or EC50 (the concentration that causes a 50% effect on growth or mobility) using appropriate statistical methods.
3. Chronic Toxicity Testing:
- For a more comprehensive assessment, conduct longer-term (chronic) toxicity tests to evaluate the effects of lower concentrations of this compound on survival, growth, and reproduction.
- The specific duration and endpoints of chronic tests will vary depending on the test organism and regulatory guidelines.
4. Field Monitoring:
- In conjunction with efficacy trials (Protocol 2), monitor the populations of non-target organisms in the treatment and control plots.
- Collect samples of non-target organisms (e.g., using nets for fish and invertebrates) before and after the this compound application.
- Identify and enumerate the collected organisms to assess any changes in population density or community structure.
Mandatory Visualizations
References
- 1. noaa.gov [noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 4. apms.org [apms.org]
- 5. mass.gov [mass.gov]
- 6. epa.gov [epa.gov]
- 7. oecd.org [oecd.org]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aquatic Herbicide Testing Toxicity and EPA - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 12. The Effect of Glyphosate-Based Herbicide on Aquatic Organisms—A Case Study [mdpi.com]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. fkit.unizg.hr [fkit.unizg.hr]
- 15. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Application Notes and Protocols for Studying Endothall Persistence in Aquatic Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing studies on the persistence of the herbicide Endothall in aquatic environments. The protocols outlined below are based on established methodologies and are intended to ensure robust and reproducible data collection.
Introduction to this compound and its Aquatic Persistence
This compound is a selective contact herbicide used to control a variety of submerged aquatic weeds and algae.[1][2][3] Its persistence in aquatic ecosystems is a critical factor in determining its environmental fate and potential impact on non-target organisms.[4] The primary degradation pathway for this compound in aquatic environments is microbial action, with factors such as temperature, oxygen levels, and the presence of sediment significantly influencing its breakdown rate.[4][5][6] Unlike many other herbicides, this compound is not significantly affected by photolysis or hydrolysis under typical environmental conditions.[1][7] It also has a low potential for bioaccumulation in aquatic organisms.[1][8]
Two common formulations of this compound are the dipotassium (B57713) salt and the monoamine salt.[1][2] While both forms ultimately dissociate to the active this compound acid, their toxicity profiles can differ significantly, with the monoamine salt generally being more toxic to fish.[2][7]
Key Factors Influencing this compound Persistence
Several environmental factors can influence the persistence of this compound in aquatic systems:
-
Microbial Activity: This is the most significant factor in this compound degradation.[4][5] The presence of a healthy microbial community, particularly in sediment, accelerates the breakdown process.[4][9]
-
Oxygen Levels: Aerobic (oxygen-rich) conditions promote rapid biodegradation, with a half-life of approximately one week or less.[8] Under anaerobic (low-oxygen) conditions, degradation is significantly slower.[7][8]
-
Temperature: Higher water temperatures generally increase the rate of microbial degradation.[5][6]
-
Sediment Interaction: The presence of sediment is crucial for the degradation of this compound, as it harbors the microbial populations responsible for its breakdown.[4][9] Studies have shown that degradation does not occur in water without sediment.[9]
-
pH: While generally stable to hydrolysis at pH 5 and 9, some studies have shown breakdown at pH 7, albeit with a very long half-life. One study noted a shorter half-life at pH 5 under photolytic conditions, though the degradation products were not fully accounted for.[1]
Experimental Design Considerations
A well-designed study is crucial for accurately assessing this compound persistence. Key considerations include:
-
Study System: Experiments can be conducted in laboratory microcosms, larger mesocosms, or in field settings. The choice of system will depend on the specific research questions and desired level of environmental realism.
-
Matrix Selection: Both water and sediment samples should be collected and analyzed, as sediment plays a critical role in degradation.[4][9]
-
Controls: Appropriate control groups are essential. These should include untreated water and sediment to establish baseline conditions.
-
Replication: Sufficient replication of treatments and controls is necessary to ensure statistical power and account for variability.
-
Sampling Frequency: A well-defined sampling schedule is needed to capture the degradation curve of this compound over time. Initial frequent sampling is recommended, followed by less frequent sampling as the concentration decreases.
-
Analytical Method: A sensitive and validated analytical method is required for the accurate quantification of this compound in water and sediment samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) are commonly used methods.[10][11][12]
Data Presentation
Quantitative data on this compound persistence should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | [1] |
| CAS Number | 145-73-3 | [8] |
| Water Solubility | 100,000 mg/L at 20°C | [7][8] |
| pKa1 | 3.4 | [7] |
| pKa2 | 6.7 | [7] |
| Bioconcentration Factor (BCF) | <1 in fish | [8] |
| Soil Adsorption Coefficient (Koc) | <2 | [8] |
Table 2: Environmental Fate and Half-Life of this compound
| Condition | Half-Life | Reference |
| Aerobic aquatic environment | Approximately 1 week or less | [8] |
| Anaerobic aquatic environment | Slower than aerobic, ~10 days | [1][8] |
| Soil | 4 to 9 days | [8] |
| Photolysis in water (pH 7 & 9) | Stable | [1] |
| Photolysis in water (pH 5) | < 24 hours (products unaccounted for) | [1] |
| Hydrolysis in water (pH 5 & 9) | Stable | [1] |
| Hydrolysis in water (pH 7) | 28-25 days (study by manufacturer) | [1] |
Table 3: Acute Toxicity of this compound Formulations to Aquatic Organisms
| Formulation | Organism | LC50 (96-hour) | Reference |
| Dipotassium Salt | Fish | 100 - 800 ppm | [13] |
| Monoamine Salt | Fish | 0.5 - 3 ppm | [13] |
| Dipotassium Salt | Aquatic Invertebrates | No significant adverse effects at label rates | [2] |
| Monoamine Salt | Tadpoles and Freshwater Scuds | 0.5 - 1.8 ppm | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in an this compound persistence study.
Protocol for Water and Sediment Sample Collection
-
Site Selection: Choose representative sampling locations within the study area.
-
Water Sampling:
-
Use clean, amber glass bottles for sample collection to minimize photodegradation, although this compound is generally stable to light.[14]
-
Rinse the sample bottle with site water three times before collecting the final sample.
-
Collect water samples from a depth of approximately 0.5 meters below the surface.
-
If residual chlorine is present, add approximately 80 mg of sodium thiosulfate (B1220275) per liter of sample to the collection bottle prior to sampling.[11][14]
-
-
Sediment Sampling:
-
Use a core sampler or grab sampler to collect sediment from the top 5-10 cm of the sediment bed.
-
Transfer the sediment sample to a clean, wide-mouthed glass jar.
-
-
Sample Preservation and Transport:
-
Holding Times:
Protocol for this compound Extraction and Analysis using GC-MS (Based on EPA Method 548.1)
This protocol is a summary of the key steps. Refer to the official EPA Method 548.1 for complete details.
-
Sample Preparation (Water):
-
Measure 100 mL of the water sample.
-
If necessary, adjust the pH as specified in the method.
-
-
Solid Phase Extraction (SPE):
-
Pass the water sample through a conditioned anion exchange SPE cartridge.[15]
-
-
Elution:
-
Derivatization (Methylation):
-
Add methylene (B1212753) chloride as a co-solvent to the eluate.
-
Heat the mixture at 50°C for 30 minutes to form the dimethyl ester of this compound.[11][14][15]
-
-
Liquid-Liquid Extraction:
-
Concentration:
-
Reduce the volume of the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen.[14]
-
-
GC-MS Analysis:
Protocol for Biodegradation Study in a Laboratory Microcosm
-
Microcosm Setup:
-
Use glass beakers or flasks as microcosm vessels.
-
Add a known amount of sediment and overlying water collected from the study site to each microcosm.
-
Allow the microcosms to acclimate for a specified period (e.g., 48 hours) in a controlled environment (e.g., incubator at a constant temperature).
-
-
This compound Application:
-
Prepare a stock solution of this compound in water.
-
Spike the treatment microcosms with the this compound stock solution to achieve the desired initial concentration.
-
The control microcosms should receive an equivalent volume of untreated water.
-
-
Incubation:
-
Incubate the microcosms under the desired experimental conditions (e.g., aerobic or anaerobic, specific temperature and light cycle).
-
For aerobic conditions, ensure adequate aeration. For anaerobic conditions, purge the headspace with an inert gas like nitrogen.
-
-
Sampling:
-
At predetermined time intervals, collect water and sediment samples from each microcosm.
-
-
Analysis:
-
Analyze the water and sediment samples for this compound concentration using a validated analytical method such as GC-MS or IC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of this compound over time for each treatment.
-
Calculate the degradation rate and half-life of this compound under the tested conditions.
-
Visualizations
The following diagrams illustrate the experimental workflow and the degradation pathway of this compound.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 4. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 6. niwa.co.nz [niwa.co.nz]
- 7. journals.flvc.org [journals.flvc.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. Analytical Method [keikaventures.com]
- 12. epa.gov [epa.gov]
- 13. apms.org [apms.org]
- 14. greenrivertech.com.tw [greenrivertech.com.tw]
- 15. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
Bioassay Development for Assessing Endothall Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for developing bioassays to assess the toxicity of Endothall. This compound is a widely used herbicide, and understanding its toxicological profile is crucial for environmental safety assessment and potential drug development applications where protein phosphatases, the primary target of this compound, are of interest.
Introduction to this compound Toxicity
This compound, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide effective against a broad range of aquatic and terrestrial weeds.[1] Its toxicity varies significantly depending on the formulation, with the mono(N,N-dimethylalkylamine) salt being more toxic to aquatic organisms than the dipotassium (B57713) salt.[2][3] The primary mechanism of action for this compound's toxicity is the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[4][5][6] These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[7][8] By inhibiting PP1 and PP2A, this compound disrupts these vital pathways, leading to cellular dysfunction and toxicity. Additionally, this compound has been reported to interfere with protein and lipid biosynthesis and affect cell membrane integrity.[3][9]
Data Presentation: Quantitative Toxicity Data for this compound
The following tables summarize the acute toxicity of various this compound formulations across different species. This data is essential for comparative analysis and for determining relevant concentration ranges for in vitro and in vivo bioassays.
Table 1: Acute Oral Toxicity of this compound Formulations in Mammals
| Formulation | Species | LD50 (mg/kg) | Reference(s) |
| Technical this compound | Rat | 38 | [10] |
| Disodium Salt | Rat | 51 | [10] |
| Disodium Salt | Guinea Pig | 250 | [10] |
| Amine Salt | Rat | 206 | [10] |
Table 2: Acute Dermal Toxicity of this compound Formulations in Mammals
| Formulation | Species | LD50 (mg/kg) | Reference(s) |
| Disodium Salt | Rat | 750 | [10] |
| Disodium Salt | Rabbit | 100 | [10] |
| Amine Salt | Rabbit | 143 | [10] |
Table 3: Acute Aquatic Toxicity of this compound Formulations (96-hour LC50)
| Formulation | Species | LC50 (ppm) | Reference(s) |
| Dipotassium Salt (40.3%) | Rainbow Trout | 230-450 | [2] |
| Dipotassium Salt (40.3%) | Bluegill | 343-450 | [2] |
| Dipotassium Salt (40.3%) | Channel Catfish | >150 | [2] |
| Dipotassium Salt | Fathead Minnow | 320-610 | [11] |
| Technical Acid | Mysid Shrimp | 39 | [2] |
| Technical Acid | Sheepshead Minnow | 110 | [2] |
| Monoamine Salt (53%) | Channel Catfish | 0.49 | [2] |
| Monoamine Salt (53%) | Bluegill | 0.94 | [2] |
| Monoamine Salt | Mysid Shrimp | 0.19 | [2] |
Mandatory Visualizations
Signaling Pathway of this compound Toxicity
Experimental Workflow: In Vitro Bioassay for this compound Toxicity
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol is adapted from colorimetric assays for protein phosphatase activity and is suitable for determining the IC50 of this compound for PP2A.
Materials:
-
Purified PP2A enzyme
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% BSA)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate or a specific phosphopeptide substrate
-
Malachite Green Reagent (for phosphopeptide substrate) or Stop Solution (e.g., 1 M NaOH for pNPP)
-
96-well microplate
-
Microplate reader
Protocol using pNPP Substrate:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to cover a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the appropriate this compound dilution or Assay Buffer (for control) to each well. Add 25 µL of diluted PP2A enzyme to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add 50 µL of pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 30°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.
Materials:
-
Cell line (e.g., HepG2, 3T3 fibroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT Reagent: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilize Formazan (B1609692) Crystals: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Protein Synthesis Inhibition Assay (Puromycin Incorporation)
This non-radioactive assay measures the rate of protein synthesis by detecting the incorporation of the aminoacyl-tRNA analog, puromycin (B1679871), into newly synthesized polypeptide chains.
Materials:
-
Cell line and culture reagents
-
This compound stock solution
-
Puromycin solution
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
Puromycin Labeling: Towards the end of the treatment period (e.g., the last 10-30 minutes), add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with an anti-puromycin antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities for puromycin incorporation and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the untreated control.
Lipid Synthesis Inhibition Assay (Radiolabeled Acetate Incorporation)
This protocol measures the rate of de novo lipid synthesis by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cellular lipids.
Materials:
-
Cell line and culture reagents
-
This compound stock solution
-
[14C]-Acetic acid, sodium salt
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
Radiolabeling: During the last 1-4 hours of the treatment period, add [14C]-acetate to the culture medium at a final concentration of 1-5 µCi/mL.
-
Cell Harvesting and Lipid Extraction: Wash the cells with PBS and harvest them. Extract the total lipids from the cell pellet using a chloroform:methanol extraction method.
-
Quantification of Radioactivity: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein content of a parallel set of treated cells.
-
Data Analysis: Calculate the percentage of lipid synthesis inhibition for each this compound concentration relative to the untreated control.
Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
This protocol provides a framework for determining the acute lethal toxicity of this compound to fish.
Materials:
-
Test fish species (e.g., Rainbow trout, Zebrafish)
-
Dechlorinated, aerated water of known quality (pH, hardness, temperature)
-
This compound stock solution
-
Test tanks (glass aquaria)
-
Aeration system
Protocol:
-
Acclimation: Acclimate the test fish to the test water conditions for at least one week prior to the experiment.
-
Test Concentrations: Prepare a series of test concentrations of this compound in the test water. A geometric series is recommended. Include a control group with no this compound.
-
Test Setup: Place a specified number of fish (e.g., 10) into each test tank.
-
Exposure: Expose the fish to the test concentrations for a period of 96 hours. The test can be static (no water change), semi-static (daily renewal of test solutions), or flow-through.
-
Observations: Record mortality and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.
-
Water Quality Monitoring: Monitor and record water quality parameters (temperature, pH, dissolved oxygen) throughout the test.
-
Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the substrate landscape of protein phosphatase 2A catalytic subunit PPP2CA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type 2A protein phosphatase, the complex regulator of numerous signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noaa.gov [noaa.gov]
- 7. Protein phosphatase 2 - Wikipedia [en.wikipedia.org]
- 8. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. mass.gov [mass.gov]
- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Endothall Degradation in Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Endothall degradation in laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a laboratory setting?
This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a dicarboxylic acid that functions as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A).[1][2][3][4] By binding to the catalytic subunit of PP2A, this compound blocks the dephosphorylation of substrate proteins, leading to their hyperphosphorylation and subsequent modulation of various cellular signaling pathways.[2] It also has other reported effects, including interference with protein and lipid biosynthesis.[5][6]
Q2: What are the main factors that contribute to this compound degradation in laboratory assays?
The primary cause of this compound degradation in aqueous solutions is microbial activity.[5][7][8][9] Several other factors can influence its stability:
-
pH: this compound's stability is pH-dependent. While stable at pH 5 and 9, it has a reported half-life of 28.5 days at pH 7.[5]
-
Temperature: Higher temperatures can increase the rate of microbial degradation.[8][10]
-
Presence of Microorganisms: Contamination of assay reagents or cell cultures with bacteria or fungi can lead to rapid breakdown of this compound.[5][10]
-
Presence of Organic Matter and Sediment: These can harbor microorganisms and thus facilitate degradation.[5][9][11][12]
Q3: What are the different forms of this compound, and does their stability differ?
This compound is commercially available in different salt formulations, primarily the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt.[5][7] After application in an aqueous environment, both forms dissociate to form the active this compound acid.[13][14] While the degradation pathways are similar, some studies suggest potential differences in the persistence of isomers present in different formulations.[9][11] For most laboratory applications using purified this compound, the primary concern is the stability of the this compound acid itself.
Q4: How can I detect and quantify this compound in my experimental samples?
Several analytical methods are available for the accurate quantification of this compound, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method, often requiring a derivatization step to convert this compound to a more volatile ester.[15][16][17]
-
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This method allows for the direct analysis of this compound in aqueous samples without derivatization, offering high sensitivity and selectivity.[18]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution:
-
Ensure Sterility: Use sterile technique when preparing this compound stock solutions and adding them to cell cultures. Filter-sterilize stock solutions if necessary.
-
Control pH of Media: Maintain the pH of the cell culture medium within the optimal range for both the cells and this compound stability.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the window for degradation.
-
Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Quantify this compound Concentration: If inconsistent results persist, consider quantifying the this compound concentration in your culture medium at the beginning and end of the experiment using a suitable analytical method like IC-MS/MS.
-
Problem 2: Loss of this compound potency in a PP2A inhibition assay.
-
Possible Cause: Degradation of this compound in the assay buffer.
-
Solution:
-
Use Sterile, Nuclease-Free Water: Prepare all buffers with high-purity, sterile water to minimize microbial contamination.
-
Optimize Buffer pH: While PP2A assays are typically performed at a physiological pH around 7.4, be mindful of this compound's stability. If degradation is suspected, consider if slight adjustments to the pH are possible without compromising enzyme activity.
-
Prepare Fresh Reagents: Prepare all assay buffers and this compound dilutions fresh on the day of the experiment.
-
Store Stock Solutions Properly: Store concentrated this compound stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C. A study on the related compound LB-100, which hydrolyzes to this compound, suggests that storing DMSO stocks at room temperature can lead to the formation of this compound.[19]
-
Quantitative Data on this compound Stability
The following tables summarize the reported half-life of this compound under various conditions.
Table 1: Half-life of this compound in Aqueous Environments
| Condition | pH | Temperature | Half-life | Reference(s) |
| Aerobic Aquatic Environment | Not Specified | Not Specified | ~ 1 week or less | [5][20] |
| Anaerobic Aquatic Environment | Not Specified | Not Specified | 10 days | [5] |
| Pond Water (non-autoclaved) | Not Specified | Not Specified | 4 days (for 50% degradation) | [5] |
| Pond Water (autoclaved) | Not Specified | Not Specified | No apparent degradation after 9 days | [5] |
| Irrigation Supply Ponds | Not Specified | Not Specified | 12 days | [5] |
| Laboratory Study at pH 7 | 7 | Not Specified | 28.5 days | [5] |
| Well-oxygenated Water | Not Specified | Not Specified | < 7 days | [14] |
| General Aquatic Environment | Not Specified | Not Specified | 5 to 10 days | [7][21] |
| Soil | Not Specified | Not Specified | 4 to 9 days | [20] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions to Minimize Degradation
-
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, anhydrous)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of sterile, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For aqueous stock solutions, dissolve this compound in sterile, nuclease-free water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store at 4°C for short-term use (prepare fresh weekly) or aliquot and freeze for longer-term storage.
-
Protocol 2: General Workflow for a Cell-Based Assay with this compound
This protocol outlines a general workflow designed to minimize this compound degradation during a typical cell-based experiment.
-
Cell Seeding: Plate cells at the desired density in a sterile multi-well plate and allow them to adhere overnight under standard culture conditions.
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in sterile cell culture medium to achieve the desired final concentrations. Prepare these working solutions immediately before use.
-
-
Treatment of Cells:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period. For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours to maintain a more consistent concentration.
-
Downstream Analysis: After incubation, proceed with the specific downstream analysis (e.g., cell viability assay, Western blotting for phosphorylated proteins, etc.).
Visualizations
Caption: Inhibition of the PP2A signaling pathway by this compound.
Caption: Workflow to minimize this compound degradation in assays.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. noaa.gov [noaa.gov]
- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]this compound thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass.gov [mass.gov]
- 6. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]
- 7. noaa.gov [noaa.gov]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apms.org [apms.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 15. Analytical Method [keikaventures.com]
- 16. epa.gov [epa.gov]
- 17. teklabinc.com [teklabinc.com]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
- 19. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Cornell Cooperative Extension | this compound [ccetompkins.org]
Technical Support Center: Endothall in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Endothall in in vitro experiments, with a primary focus on improving its solubility and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is highly soluble in water.[1][2][3] However, for preparing concentrated stock solutions for in vitro experiments, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are commonly used.[4] The solubility in these organic solvents is approximately 15 mg/mL.[4] For direct preparation of aqueous solutions, the solubility in PBS (pH 7.2) is about 0.2 mg/mL.[4]
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation, often called "crashing out," is a common issue when adding a concentrated organic stock solution to an aqueous cell culture medium. This occurs because the compound's solubility decreases significantly as the organic solvent is diluted. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in your medium may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.
To prevent precipitation, please refer to the detailed protocol in the "Experimental Protocols" section below.
Q3: What is the stability of this compound in solution?
A3: this compound is stable in acidic conditions and to light, and up to a temperature of approximately 90°C.[1] It is also resistant to hydrolysis under typical environmental conditions.[2] However, it is recommended that aqueous solutions of this compound not be stored for more than one day to ensure consistency in your experiments.[4] Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.
Q4: What are the different forms of this compound available?
A4: this compound is an organic acid, but for experimental and commercial use, it is often formulated as a salt to improve handling and solubility. The most common forms are the dipotassium (B57713) salt and various amine salts.[3][5][6] For in vitro research, the pure acid form is also available.[4]
Q5: What is the primary mechanism of action of this compound?
A5: this compound's primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][7] By inhibiting these phosphatases, this compound can modulate various cellular signaling pathways. It can also disrupt cell membranes and interfere with protein and lipid biosynthesis.
Data Presentation
This compound Solubility Data
| Solvent | Solubility (at 20°C unless specified) | Citation |
| Water | 100,000 mg/L (100 g/L) | [1][2][3] |
| Methanol | 28 g/100 g | [1] |
| Acetone | 7.0 g/100 g | [1] |
| Ethanol | ~15 mg/mL | [4] |
| DMSO | ~15 mg/mL | [4] |
| Dimethylformamide (DMF) | ~15 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | [4] |
| Benzene | 0.01 g/100 g | [1] |
This compound Physicochemical Properties
| Property | Value | Citation |
| Molecular Formula | C₈H₁₀O₅ | [1] |
| Molar Mass | 186.16 g/mol | [1] |
| Melting Point | ~144°C (decomposes) | [1][5] |
| pKa1 | 3.40 | [1] |
| pKa2 | 6.7 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
-
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
To minimize "solvent shock," perform a serial dilution. For example, to achieve a final concentration of 100 µM from a 50 mM stock:
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media (e.g., 10 µL of 50 mM stock into 990 µL of media to get a 500 µM intermediate solution).
-
Gently vortex or swirl the intermediate dilution immediately after adding the stock.
-
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium in the experimental vessel (e.g., cell culture plate or flask).
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Mandatory Visualization
References
- 1. This compound | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. This compound (restricted-use herbicide) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (restricted-use herbicide) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. noaa.gov [noaa.gov]
Troubleshooting Endothall detection with gas chromatography-mass spectrometry (GC-MS).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Endothall using gas chromatography-mass spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Low or No Recovery of this compound
Q: We are experiencing low or no recovery of this compound from our water samples. What are the potential causes and how can we troubleshoot this?
A: Low or no recovery of this compound is a frequent challenge, often stemming from issues in the sample preparation and extraction steps. The primary causes include matrix interferences and problems with the derivatization process.
Matrix Interferences: High concentrations of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), as well as sulfate (B86663) (SO₄²⁻), are known to interfere with the ion-exchange solid-phase extraction (SPE) of this compound.[1][2] These ions can compete with this compound for binding sites on the SPE sorbent, leading to poor retention and subsequent loss of the analyte during sample loading.
Troubleshooting Steps for Matrix Interferences:
-
Sample Dilution: If high levels of interfering ions are suspected, diluting the sample with deionized water before extraction can improve recovery.[3]
-
Alternative Sorbent: Consider using an alternative SPE sorbent that has a higher capacity or is less susceptible to interference from divalent cations and sulfate.[4]
Illustrative Impact of Interfering Ions on this compound Recovery
| Interfering Ion | Concentration (mg/L) | Illustrative this compound Recovery (%) | Recommended Action |
| Calcium (Ca²⁺) | < 100 | 85 - 100 | Proceed with extraction |
| 100 - 250 | 60 - 85 | Consider 1:2 sample dilution | |
| > 250 | < 60 | 1:5 or greater sample dilution required | |
| Magnesium (Mg²⁺) | < 75 | 85 - 100 | Proceed with extraction |
| 75 - 150 | 65 - 85 | Consider 1:2 sample dilution | |
| > 150 | < 65 | 1:5 or greater sample dilution required | |
| Sulfate (SO₄²⁻) | < 200 | 90 - 100 | Proceed with extraction |
| 200 - 500 | 70 - 90 | Monitor recovery closely | |
| > 500 | < 70 | Consider sample dilution |
Note: The recovery values presented in this table are illustrative and intended to demonstrate the trend of decreasing recovery with increasing concentrations of interfering ions. Actual recovery rates may vary depending on the specific sample matrix and analytical conditions.
Derivatization Issues: Incomplete or failed derivatization will result in no detectable this compound, as the underivatized molecule is not suitable for GC analysis.
Troubleshooting Steps for Derivatization:
-
Reagent Quality: Ensure that the derivatization reagent (e.g., acidic methanol) is fresh and has been stored correctly.
-
Reaction Conditions: Verify that the reaction time and temperature are optimal for the derivatization to proceed to completion. For methylation with acidic methanol (B129727), heating is typically required.[1][2]
-
Sample pH: Ensure the sample pH is appropriate for the derivatization reaction.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The chromatographic peaks for the this compound derivative are showing significant tailing. What could be causing this and how can we improve the peak shape?
A: Peak tailing is a common problem in GC analysis and can be caused by several factors, including active sites in the GC system, poor column condition, or improper injection parameters.
Potential Causes and Solutions for Peak Tailing:
-
Active Sites: The this compound derivative can interact with active sites in the injection port liner, the column, or transfer lines.
-
Solution: Use a new, deactivated injection port liner. Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues or active sites.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, the column may need to be replaced.
-
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to broader, tailing peaks.
-
Solution: Optimize the carrier gas flow rate for the specific column dimensions.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization of this compound necessary for GC-MS analysis?
A1: Yes, derivatization is essential for the analysis of this compound by GC-MS. This compound is a polar dicarboxylic acid with low volatility, making it unsuitable for direct GC analysis. Derivatization, typically through esterification to form the dimethyl ester, increases its volatility and thermal stability, allowing it to be effectively chromatographed and detected by GC-MS.[5]
Q2: What are the common derivatization methods for this compound?
A2: The most common method is methylation using acidic methanol (e.g., sulfuric acid in methanol) to form this compound dimethyl ester.[1][2] This is the procedure outlined in EPA Method 548.1. Another method described in EPA Method 548 involves derivatization with pentafluorophenylhydrazine (B1196947) (PFPH).
Q3: Can this compound be analyzed without derivatization?
A3: While GC-MS requires derivatization, other techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the direct analysis of this compound in water samples without the need for derivatization.[5]
Q4: What are the typical GC-MS parameters for the analysis of the this compound dimethyl ester derivative?
A4: The optimal parameters can vary depending on the specific instrument and column used. However, a typical starting point is provided in the table below.
Typical GC-MS Parameters for this compound Dimethyl Ester Analysis
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the this compound derivative |
Q5: What should I do if I see unexpected peaks in my chromatogram?
A5: Unexpected peaks can arise from contamination of glassware, reagents, or the GC-MS system itself. Ensure that all glassware is thoroughly cleaned and that high-purity solvents and reagents are used.[1][2] Running a solvent blank can help identify the source of contamination.
Experimental Protocols
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is based on EPA Method 548.1 for the extraction of this compound from water samples.
-
Sample Collection: Collect water samples in clean glass containers.
-
Preservation: If necessary, preserve the sample by adding a dechlorinating agent and acidifying to pH < 2. Store at 4°C.
-
SPE Cartridge Conditioning: Condition a suitable anion exchange SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the water sample (typically 100 mL) through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any unretained interfering compounds.
-
Analyte Elution: Elute the retained this compound from the cartridge using an appropriate solvent, such as acidic methanol.
Protocol 2: Derivatization to this compound Dimethyl Ester
This protocol describes the methylation of this compound using acidic methanol.
-
Eluate Collection: Collect the this compound eluate from the SPE step.
-
Addition of Reagent: Add a small volume of a cosolvent like methylene (B1212753) chloride, followed by the acidic methanol reagent (e.g., 10% H₂SO₄ in methanol).[3]
-
Reaction: Cap the reaction vial and heat at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes) to allow the esterification reaction to go to completion.[1][2]
-
Extraction of Derivative: After cooling, add salted reagent water and extract the this compound dimethyl ester into an organic solvent like methylene chloride.
-
Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate it to the final volume for GC-MS analysis.
References
Technical Support Center: Optimization of Endothall Extraction from Sediment Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Endothall from sediment samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from sediment samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete Extraction from Sediment Matrix: this compound may be strongly adsorbed to organic matter or clay particles in the sediment. | • Ensure proper pH for extraction: Use a high pH buffer (e.g., pH 10 carbonate buffer) to deprotonate this compound, increasing its solubility in the aqueous phase. • Optimize extraction time and agitation: Increase sonication or shaking time to ensure thorough mixing of the sediment with the extraction solvent. • Consider a stronger extraction solvent: While a high pH buffer is standard, for particularly challenging matrices, a sequential extraction with a polar organic solvent like acetonitrile (B52724) could be investigated. |
| Interference from Divalent Cations (Ca²⁺, Mg²⁺): These ions can complex with this compound, reducing its availability for extraction.[1] | • Sample dilution: If high levels of these cations are suspected, diluting the sample extract before Solid Phase Extraction (SPE) may be necessary.[2] • Use of a chelating agent: The addition of Ethylenediaminetetraacetic acid (EDTA) can complex with the interfering cations.[2][3] | |
| Competition from Sulfate (B86663) Ions (SO₄²⁻) on SPE Cartridge: High concentrations of sulfate can compete with this compound for binding sites on the anion exchange SPE cartridge, leading to poor retention.[1] | • Sample dilution: Diluting the extract can reduce the sulfate concentration to a level that does not significantly impact this compound retention.[2] • Use of a high-capacity or strong anion exchange SPE cartridge: These cartridges may offer better retention of this compound in the presence of competing ions.[2] | |
| High Background or Interfering Peaks in Chromatogram | Matrix Effects: Co-extracted organic matter from the sediment can interfere with the analysis, causing signal suppression or enhancement. | • Incorporate a cleanup step: After the initial extraction, a clean-up step using silica-based SPE may help remove interfering organic compounds. • Use of a more selective detector: A mass spectrometer (MS) detector is generally more selective and less prone to interference than a flame ionization detector (FID).[1] • Matrix-matched calibration standards: Prepare calibration standards in a blank sediment extract to compensate for matrix effects. |
| Contamination: Glassware, reagents, or the analytical system can introduce contaminants. | • Thoroughly clean all glassware: Use a rigorous cleaning protocol, including solvent rinsing and baking if necessary.[1] • Use high-purity reagents and solvents: Ensure all chemicals are of appropriate grade for trace analysis.[1] • Analyze laboratory reagent blanks: Regularly analyze blanks to monitor for any background contamination.[1] | |
| Precipitate Formation During Partitioning Step | Incompatibility of Solvents/High Salt Concentration: The formation of a precipitate can occur when partitioning the derivatized this compound into an organic solvent, especially with certain SPE cartridge materials and high salt concentrations. | • Centrifugation: Centrifuge the sample to pellet the precipitate before transferring the organic layer. • Adjust solvent volumes: Experiment with adjusting the volumes of the aqueous and organic phases. • Consider alternative SPE cartridges: If the issue persists with a specific brand of cartridge, trying an alternative may resolve the problem. |
| Poor Derivatization Efficiency | Presence of Water: Water can interfere with the methylation reaction. Incorrect Reaction Conditions: Temperature and time are critical for the derivatization of this compound to its dimethyl ester. | • Ensure complete drying of the extract: Use a gentle stream of nitrogen to completely evaporate the solvent before adding the derivatization reagent. • Optimize derivatization conditions: Ensure the correct temperature (e.g., 50-60°C) and reaction time (e.g., 30-40 minutes) are used as specified in the protocol. |
Frequently Asked Questions (FAQs)
1. What is the most effective initial extraction solvent for this compound from sediment?
An alkaline aqueous solution, such as a 0.1M carbonate buffer at pH 10, is effective for the initial extraction. This high pH ensures that the carboxylic acid groups of this compound are deprotonated, making the molecule more water-soluble and facilitating its release from the sediment matrix.
2. How does the sediment's organic matter content affect this compound extraction?
Higher organic matter content in sediment can lead to stronger adsorption of this compound, potentially reducing extraction efficiency. It is crucial to ensure vigorous mixing and adequate extraction time to overcome these interactions. For high-organic matter sediments, a more exhaustive extraction procedure, such as multiple extraction steps, may be necessary.
3. Is derivatization of this compound necessary for its analysis?
For analysis by Gas Chromatography (GC), derivatization is required to convert the polar this compound molecule into a more volatile dimethyl ester. This is a standard step in methods like EPA 548.1. However, if using Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary, which can simplify the sample preparation process.
4. What are typical recovery rates for this compound from sediment samples?
While specific recovery data for this compound from sediment is not widely published, a study on spiked lake water samples reported recoveries ranging from 71.9% to 118%.[4] It is important to note that recoveries from sediment can be more variable due to the complexity of the matrix. A well-optimized method should aim for recoveries within a similar range, but this will be highly dependent on the specific sediment characteristics.
5. How can I minimize matrix effects when analyzing sediment extracts?
Matrix effects, where co-extracted components interfere with the ionization and detection of the target analyte, are a common challenge in sediment analysis. To minimize these effects, consider the following:
-
Cleanup: Employing a post-extraction cleanup step, such as passing the extract through a silica (B1680970) SPE cartridge, can remove many interfering compounds.
-
Dilution: Diluting the final extract can reduce the concentration of interfering substances, though this may also impact the method's detection limit.
-
Matrix-Matched Calibration: Preparing calibration standards in an extract from a blank sediment sample that is known to not contain this compound can help to compensate for consistent matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard, if available, can help to correct for signal suppression or enhancement caused by the matrix.
Quantitative Data
The following table summarizes recovery data for this compound from spiked aqueous samples. While not specific to sediment, this data provides a useful benchmark for method performance.
| Matrix | Spiking Level | Analytical Method | Average Recovery (%) | Reference |
| Lake Water | Not Specified | GC | 74.0 - 88.5 | [4] |
| Lake Water | Low | GC | 71.9 - 118 | [4] |
| Reagent Water | 47.6 µg/mL | GC/MS | 95.2 | [5] |
| Reagent Water | 49.3 µg/mL | GC/MS | 98.6 | [5] |
| Reagent Water | 48.0 µg/mL | GC/MS | 96.0 | [5] |
Experimental Protocols
Detailed Methodology for this compound Extraction from Sediment
This protocol is adapted from established methods for soil and water analysis.
1. Sample Preparation:
- Homogenize the wet sediment sample to ensure uniformity.
- Weigh out approximately 10 grams of the homogenized sediment into a centrifuge tube.
2. Initial Extraction:
- To the 10 g sediment sample, add 35 mL of a 0.1M carbonate buffer (pH 10).
- Agitate the mixture vigorously for at least 30 minutes using a mechanical shaker or sonicator.
- Add 20 mL of deionized water to the mixture and continue to agitate for another 15 minutes.
- Centrifuge the sample at a sufficient speed to pellet the sediment (e.g., 3000 rpm for 10 minutes).
- Carefully decant the supernatant (the aqueous extract) into a clean container.
3. Extract Acidification:
- Adjust the pH of the combined aqueous extract to 2 with phosphoric acid. This step is crucial for the subsequent Solid Phase Extraction.
- If any precipitate forms upon acidification, centrifuge the extract again and collect the clear supernatant.
4. Solid Phase Extraction (SPE) - (Based on EPA Method 548.1):
- Condition an anion exchange SPE cartridge (e.g., a strong anion exchanger is recommended) by passing through the appropriate solvents as per the manufacturer's instructions. This typically involves sequential washing with methanol (B129727) and deionized water.
- Load the acidified extract onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/minute.
- Wash the cartridge with deionized water to remove any unretained impurities.
- Dry the cartridge by passing air or nitrogen through it for 5-10 minutes.
- Elute the this compound from the cartridge using an acidic methanol solution (e.g., 10% sulfuric acid in methanol).
5. Derivatization (for GC analysis):
- To the eluate from the SPE step, add a small volume of methylene (B1212753) chloride as a co-solvent.
- Heat the mixture at 60°C for 40 minutes to convert this compound to its dimethyl ester.
- After cooling, add salted reagent water and partition the dimethyl ester into methylene chloride.
- Collect the methylene chloride layer, which now contains the derivatized this compound.
6. Final Concentration and Analysis:
- Dry the methylene chloride extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen.
- The extract is now ready for analysis by Gas Chromatography with a Mass Spectrometer (GC/MS) or a Flame Ionization Detector (GC/FID).
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction from sediment.
References
Technical Support Center: Minimizing Endothall Toxicity to Non-Target Phytoplankton
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Endothall toxicity to non-target phytoplankton during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic to phytoplankton?
This compound is a selective contact herbicide used to control submerged aquatic vegetation and algae.[1] Its primary mode of action in susceptible plants is the inhibition of protein and lipid biosynthesis, which disrupts cellular processes and leads to cell death.[2] As photosynthetic organisms, phytoplankton are susceptible to herbicides that interfere with these fundamental metabolic pathways.
Q2: What are the common symptoms of this compound toxicity in phytoplankton cultures?
Symptoms of this compound toxicity in phytoplankton can include:
-
Reduced Growth Rate: A noticeable decrease in the rate of cell division and overall biomass production.
-
Chlorosis: A yellowing of the culture due to the degradation of photosynthetic pigments like chlorophyll (B73375).
-
Cell Lysis: The breakdown and rupture of algal cells.
-
Changes in Photosynthetic Activity: Inhibition of photosynthetic efficiency, which can be measured using techniques like chlorophyll fluorescence.
Q3: Are all phytoplankton species equally sensitive to this compound?
No, sensitivity to this compound varies among phytoplankton species. Studies have shown that cyanobacteria (blue-green algae) are generally more sensitive to the amine salt formulation of this compound (Hydrothol 191) than chlorophytes (green algae) and diatoms.[3][4]
Q4: How do different formulations of this compound affect its toxicity to phytoplankton?
This compound is available in different formulations, primarily as a dipotassium (B57713) salt and a mono(N,N-dimethylalkylamine) salt. The monoamine salt formulation is generally more toxic to aquatic organisms, including phytoplankton, than the dipotassium salt.[2] It is crucial to consider the specific formulation being used in your experiments as it will significantly influence the observed toxicity.
Q5: What is known about this compound-induced oxidative stress in phytoplankton?
While direct studies on this compound-induced oxidative stress in phytoplankton are limited, it is a common response of algae to herbicide exposure. Herbicides can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage. Key biochemical markers for oxidative stress in algae include:
-
Lipid Peroxidation: Measured by the concentration of malondialdehyde (MDA).[1][2][5]
-
Antioxidant Enzyme Activity: Changes in the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][6]
Q6: How can I minimize this compound toxicity to non-target phytoplankton in my experiments?
Minimizing unintended toxicity involves several strategies:
-
Use the appropriate formulation: Whenever possible, use the dipotassium salt formulation of this compound, as it is less toxic to non-target aquatic life.[2]
-
Precise concentration control: Use the lowest effective concentration of this compound required for your experimental objectives.
-
Control environmental conditions: Factors such as temperature and light intensity can influence herbicide toxicity. Maintaining consistent and optimal conditions for your phytoplankton species can help mitigate stress.
-
Short exposure times: Limit the duration of this compound exposure to the minimum time necessary to achieve the desired effect.
Data Presentation: this compound Toxicity to Phytoplankton
The following table summarizes the 48-hour 50% effective concentration (EC50) values for the amine salt of this compound (Hydrothol 191) on the growth and photosynthetic capacity of various phytoplankton species.
| Phytoplankton Species | Functional Group | Endpoint | 48-h EC50 (mg/L) |
| Microcystis sp. | Cyanobacteria | Cell Growth | 0.04 - 0.08 |
| Photosynthetic Capacity | 0.04 - 0.22 | ||
| Phormidium sp. | Cyanobacteria | Cell Growth | 0.05 |
| Photosynthetic Capacity | 0.097 | ||
| Chlorella sp. | Chlorophyte | Cell Growth | >0.60 |
| Photosynthetic Capacity | >0.60 | ||
| Scenedesmus sp. | Chlorophyte | Cell Growth | >0.60 |
| Photosynthetic Capacity | 0.23 | ||
| Chlamydomonas sp. | Chlorophyte | Cell Growth | 0.52 |
| Photosynthetic Capacity | 0.42 |
Experimental Protocols
Key Experiment: Algal Growth Inhibition Test (adapted from OECD Guideline 201)
This protocol outlines a method for determining the toxicity of this compound to a specific phytoplankton species by measuring the inhibition of growth.[4][7][8][9][10]
1. Preparation of Materials and Reagents:
-
Test Organism: A pure, exponentially growing culture of the selected phytoplankton species (e.g., Pseudokirchneriella subcapitata, Chlorella vulgaris).
-
Culture Medium: Appropriate sterile growth medium for the test species.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile, deionized water. The specific salt formulation should be recorded.
-
Test Vessels: Sterile glass Erlenmeyer flasks.
-
Equipment: Incubator with controlled temperature and lighting, spectrophotometer or cell counter, pH meter.
2. Experimental Procedure:
-
Prepare Test Solutions: Create a geometric series of at least five this compound concentrations and a control (culture medium only). Prepare three replicates for each concentration and six for the control.
-
Inoculation: Inoculate each test flask with the phytoplankton culture to achieve a low initial cell density (e.g., 1 x 10^4 cells/mL).
-
Incubation: Incubate the flasks for 72 hours under controlled conditions (e.g., 21-24°C, continuous cool white light).
-
Growth Measurement: At 24, 48, and 72 hours, measure the algal biomass in each flask. This can be done by:
-
Direct Cell Count: Using a hemocytometer or an electronic particle counter.
-
Indirect Measurement: Measuring absorbance (optical density) with a spectrophotometer at a specific wavelength (e.g., 680 nm).
-
-
Data Analysis:
-
Calculate the average specific growth rate for each concentration.
-
Determine the percent inhibition of the growth rate relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: Workflow for the Algal Growth Inhibition Test.
Caption: Postulated Mechanism of this compound Toxicity in Phytoplankton.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent initial cell densities.- Uneven light or temperature distribution in the incubator.- Contamination of cultures. | - Ensure thorough mixing of the inoculum before dispensing.- Rotate the position of flasks within the incubator daily.- Use sterile techniques throughout the experiment; check cultures for contaminants microscopically. |
| No observable toxic effect at expected concentrations | - Incorrect this compound concentration.- Use of a resistant phytoplankton species.- Chemical degradation of this compound. | - Verify stock solution concentration and dilution calculations.- Confirm the sensitivity of your test species from literature or perform a range-finding test.- Prepare fresh this compound solutions for each experiment. |
| Excessive growth inhibition in control flasks | - Nutrient limitation in the culture medium.- Suboptimal light or temperature conditions.- Contamination with a toxic substance. | - Ensure the culture medium is freshly prepared and has the correct composition.- Optimize and maintain consistent incubation conditions.- Use high-purity water and thoroughly cleaned glassware. |
| Inconsistent spectrophotometer readings | - Cell clumping.- Interference from this compound at the measured wavelength. | - Gently sonicate or vortex samples before reading.- Run a spectral scan of this compound in the culture medium to check for absorbance at your measurement wavelength and correct if necessary. |
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Response of phytoplankton photosynthesis and growth to the aquatic herbicide hydrothol 191 [ouci.dntb.gov.ua]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 5. Lipid Peroxidation in Algae Oil: Antagonist Effects of Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Responses in Microalgae: Modern Insights into an Old Topic [mdpi.com]
- 7. testinglab.com [testinglab.com]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
Technical Support Center: Stabilizing Endothall Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Endothall stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which forms are commonly used in research?
This compound is an organic acid, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[1] It is primarily used as a selective contact herbicide.[1][2] In research and commercial applications, this compound is typically used as its dipotassium (B57713) salt or mono(N,N-dimethylalkylamine) salt, rather than the parent acid.[1][3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound and its salts are highly soluble in water.[2][5] Therefore, high-purity sterile water is the most common and recommended solvent. For analytical purposes, such as creating standards for chromatography, methanol (B129727) may also be used.[6][7]
Q3: What is the optimal temperature for storing this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions in a cool, well-ventilated place.[6] Liquid formulations should be stored at or above 0°C to prevent crystallization.[6][8] For analytical samples and extracts, storage at 4°C or less in the dark is recommended.[7]
Q4: What is the expected shelf-life of an this compound stock solution?
The stability of this compound in solution is influenced by several factors, including pH, temperature, and microbial activity.[3][9] In sterile water, protected from light and stored at recommended temperatures, this compound solutions can be stable for extended periods. However, microbial contamination can lead to rapid degradation.[3][9] For analytical purposes, it is recommended to derivatize samples within 7 days of collection and analyze extracts within 14 days.[10][11]
Q5: How does pH affect the stability of this compound in solution?
This compound is generally stable to hydrolysis at pH 5 and 9.[3] However, at a neutral pH of 7, it can break down, although with a very long half-life of 2825 days.[3] One study noted that at pH 5, it had a half-life of less than 24 hours when exposed to xenon light, suggesting potential for photolytic degradation under acidic conditions.[3]
Q6: Should this compound stock solutions be protected from light?
Yes, while this compound is generally stable to light, it is good laboratory practice to store stock solutions in amber vials or in the dark to prevent any potential photodegradation, especially for long-term storage.[3][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of the this compound salt may be too high for the storage temperature, leading to crystallization. | Gently warm the solution to room temperature and agitate to redissolve the precipitate. Store liquid formulations at or above 0°C to prevent crystallization.[6][8] |
| Loss of compound activity or concentration over time. | This could be due to microbial degradation, improper storage temperature, or incorrect pH. | Ensure the solvent is sterile and the container is properly sealed. Store the solution at the recommended temperature (≤4°C) and in the dark.[3] Verify the pH of the solution; adjust if necessary, keeping in mind pH-dependent stability.[3] |
| Inconsistent experimental results using the same stock solution. | The stock solution may not be homogeneous, or it may have degraded. | Before each use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity. If degradation is suspected, prepare a fresh stock solution. |
| Discoloration of the stock solution. | This may indicate contamination or degradation of the compound. | Discard the solution and prepare a fresh stock using high-purity solvent and sterile techniques. |
Quantitative Data Summary
The following table summarizes the stability of this compound under various conditions based on available data.
| Parameter | Condition | Half-life/Stability | Reference |
| Hydrolysis | pH 5 | Stable | [3] |
| pH 7 | 2825 days | [3] | |
| pH 9 | Stable | [3] | |
| Photolysis | pH 5 (with xenon light) | < 24 hours | [3] |
| pH 7 and 9 (with xenon light) | Stable | [3] | |
| Biodegradation (Aquatic) | Aerobic conditions | 4 to 10 days | [9][13] |
| Anaerobic conditions | Longer than aerobic; 10 days for dipotassium salt | [3] | |
| Thermal Stability | Up to 90°C | Stable, slow conversion to anhydride (B1165640) above this temperature | [5][8][14] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Aqueous Stock Solution
-
Materials:
-
This compound (acid form, C₈H₁₀O₅, MW: 186.16 g/mol )[14]
-
High-purity, sterile deionized water
-
Calibrated analytical balance
-
Sterile volumetric flask (e.g., 10 mL)
-
Sterile amber glass storage vials with screw caps
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For 10 mL of a 10 mM solution, the required mass is: 0.010 L * 10 mmol/L * 186.16 g/mol = 0.0186 g (18.6 mg).
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the weighed powder to the 10 mL volumetric flask.
-
Add a small amount of sterile deionized water to the flask to dissolve the powder. Gently swirl the flask to aid dissolution.
-
Once the powder is fully dissolved, add sterile deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aseptically transfer the stock solution into sterile amber glass vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the vials at ≤4°C in the dark.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Endothal [sitem.herts.ac.uk]
- 3. mass.gov [mass.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. noaa.gov [noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. greenrivertech.com.tw [greenrivertech.com.tw]
- 8. chemicalbook.com [chemicalbook.com]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. epa.gov [epa.gov]
- 11. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 12. epd.georgia.gov [epd.georgia.gov]
- 13. niwa.co.nz [niwa.co.nz]
- 14. This compound | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing matrix effects in Endothall analysis of environmental samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Endothall in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound in environmental samples?
A1: The most common methods are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
-
GC-based methods , such as EPA Method 548 and 548.1, require a derivatization step to convert the polar this compound into a more volatile compound suitable for GC analysis.[1][2][3]
-
LC-MS/MS and Ion Chromatography (IC)-MS/MS methods offer the advantage of direct analysis of this compound without the need for derivatization, simplifying sample preparation and reducing analysis time.[4][5][6]
Q2: What are the primary causes of matrix effects in this compound analysis?
A2: Matrix effects in this compound analysis primarily stem from the sample's composition, which can interfere with the analyte's extraction, derivatization, and detection. Key sources of interference include:
-
Inorganic Ions: High concentrations of cations like calcium (Ca²⁺) and magnesium (Mg²⁺), and anions like sulfate (B86663) (SO₄²⁻), can interfere with the ion-exchange process used in sample preparation, leading to lower recovery of this compound.[2][7][8]
-
Co-extracted Organic Contaminants: Other organic acids, phenols, and humic substances from the sample matrix can be co-extracted with this compound, causing interference in the chromatographic separation and detection.[1][8]
-
High Salinity: Samples with high salt content can affect the chromatographic retention time of this compound.[4]
Q3: How can I minimize matrix effects during sample preparation?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: For samples with high concentrations of interfering ions, dilution with reagent water can be a simple and effective approach.[4]
-
Alternative Solid Phase Extraction (SPE) Sorbents: Using different SPE sorbents can improve recovery in matrices with high concentrations of interfering ions like calcium and sulfate without requiring extra dilution.[9]
-
Cleanup Procedures: For complex matrices, additional cleanup steps like centrifugation may be necessary to remove particulate matter.[1]
-
pH Adjustment: Proper pH adjustment of the sample is crucial for efficient extraction. For soil samples, extraction with a pH 10 carbonate buffer followed by acidification is a common practice.
Q4: My recoveries are low and inconsistent. What could be the cause?
A4: Low and inconsistent recoveries can be due to several factors:
-
Matrix Interferences: As discussed in Q2, inorganic ions and co-extracted organics can significantly reduce recovery.[2][8]
-
Inefficient Derivatization (for GC methods): The derivatization reaction is a critical step and its efficiency can be affected by the sample matrix. Procedural standards should be used to monitor the reaction.[1]
-
Analyte Loss During Concentration: During the solvent evaporation step, this compound or its derivative can be lost if the nitrogen flow is too high or the temperature is excessive.[10]
-
Sample Handling and Storage: this compound samples should be collected in glass containers, stored at 4°C away from light, and extracted within the recommended holding times (typically 7 days for water samples).[7][8]
Q5: I am observing emulsion formation during liquid-liquid extraction. How can I resolve this?
A5: Emulsion formation is a common issue, particularly with complex matrices.[11] Here are some troubleshooting steps:
-
Centrifugation: Spinning the sample at a moderate speed (e.g., 2500 rpm) can help break the emulsion.[11]
-
Addition of Salt: Adding anhydrous sodium sulfate can help to de-emulsify the sample.[11]
-
Solvent Modification: Adding a small amount of a different solvent or increasing the volume of the extraction solvent can sometimes resolve the emulsion.[11]
-
Check for Equipment Contamination: In some cases, dissolved materials from plastic components like stopcocks can contribute to emulsion formation.[11]
Troubleshooting Guides
Guide 1: Low Analyte Recovery
| Symptom | Possible Cause | Recommended Action |
| Low recovery in Laboratory Fortified Blank (LFB) and Laboratory Fortified Sample Matrix (LFM) | System-related issue (e.g., reagent contamination, instrument malfunction). | Check for contamination in reagents and glassware. Verify instrument performance with calibration standards. |
| Acceptable recovery in LFB but low recovery in LFM | Matrix-related issue. The sample matrix is interfering with the analysis.[2] | Dilute the sample.[4] Use an alternative SPE sorbent.[9] Implement additional cleanup steps.[1] Label the result as "suspect/matrix" if the issue persists.[2] |
| Inconsistent recovery across a batch of samples | Variability in the sample matrix. Inconsistent sample processing. | Analyze a Laboratory Reagent Blank (LRB) with each batch to ensure no systemic contamination.[2] Ensure consistent execution of the extraction and derivatization steps for all samples. |
Guide 2: Chromatographic and Detection Issues
| Symptom | Possible Cause | Recommended Action |
| Peak tailing or splitting | Active sites in the GC inlet or column. Co-eluting interferences. | Deactivate the GC inlet liner. Use a fresh analytical column. Optimize chromatographic conditions to separate this compound from interferences. |
| Shifting retention times | High salt content in the sample matrix.[4] Changes in mobile phase composition (LC) or temperature program (GC). | For high-salt samples, dilution may be necessary.[4] Ensure the stability of the mobile phase and the accuracy of the GC oven's temperature program. |
| Erratic internal standard response | Inconsistent addition of the internal standard. Volatilization of the internal standard during concentration.[10] Matrix effects suppressing or enhancing the internal standard signal. | Use a calibrated microsyringe or a reliable mechanical pipette for adding the internal standard.[10] Carefully control the nitrogen flow and temperature during the concentration step.[10] Evaluate the matrix effect on the internal standard by comparing its response in neat solution versus a matrix extract. |
Quantitative Data Summary
Table 1: this compound Recovery in Different Matrices
| Analytical Method | Matrix | Fortification Level | Average Recovery (%) | Reference |
| IC-MS/MS | Creek Water | 5 ppb | 98.4 | [4] |
| IC-MS/MS | Creek Water | 500 ppb | 99.2 | [4] |
| IC-MS/MS | Lake Tahoe Water | 5 ppb | 102.6 | [4] |
| IC-MS/MS | Lake Tahoe Water | 500 ppb | 100.2 | [4] |
| IC-MS/MS | High Salt Water (10x dilution) | 5 ppb | 95.8 | [4] |
| IC-MS/MS | High Salt Water (10x dilution) | 500 ppb | 97.4 | [4] |
| LC-MS/MS | Human Plasma | Not specified | 86.7 | [12][13] |
| Automated SPE-GC/MS | Drinking Water | 50 µg/mL | 95.2 - 98.6 | [14] |
Experimental Protocols
Protocol 1: this compound Analysis in Drinking Water by IC-MS/MS (Direct Injection)
This protocol is based on the direct analysis approach which minimizes sample preparation.
-
Sample Collection and Preservation: Collect samples in glass containers. If required, dechlorinate with sodium thiosulfate. Store at 4°C.[8]
-
Sample Preparation: For samples with visible particulates, filter through a 0.45 µm filter. For high-salinity samples, a 1:10 dilution with deionized water may be necessary.[4] Spike samples with an internal standard (e.g., glutaric acid-d6).[4]
-
IC-MS/MS Analysis:
-
Chromatographic Separation: Utilize an anion-exchange column (e.g., IonPac AS16/AG16) with a hydroxide (B78521) gradient mobile phase.[6]
-
Mass Spectrometry Detection: Operate the mass spectrometer in selected reaction monitoring (SRM) mode. The precursor ion for this compound is typically [M-H]⁻ at m/z 185, with product ions at m/z 141 and 123.[4]
-
-
Quantification: Use an internal calibration curve prepared with standards at multiple concentration levels.[4]
Protocol 2: this compound Analysis in Water by GC-MS (EPA Method 548.1)
This protocol involves ion-exchange extraction and derivatization.
-
Sample Collection and Preservation: Follow the guidelines in Protocol 1.[8]
-
Ion-Exchange Extraction:
-
Condition an anion exchange solid phase extraction (SPE) cartridge.
-
Pass 100 mL of the water sample through the cartridge.
-
Elute the retained this compound with acidic methanol.[7]
-
-
Derivatization (Methylation):
-
Add a small volume of methylene (B1212753) chloride as a co-solvent to the eluate.
-
Heat the mixture to form the dimethyl ester of this compound.[7]
-
-
Liquid-Liquid Extraction:
-
Add salted reagent water and partition the this compound dimethyl ester into methylene chloride.[7]
-
-
Concentration: Reduce the extract volume using a gentle stream of nitrogen.[7]
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column (e.g., RTX-5) with an appropriate temperature program.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the this compound dimethyl ester.
-
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. greenrivertech.com.tw [greenrivertech.com.tw]
- 3. accustandard.com [accustandard.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 8. This compound | Texas DSHS [dshs.texas.gov]
- 9. Endothalls in Water via GC-MS | Phenomenex [phenomenex.com]
- 10. 548.1 this compound, erratic Internal Standard recoveries - Chromatography Forum [chromforum.org]
- 11. Endothal by EPA 548 Emulsion Problem - Chromatography Forum [chromforum.org]
- 12. An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite, this compound, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. fms-inc.com [fms-inc.com]
Technical Support Center: Refining Dose-Response Curves for Endothall Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothall bioassays. The information is designed to help refine dose-response curves and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary formulations used in research?
A1: this compound is a dicarboxylic acid derivative used as a selective contact herbicide.[1] In a research setting, you will likely encounter two main salt formulations: the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt.[2] It is critical to know which formulation you are using, as their toxicity profiles can differ significantly. The monoamine salt formulation is generally more toxic to a wider range of organisms than the dipotassium salt.[3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound's primary mode of action is the inhibition of protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[4] By inhibiting these phosphatases, this compound disrupts cellular signaling pathways that rely on the dephosphorylation of key regulatory proteins, which can affect processes like cell cycle progression and microtubule organization.[4]
Q3: What are typical EC50 or LC50 values I should expect?
A3: The effective or lethal concentration of this compound varies widely depending on the formulation, the target species, and the experimental conditions. It is essential to consult literature specific to your test organism. For example, the dipotassium salt formulation has LC50 values for fish that are significantly higher (lower toxicity) than the monoamine salt formulations.[3] Always establish a baseline for your specific assay conditions.
Q4: How stable is this compound in an aqueous solution?
A4: this compound is rapidly degraded by microbial action in aqueous environments.[1] Its half-life can range from a few days to a couple of weeks, influenced by factors such as microbial population, temperature, and oxygen levels.[3] For in-vitro bioassays, it is advisable to use freshly prepared solutions for each experiment to ensure accurate concentration levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent pipetting or cell plating. | Ensure proper mixing of all solutions before use. Use calibrated pipettes and a consistent technique for dispensing cells and reagents. |
| Fluctuation in environmental conditions (temperature, light). | Maintain consistent temperature and lighting conditions for the duration of the assay. This compound's efficacy can be temperature-dependent. | |
| No dose-response relationship observed (flat curve) | This compound concentration range is too low or too high. | Conduct a range-finding experiment with a wide spread of concentrations (e.g., several orders of magnitude) to identify the active range for your specific test system. |
| The test organism is resistant to this compound. | Verify the sensitivity of your cell line or organism to this compound from literature or previous experiments. Consider a different test system if resistance is known. | |
| Degradation of this compound in the assay medium. | Prepare fresh this compound stock solutions for each experiment. Minimize the time between solution preparation and application to the assay. | |
| Unexpectedly high toxicity at low concentrations | Incorrect this compound formulation used. | Confirm that you are using the intended salt of this compound (dipotassium vs. monoamine). The monoamine salts are significantly more potent.[3] |
| Contamination of reagents or cultureware. | Use sterile, high-purity water and reagents. Ensure all labware is thoroughly cleaned or use disposable sterile plastics. | |
| Poor cell viability in control groups | Issues with cell culture medium or incubation conditions. | Check the pH, sterility, and composition of your culture medium. Ensure the incubator is functioning at the correct temperature, CO2, and humidity levels. |
| Cell line health is compromised. | Use cells from a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. |
Data Presentation: this compound Toxicity
The following tables summarize toxicity data for different formulations of this compound across various organisms. Note that values can vary based on experimental conditions.
Table 1: Acute Toxicity of Dipotassium Salt of this compound to Aquatic Organisms
| Organism | Exposure Time | LC50 (ppm) |
| Channel Catfish | 96 hours | >150 |
| Rainbow Trout | 96 hours | 230-450 |
| Bluegill | 96 hours | 343-450 |
| Scud | 96 hours | 313 |
| Data sourced from static bioassays using a 40.3% dipotassium salt formulation.[3] |
Table 2: Acute Toxicity of Monoamine Salt of this compound to Aquatic Organisms
| Organism | Exposure Time | LC50 (ppm) |
| Grass Shrimp | 96 hours | 0.05 |
| Water Flea | 96 hours | 0.19-2.0 |
| Bluegill | 96 hours | 0.19-2.0 |
| Sheepshead Minnow | 96 hours | 0.19-2.0 |
| Data sourced from static bioassays using a 53% monoamine salt formulation.[3] |
Experimental Protocols
Protocol 1: In-Vitro this compound Inhibition of Protein Phosphatase 2A (PP2A)
This protocol is adapted from methodologies for assessing the inhibition of PP2A activity by this compound.
1. Materials:
-
Purified Protein Phosphatase 2A (PP2A)
-
Phosphopeptide substrate (e.g., a synthetic peptide with a phosphorylated serine or threonine residue)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT)
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
2. Method:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well plate, add the PP2A enzyme to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green).
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no this compound) and plot the dose-response curve to determine the IC50 value.
Protocol 2: Whole Plant Bioassay with an Aquatic Species (e.g., Hydrilla verticillata)
This protocol is a generalized procedure based on studies of this compound's effect on aquatic plants.[5]
1. Plant Culturing:
-
Culture Hydrilla verticillata in a suitable growth medium under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
Use healthy, apical shoots of a standardized length for the experiment.
2. Bioassay Procedure:
-
Prepare a range of this compound concentrations in the growth medium. Include a control group with no this compound.
-
Place individual plant shoots into separate containers (e.g., beakers or test tubes) with a specific volume of the prepared this compound solutions.
-
Incubate the plants under the controlled growth conditions for a defined exposure period (e.g., 24, 48, or 96 hours).
-
After the exposure period, remove the plants from the treatment solutions, rinse them with fresh medium, and transfer them to this compound-free medium.
-
Observe the plants over a period of time (e.g., 7-14 days) for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
At the end of the observation period, measure relevant endpoints, such as plant biomass (wet or dry weight), shoot length, or root growth.
-
Plot the measured endpoint against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: A generalized workflow for an this compound bioassay.
Caption: this compound's inhibition of the PP2A signaling pathway.
References
Enhancing Endothall efficacy with adjuvants or invert emulsions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on enhancing the efficacy of the herbicide Endothall through the use of adjuvants and invert emulsions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research and experimental design.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental application of this compound with various enhancing agents.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound's primary mode of action is the inhibition of protein phosphatase 2A. It also interferes with plant protein and lipid synthesis, leading to cellular breakdown in susceptible aquatic plants.[1] Symptoms of plant damage, such as defoliation and tissue browning, typically appear within a week of application.
-
-
Q2: Which adjuvants are recommended for use with this compound formulations?
-
A2: For salt-based formulations of this compound (e.g., dipotassium (B57713) salt), polymeric adjuvants like Nalquatic® and Nalcotrol® II are recommended to aid in sinking the herbicide for better contact with submerged aquatic vegetation.[1] For liquid formulations, invert emulsions are suggested to improve spreading, penetration, and reduce drift.[1]
-
-
Q3: What are the ideal environmental conditions for this compound application?
-
Q4: Can this compound be tank-mixed with other herbicides?
-
A4: Yes, this compound can be combined with other herbicides like diquat (B7796111) to enhance control of certain species. For instance, a combination of 1 ppm this compound and 0.37 ppm diquat has been shown to provide rapid control.[3] Tank-mixing can also be a strategy to manage potential herbicide resistance.
-
-
Q5: How does water quality affect this compound's performance?
-
A5: Water quality can significantly impact the efficacy of herbicides. While this compound is less susceptible to deactivation by organic matter or clays (B1170129) compared to herbicides like diquat, factors such as pH and the presence of certain ions can potentially influence its performance and the stability of adjuvant mixtures.[4][5] It is advisable to test the water quality of the experimental site.
-
Troubleshooting Common Issues
-
Problem 1: Inconsistent or reduced efficacy of this compound application.
-
Possible Cause A: Suboptimal Water Temperature. this compound's efficacy is temperature-dependent, with reduced activity in colder water.
-
Solution A: Ensure water temperatures are at or above the recommended 65°F (18°C) before application.[1] If applications must be made in cooler water, consider longer exposure times or using a higher concentration of this compound within the labeled rates.
-
Possible Cause B: Rapid Herbicide Dissipation. In flowing water or large water bodies, the herbicide may be diluted or washed away before it can be effective.
-
Solution B: Utilize polymeric adjuvants (e.g., Nalquatic®, Poly Control) or an invert emulsion to improve herbicide deposition and adherence to the target plants, thereby increasing contact time.
-
Possible Cause C: Incorrect Adjuvant Selection or Mixing. Using an inappropriate adjuvant or an incorrect mixing procedure can lead to poor formulation and reduced effectiveness.
-
Solution C: Always follow the manufacturer's instructions for the selected adjuvant. For tank-mixing procedures, refer to the detailed experimental protocols in this guide. Conduct a jar test to ensure compatibility before preparing a large batch.[6]
-
-
Problem 2: Difficulty in achieving a stable invert emulsion.
-
Possible Cause A: Incorrect Oil-to-Water Ratio. The ratio of oil to water is critical for the formation of a stable water-in-oil emulsion.
-
Solution A: Adhere strictly to the formulation ratios provided in the experimental protocols. The addition of too much water can increase viscosity to an unmanageable point, while too much oil can decrease it and compromise the invert characteristics.
-
Possible Cause B: Inadequate Mixing Energy. Invert emulsions require high shear to form properly.
-
Solution B: Use a high-speed homogenizer or a specialized mixing system designed for creating invert emulsions. Standard laboratory stirrers may not provide sufficient energy.
-
Possible Cause C: Improper Emulsifier Selection or Concentration. The type and amount of emulsifier are key to stabilizing the emulsion.
-
Solution C: Use the recommended emulsifiers at the specified concentrations. Ensure that the oil-soluble and water-soluble emulsifiers are added to their respective phases before mixing.
-
-
Problem 3: Clogging of application equipment.
-
Possible Cause A: Incomplete Dissolution of Granular Formulations or Adjuvants. Dry formulations that are not fully dissolved can lead to blockages.
-
Solution A: Ensure all dry components are completely dissolved in the water phase before adding them to the oil phase or tank mix. Pre-slurrying dry products can aid in their dissolution.[6]
-
Possible Cause B: Formation of Gels or Precipitates due to Incompatibility. Chemical incompatibility between this compound, adjuvants, and other tank-mix partners can lead to the formation of solids.[6]
-
Solution B: Always conduct a jar test with all components in the intended concentrations to check for physical compatibility. Follow the recommended mixing order (e.g., W-A-L-E-S: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants).[6]
-
Quantitative Data Summary
The following tables summarize available data on the performance of this compound and its combinations with adjuvants. Direct comparisons of percentage efficacy enhancement are limited in the literature; however, the data on herbicide release profiles provide an indication of improved contact time, which is a key factor in this compound's effectiveness.
Table 1: this compound Release Profiles with Adjuvants in Flowing Water (1.5 cm/sec)
| Formulation | Adjuvant Type | Time to Peak this compound Concentration (minutes post-treatment) | Duration of Detectable this compound Release (minutes post-treatment) |
| Conventional Liquid this compound | None | < 6 | ~12 |
| This compound + Asgrow 403 | Invert Emulsion | 6 - 12 | 36 - 48 |
| This compound + I'vod | Invert Emulsion | 6 - 12 | 36 - 48 |
| This compound + Nalquatic | Polymer | 12 - 24 | 72 - 84 |
| This compound + Poly Control | Polymer | 12 - 24 | 72 - 84 |
Data adapted from a study on this compound/adjuvant mixtures in flowing water.
Table 2: Efficacy of this compound Combinations on Hydrilla
| Treatment | Concentration | Exposure Time (hours) | Biomass Reduction (%) |
| Dipotassium this compound | 2 mg/L | 24 | >95 |
| Dipotassium this compound | 3 mg/L | 24 | >95 |
| Dipotassium this compound (1 mg/L) + Copper (0.5 mg/L) | 1.5 mg/L total | 24 | >99 |
| Dipotassium this compound (1 mg/L) + Diquat (0.5 mg/L) | 1.5 mg/L total | 24 | >99 |
Data from a greenhouse study on herbicide combinations for hydrilla control.
Experimental Protocols
Protocol 1: Preparation and Application of an this compound Invert Emulsion
Objective: To prepare a stable water-in-oil invert emulsion of this compound for controlled application to submerged aquatic vegetation.
Materials:
-
This compound (liquid formulation)
-
Oil phase (e.g., mixture of soybean oil and coconut oil)
-
Oil-soluble emulsifier (e.g., Tween 20)
-
Water phase (deionized water)
-
Water-soluble emulsifier (e.g., Dehymuls K)
-
Glycerine (optional, as a humectant)
-
High-speed homogenizer
-
Beakers and graduated cylinders
-
Balance
Methodology:
-
Prepare the Oil Phase:
-
In a beaker, combine the desired amounts of the oil mixture (e.g., 60% soybean oil, 40% coconut oil) and the oil-soluble emulsifier (e.g., 2.0% w/w of the total emulsion weight).
-
Mix thoroughly with a magnetic stirrer until the emulsifier is completely dissolved.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, combine deionized water, the water-soluble emulsifier (e.g., 0.75% w/w), and glycerine (if used, e.g., 4.25% w/w).
-
Add the required amount of the liquid this compound formulation to the aqueous phase.
-
Mix gently until all components are dissolved.
-
-
Form the Invert Emulsion:
-
Slowly add the aqueous phase to the oil phase while mixing at low speed with the homogenizer.
-
Once all the aqueous phase has been added, increase the homogenizer speed to high (e.g., 20,000 rpm) and mix for 1.5-2 minutes.
-
The resulting mixture should be a thick, creamy, white emulsion.
-
-
Application:
-
For laboratory or mesocosm studies, the invert emulsion can be applied through a submerged nozzle to target the vegetation directly.
-
The viscosity of the emulsion will help it adhere to the plant surfaces.
-
Protocol 2: Evaluating the Efficacy of this compound with Adjuvants on Hydrilla
Objective: To quantitatively assess the enhancement of this compound efficacy on Hydrilla verticillata using a polymeric adjuvant.
Materials:
-
Healthy Hydrilla verticillata specimens
-
Aquaria or mesocosms with appropriate sediment and water
-
This compound (dipotassium salt formulation)
-
Polymeric adjuvant (e.g., Nalquatic®)
-
Graduated cylinders and pipettes
-
Balance for biomass measurement
-
Drying oven
Methodology:
-
Acclimation:
-
Establish replicate aquaria with a known density of Hydrilla verticillata.
-
Allow the plants to acclimate for at least one week under controlled light and temperature conditions.
-
-
Treatment Groups:
-
Establish the following treatment groups (with at least 3 replicates per group):
-
Control (no treatment)
-
This compound alone (at a target concentration, e.g., 2 ppm)
-
This compound + Adjuvant (this compound at 2 ppm + adjuvant at the recommended rate)
-
-
-
Application:
-
For the this compound alone group, apply the calculated amount of this compound to the water column.
-
For the this compound + Adjuvant group, pre-mix the this compound and adjuvant according to the manufacturer's instructions before applying to the water column.
-
-
Monitoring and Data Collection:
-
Visually assess plant health and injury at regular intervals (e.g., 3, 7, 14, and 21 days post-treatment).
-
At the end of the experimental period (e.g., 28 days), harvest all plant biomass from each aquarium.
-
Carefully wash the biomass to remove sediment and other debris.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Record the dry weight for each replicate.
-
-
Data Analysis:
-
Calculate the mean biomass for each treatment group.
-
Determine the percentage of biomass reduction for each treatment group compared to the control group.
-
Use appropriate statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups.
-
Visualizations
Caption: Workflow for evaluating this compound efficacy with an adjuvant.
Caption: Process for preparing an this compound invert emulsion.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. Potassium this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 4. caws.org.nz [caws.org.nz]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. Avoid Tank Mixing Errors [ag.purdue.edu]
Endothall Persistence in Experimental Pools: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that affect the persistence of Endothall in experimental aquatic environments.
Troubleshooting Guide
This guide addresses common issues encountered during experimental studies on this compound persistence.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid this compound Dissipation (Faster than expected) | High microbial activity | - Characterize the microbial population in your experimental pools. Prior exposure to this compound can lead to faster degradation. - Consider using sterilized water or sediment for control experiments to isolate the effect of microbial degradation.[1] |
| High water temperature | - Monitor and record water temperature throughout the experiment. This compound degradation rates increase with higher temperatures.[2] | |
| Presence of certain sediments | - Analyze the composition of your sediment. Some sediment types can facilitate microbial degradation.[3][4] | |
| Slow this compound Dissipation (Slower than expected) | Low microbial activity | - Ensure your experimental setup includes a microbial community representative of a natural aquatic environment. Degradation is minimal in sterilized water.[1] - If applicable, consider augmenting with a microbial population previously exposed to this compound to enhance degradation.[3][4] |
| Low water temperature | - If your experiment aims to simulate warmer conditions, consider using heaters to maintain a consistent and relevant temperature. | |
| Anoxic (low oxygen) conditions | - Monitor dissolved oxygen levels. This compound degradation is slower in anoxic water.[1] | |
| Inconsistent or Variable this compound Concentrations | Analytical method variability | - Ensure consistent sample handling, preservation, and analysis procedures. Refer to detailed protocols like EPA Method 548.1.[5][6][7] - Use an internal standard during analysis to account for variations.[8] |
| Incomplete mixing in the experimental pool | - Ensure proper mixing of this compound upon application to the experimental pools to achieve a uniform initial concentration. | |
| Contamination of samples | - Use pre-cleaned amber glass bottles for sample collection to avoid photodegradation and contamination.[9] - Run laboratory reagent blanks to check for contamination from glassware, solvents, or reagents.[10] | |
| Low Recovery of this compound During Analysis | Interference from ions in the water matrix | - High levels of calcium, magnesium, and sulfate (B86663) can interfere with the ion-exchange extraction process.[5][7] - For samples with high ion concentrations, dilution or the addition of a chelating agent like EDTA may be necessary.[6][7] |
| Improper sample preservation | - Samples should be stored at 4°C and protected from light.[5] Acidification to pH 1.5-2 may be required for biologically active samples.[5] |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in aquatic environments?
The primary mechanism for this compound degradation in aquatic systems is microbial action.[1] In sterile environments, such as autoclaved water, little to no degradation occurs.[1]
2. How does sediment affect this compound's persistence?
The presence of sediment is crucial for the microbial degradation of this compound.[3][4] Experiments have shown that degradation does not occur in the absence of sediment.[3][4] The characteristics of the sediment can also influence the rate of degradation.
3. What is the expected half-life of this compound in experimental pools?
The half-life of this compound can vary significantly depending on environmental conditions. Under aerobic conditions, the half-life is typically around one week or less.[1] However, in anoxic conditions, the half-life can be longer, around 10 days for the dipotassium (B57713) salt.[1] Studies in experimental greenhouse pools have reported an overall half-life of about 4 days.[11]
4. Does pH influence the persistence of this compound?
While microbial degradation is the primary factor, pH can have some effect. Technical this compound has been found to be stable to hydrolysis at pH 5 and 9, but it can break down at pH 7, albeit with a very long half-life. One study indicated a half-life of less than 24 hours for 14C-labeled technical this compound at a pH of 5 when exposed to xenon light, suggesting potential for photolysis under acidic conditions, though this finding requires further investigation.
5. Are there different formulations of this compound, and do they persist differently?
Yes, the two primary formulations are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1] While both degrade primarily through microbial action, some studies have noted differences in their degradation characteristics. For instance, a more persistent isomer has been identified in the monoamine formulation.
Quantitative Data Summary
The following table summarizes the half-life of this compound observed in various experimental conditions.
| This compound Formulation | Experimental Condition | Half-life (days) | Reference |
| Dipotassium Salt | Aerobic aquatic environment | ~7 or less | [1] |
| Dipotassium Salt | Anaerobic aquatic environment | 10 | [1] |
| Not specified | Experimental greenhouse pools | 4 | [11] |
| Not specified | Pond water (non-autoclaved) | 4 (for 50% degradation) | [1] |
| Dipotassium Salt | Irrigation supply ponds | 12 | [1] |
Experimental Protocols
Experimental Design for this compound Persistence Study in Mesocosms
A typical experimental design to study this compound persistence involves the following steps:
-
Mesocosm Setup: Establish experimental pools (mesocosms) with representative water and sediment from the environment of interest.
-
Acclimation: Allow the mesocosms to acclimate for a period to establish a stable microbial community.
-
This compound Application: Apply a known concentration of this compound to the mesocosms.
-
Sampling: Collect water and sediment samples at regular intervals (e.g., day 0, 1, 3, 7, 14, 21).
-
Sample Preservation: Preserve water samples by storing them in amber glass vials at 4°C.[5] Acidification may be necessary for certain sample types.[5]
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method such as GC-MS or LC-MS.
-
Data Analysis: Calculate the dissipation rate and half-life of this compound under the experimental conditions.
Analytical Protocol for this compound in Water (based on EPA Method 548.1)
This protocol outlines the key steps for the analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Collection and Preservation:
-
Extraction (Liquid-Solid Extraction):
-
Derivatization:
-
Add a small volume of methylene (B1212753) chloride as a co-solvent.[5]
-
Heat the eluate to form the dimethyl ester of this compound.[5]
-
-
Partitioning:
-
Analysis (GC-MS):
-
Calibration:
Visualizations
Caption: Key factors influencing the persistence of this compound in aquatic environments.
Caption: A typical experimental workflow for studying this compound persistence.
References
- 1. mass.gov [mass.gov]
- 2. fms-inc.com [fms-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. greenrivertech.com.tw [greenrivertech.com.tw]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. epa.gov [epa.gov]
- 11. Compartmentalization and persistence of this compound in experimental pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endothall Analysis in Complex Water Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving detection limits for Endothall in complex water matrices.
Troubleshooting Guides
Question: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes and solutions?
Answer:
Low recovery of this compound during SPE from complex water matrices can be attributed to several factors. High concentrations of dissolved ions, particularly calcium, magnesium, and sulfate (B86663), are known to interfere with the ion-exchange process used in methods like EPA 548.1.[1][2][3] These ions can compete with this compound for binding sites on the SPE sorbent, leading to poor retention and subsequent low recovery.
Troubleshooting Steps:
-
Matrix Characterization: Analyze your water sample for the concentration of major ions. If calcium and magnesium levels exceed 100 mg/L or sulfate exceeds 250 mg/L, matrix modification is recommended.[3]
-
Sample Dilution: Diluting the sample with reagent water can reduce the concentration of interfering ions.[1] However, be mindful that dilution will also increase the method detection limit.
-
pH Adjustment: Ensure the sample pH is within the optimal range for the SPE sorbent as specified in the method. For anion exchange, a specific pH is required to ensure this compound is in its anionic form.
-
Alternative Sorbent: Consider using a different SPE sorbent that is less susceptible to ionic interferences. Some newer sorbents offer high recoveries even in the presence of significant calcium and sulfate concentrations.[4]
-
Flow Rate Optimization: Ensure the sample loading and elution flow rates are within the recommended range for your SPE cartridge. A flow rate that is too fast can lead to insufficient interaction between this compound and the sorbent.
Question: My chromatograms show significant matrix effects, such as ion suppression or enhancement, when using LC-MS/MS. How can I mitigate these effects?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer source.
Mitigation Strategies:
-
Sample Preparation: Employ a more rigorous sample cleanup procedure. This could involve additional filtration, precipitation of interfering substances, or a more selective SPE protocol.
-
Isotope-Labeled Internal Standard: Use an isotope-labeled internal standard, such as this compound-d6, to compensate for matrix effects.[5] The internal standard will experience similar ionization suppression or enhancement as the native analyte, allowing for more accurate quantification.
-
Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for signal suppression or enhancement.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the majority of the matrix components. This may involve adjusting the gradient profile or using a different stationary phase.
-
Post-Column Infusion: A post-column infusion experiment can help identify the regions of the chromatogram where significant matrix effects occur, allowing for targeted optimization of the separation.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in complex water matrices like wastewater or agricultural runoff?
A1: The primary challenges include:
-
High concentrations of interfering ions: Calcium, magnesium, and sulfate can interfere with sample extraction and analysis.[1][2][3]
-
Presence of dissolved organic matter: Humic and fulvic acids can cause matrix effects and interfere with chromatographic analysis.
-
Low concentrations of this compound: this compound is often present at trace levels, requiring sensitive analytical methods.
-
Derivatization requirements for GC-based methods: Methods like EPA 548.1 require a derivatization step to make this compound volatile enough for GC analysis, which can be a source of variability and error.[1][6]
Q2: Which analytical technique is best suited for improving this compound detection limits in complex matrices?
A2: While traditional GC-MS methods after derivatization are established, modern techniques like Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) offer significant advantages for complex matrices.[7] IC-MS/MS allows for the direct injection of water samples, eliminating the need for labor-intensive derivatization and sample enrichment steps.[7] This technique provides high sensitivity and selectivity, with reported method detection limits as low as 0.56 µg/L.[7]
Q3: What are the key quality control (QC) samples I should include in my this compound analysis?
A3: A robust QC protocol is essential for accurate this compound analysis. Key QC samples include:
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample to check for contamination from glassware, reagents, and the laboratory environment.[1][8]
-
Laboratory Fortified Blank (LFB): Reagent water spiked with a known concentration of this compound to assess the accuracy and precision of the method.[1][8]
-
Laboratory Fortified Sample Matrix (LFM): An environmental sample spiked with a known amount of this compound to evaluate matrix effects on analyte recovery.[1][8]
-
Field Duplicates: Two separate samples collected at the same time and location to assess the precision of the entire sampling and analysis process.[8]
Quantitative Data Summary
Table 1: Comparison of Method Detection Limits (MDLs) for this compound in Water
| Analytical Method | Derivatization Required | Matrix | MDL (µg/L) | Reference |
| GC-MS (EPA Method 548.1) | Yes (Acidic Methanol (B129727) Methylation) | Drinking Water | 1.79 | [1][9] |
| GC-FID (EPA Method 548.1) | Yes (Acidic Methanol Methylation) | Drinking Water | 0.7 | [1][9] |
| GC-ECD (EPA Method 548) | Yes (Pentafluorophenylhydrazine) | Drinking Water | 11.5 | [8][9] |
| IC-MS/MS | No | Deionized Water | 0.56 | [7] |
| GC/ECD | Yes (Heptafluoro-p-tolyhydrazine) | Wastewater | 50 | [9] |
Table 2: Recovery of this compound in Spiked Water Samples
| Analytical Method | Matrix | Spiking Level (µg/L) | Average Recovery (%) | Reference |
| IC-MS/MS | Creek Water | 5 | 98.4 | [7] |
| IC-MS/MS | Lake Tahoe Water | 5 | 102.6 | [7] |
| IC-MS/MS | High Salt Water (10x dilution) | 5 | 95.8 | [7] |
| IC-MS/MS | Creek Water | 500 | 97.5 | [7] |
| IC-MS/MS | Lake Tahoe Water | 500 | 99.8 | [7] |
| IC-MS/MS | High Salt Water (10x dilution) | 500 | 96.2 | [7] |
| GC-MS (Matrix Spikes) | Lake Water | Not Specified | 74.0 - 88.5 | [10] |
| GC-MS (Matrix Spikes) | Lake Water | Low Level | 71.9 - 118 | [10] |
Experimental Protocols
Method 1: this compound Analysis by IC-MS/MS (Based on Application Note 263)
This method allows for the direct analysis of this compound in water samples without derivatization.
1. Sample Preparation:
-
For samples containing particulates, filter prior to injection.
-
For high-salt matrices, dilute the sample with deionized water (e.g., 1:10 v/v) to minimize interference.[7]
-
Spike samples and calibration standards with an isotope-labeled internal standard (e.g., glutaric acid-d6) to a final concentration of 100 µg/L.[7]
2. Ion Chromatography (IC) Conditions:
-
Column: A high-capacity anion-exchange column suitable for separating this compound from common anions.
-
Eluent: A potassium hydroxide (B78521) gradient is typically used.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 100 µL or as appropriate for the instrument.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Precursor Ion (m/z): 185 [M-H]⁻[7]
-
Product Ions (m/z): 141 (quantitative) and 123 (qualitative).[7]
-
Collision Energy: Optimize for the specific instrument.
Method 2: this compound Analysis by GC-MS (Based on EPA Method 548.1)
This method involves solid-phase extraction and derivatization prior to GC-MS analysis.
1. Sample Extraction (Solid-Phase Extraction):
-
Condition an anion exchange SPE cartridge with appropriate solvents.
-
Pass 100 mL of the water sample through the cartridge.[2]
-
Elute the retained this compound with acidic methanol.[2]
2. Derivatization (Acidic Methanol Methylation):
-
Add methylene (B1212753) chloride as a co-solvent to the acidic methanol eluate.[6]
-
Heat the mixture at 50°C for 30 minutes to form the dimethyl ester of this compound.[6]
-
Add salted reagent water and partition the dimethyl ester into methylene chloride.[6]
-
Concentrate the extract to a final volume of 1 mL.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: A megabore capillary column, such as a DB-5.
-
Injector Temperature: 200°C.
-
Oven Program: Hold at 80°C for 5 minutes, then ramp to 260°C at 10°C/min and hold for 10 minutes.
-
Carrier Gas: Helium.
-
MS Inlet Temperature: 200°C.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[11]
Visualizations
References
- 1. greenrivertech.com.tw [greenrivertech.com.tw]
- 2. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Endothalls in Water via GC-MS | Phenomenex [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical Method [keikaventures.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. teklabinc.com [teklabinc.com]
Mitigating interferences from calcium and sulfate in Endothall extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interferences from calcium and sulfate (B86663) during Endothall extraction.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery of this compound in my samples?
Low recovery of this compound is often due to interferences from dissolved ions in the sample matrix, particularly calcium (Ca²⁺), magnesium (Mg²⁺), and sulfate (SO₄²⁻).[1][2] These ions are known potential interferences in methods like EPA 548.1.[3]
Q2: How do calcium and sulfate interfere with this compound extraction?
Calcium and magnesium ions can form complexes with the this compound anion. This complexation makes the this compound unavailable for extraction by the anion exchange solid-phase extraction (SPE) sorbent.[1] Sulfate ions, on the other hand, act as a strong counter-ion and can compete with this compound for the active sites on the ion-exchange sorbent, leading to its premature elution and poor retention.[1]
Q3: At what concentration do calcium and sulfate start to interfere?
Interference becomes significant at the following concentrations:
-
Calcium and Magnesium: > 100 mg/L
-
Sulfate: > 100-200 mg/L
Q4: What are the primary methods to mitigate these interferences?
The main strategies to overcome calcium and sulfate interference are:
-
Sample Dilution: This reduces the concentration of interfering ions.
-
Chelation: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to bind with calcium and magnesium ions.
-
Alternative SPE Sorbent: Using a solid-phase extraction sorbent that is less susceptible to these interferences.
-
Alternative Analytical Method: Employing a technique like Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) that can offer better selectivity in complex matrices.[4]
Q5: Is there a recommended alternative to the standard SPE sorbent?
Yes, a polymeric strong anion-exchange sorbent, such as Phenomenex Strata™-XL-A, has been shown to provide high recoveries of this compound even in the presence of significant calcium and sulfate concentrations, without the need for sample dilution or EDTA treatment.[1] This is because a strong anion-exchange sorbent has a higher affinity for this compound compared to weaker anions like sulfate.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | High levels of dissolved calcium and magnesium (>100 mg/L). | Add a chelating agent such as EDTA to the sample before extraction. Refer to the detailed protocol below. |
| High levels of sulfate (>100-200 mg/L). | Dilute the sample with reagent water to reduce the sulfate concentration. A combination of dilution and EDTA addition may be necessary for very high sulfate levels. Refer to the quantitative data table and detailed protocols below. | |
| Competition for sorbent active sites. | Consider using a strong anion-exchange SPE sorbent like Strata™-XL-A, which has a higher capacity and affinity for this compound.[1] | |
| Inconsistent Results | Variable levels of interfering ions across different samples. | Analyze a subset of samples for calcium and sulfate concentrations to determine the appropriate mitigation strategy for each. |
| Emulsion formation during liquid-liquid extraction step. | This can sometimes occur after the addition of the sodium sulfate solution. To resolve this, you can try adding a small amount of anhydrous sodium carbonate, shaking, and then centrifuging the sample to break the emulsion. | |
| Poor Peak Shape in GC Analysis | Incomplete derivatization of this compound. | Ensure the derivatization reaction conditions (temperature and time) are optimized. The presence of water can hinder the reaction, so ensure samples are dry before derivatization. |
Quantitative Data Summary
The following table provides a summary of this compound recovery data under different conditions of calcium and sulfate interference and the effectiveness of various mitigation strategies.
| Interfering Ion(s) | Concentration | Mitigation Strategy | This compound Recovery (%) | Reference |
| Calcium & Magnesium | > 100 mg/L | None | Significantly Reduced | [1] |
| Sulfate | > 200 mg/L | None | Significantly Reduced | [1] |
| Calcium, Magnesium, Sulfate | High | Sample Dilution (1:10) | Improved | [1] |
| Calcium, Magnesium | High | EDTA Addition | Improved | [1] |
| Calcium & Sulfate | High | Strata™-XL-A SPE Sorbent | ~100% | [1] |
| Standard SPE Sorbent (Bio-Rex® 5) | Tap Water Matrix | None | 21% | [1] |
| Strata™-XL-A SPE Sorbent | Tap Water Matrix | None | Near 100% | [1] |
Experimental Protocols
Protocol 1: Sample Pre-treatment with EDTA and/or Dilution
This protocol is adapted from guidelines for EPA Method 548.1 to mitigate interference from calcium and sulfate.
1. Determine the level of interference:
-
If possible, analyze the sample for calcium, magnesium, and sulfate concentrations.
2. Apply the appropriate mitigation strategy based on the following table:
| Sulfate (mg/L) | Calcium (mg/L) | Dilution Factor | EDTA Addition (mg/100 mL sample) |
| < 100 | < 100 | None | None |
| < 100 | 100 - 250 | None | 186 |
| 100 - 200 | Any | 1:2 | 186 |
| 200 - 500 | Any | 1:5 | 186 |
| > 500 | Any | 1:10 | 186 |
3. Procedure:
-
For Dilution: Based on the required dilution factor, add the appropriate volume of sample to a volumetric flask and dilute to the final volume with reagent water.
-
For EDTA Addition: Weigh the required amount of EDTA and add it to the undiluted or diluted sample. Mix thoroughly to dissolve.
-
Proceed with the standard this compound extraction protocol (e.g., EPA Method 548.1).
Protocol 2: this compound Extraction using a Strong Anion-Exchange SPE Sorbent (Strata™-XL-A)
This protocol outlines the use of an alternative SPE sorbent for improved recovery in high-interference matrices.[1]
1. Materials:
-
Strata™-XL-A SPE cartridges
-
Methanol
-
Deionized water
-
5% Formic acid in Methanol (Elution solvent)
-
Sample (pH adjusted to 6-7)
2. SPE Procedure:
-
Condition: Condition the Strata-X-A cartridge with 1 mL of Methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of deionized water (pH 6-7).
-
Load: Load the pre-treated sample (pH 6-7) onto the cartridge.
-
Wash:
-
Wash 1: 1 mL of 25 mM Ammonium Acetate buffer (pH 6-7).
-
Wash 2: 1 mL of Methanol.
-
-
Elute: Elute the this compound from the cartridge with two 500 µL aliquots of 5% Formic Acid in Methanol.
-
Proceed with derivatization and GC-MS analysis as per the standard method.
Protocol 3: Direct Analysis of this compound by IC-MS/MS
This method is suitable for the direct analysis of this compound in water samples without the need for derivatization and is less prone to ionic interferences.[4]
1. Sample Preparation:
-
For samples with high ionic strength (e.g., high sulfate), dilute with deionized water (e.g., 1:10 v/v).[4]
-
If particulates are present, filter the sample through a 0.2 µm filter.
-
Spike the sample with an appropriate internal standard (e.g., glutaric acid-d6).[4]
2. Ion Chromatography (IC) Conditions:
-
Column: A suitable anion exchange column (e.g., IonPac AS16/AG16).
-
Eluent: Potassium hydroxide (B78521) (KOH) gradient.
-
Flow Rate: ~0.4 mL/min.
-
Temperature: 30 °C.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Decision tree for selecting a mitigation strategy.
References
Technical Support Center: Optimizing Low-Dose Endothall Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low-dose applications of Endothall.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound at the molecular level?
A1: this compound functions as a potent inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] By inhibiting these phosphatases, this compound treatment leads to a hyperphosphorylated state of numerous cellular proteins. This disruption of the cellular phosphorylation-dephosphorylation balance affects various signaling pathways that regulate critical cellular processes such as cell cycle progression, microtubule dynamics, and apoptosis.[1]
Q2: What are the expected cellular effects of low-dose this compound treatment?
A2: Based on its mechanism of action as a PP2A inhibitor, low-dose this compound treatment is expected to induce several cellular effects, including:
-
Cell Cycle Arrest: A common outcome is arrest in the G2/M phase of the cell cycle, particularly in prometaphase. This is often accompanied by the formation of malformed mitotic spindles and improper chromosome alignment.[3]
-
Inhibition of DNA Synthesis: this compound has been observed to inhibit the initiation of the S-phase, leading to a reduction in DNA synthesis.[3]
-
Apoptosis: Prolonged exposure or higher concentrations of this compound can lead to programmed cell death.
-
Morphological Changes: Cells may exhibit altered morphology, such as rounding and detachment from the culture surface, which can be indicative of mitotic arrest and/or cytotoxicity.
Q3: How stable is this compound in cell culture media?
A3: this compound is relatively stable in acidic and light conditions and is stable up to about 90°C.[4] However, its stability in aqueous solutions can be pH-dependent. One study noted a long half-life at pH 7 but a much shorter half-life of less than 24 hours at pH 5.[5] In typical cell culture conditions (pH ~7.4), this compound is expected to be reasonably stable for the duration of most short-term experiments. For longer-term studies, it is advisable to refresh the media with this compound at regular intervals. The primary route of degradation in the environment is microbial action, which is less of a concern in sterile cell culture.[5]
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: To prepare a stock solution of this compound, dissolve the powder in a suitable solvent. For many plant growth regulators and similar compounds, a small amount of a solvent like DMSO or ethanol (B145695) is used to initially dissolve the powder, which is then brought to the final volume with sterile, double-distilled water or a buffer.[6][7] For this compound, which is water-soluble, you may be able to dissolve it directly in sterile water or PBS. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM), filter-sterilize it through a 0.22 µm filter, and then dilute it to the final working concentration in your cell culture medium. Store the stock solution at -20°C for long-term storage.
Q5: Are there different forms of this compound, and does it matter which one I use?
A5: Yes, this compound is available in different salt forms, most commonly as a dipotassium (B57713) salt or an amine salt.[5] For research purposes, the specific salt form may be important as it can affect solubility and pH. The active component is the this compound acid.[8] It is crucial to note the form of this compound used in your experiments for reproducibility. Additionally, there are derivatives such as this compound thioanhydride, which has been shown to have different potency and cellular permeability compared to this compound.[4][9]
Quantitative Data
Table 1: In Vitro Enzymatic Inhibition of Protein Phosphatases by this compound
| Target Enzyme | IC50 Value | Reference |
| Protein Phosphatase 2A (PP2A) | 90 nM | [2] |
| Protein Phosphatase 1 (PP1) | 5 µM | [2] |
Experimental Protocols
Detailed Methodology 1: In Vitro PP2A Enzyme Inhibition Assay
This protocol is adapted from a standard malachite green-based phosphatase assay to determine the IC50 value of this compound for PP2A.
Materials:
-
Purified Protein Phosphatase 2A (PP2A) enzyme
-
This compound (sodium salt or other specified form)
-
Phosphopeptide substrate (e.g., KRpTIRR)
-
Malachite Green Reagent A (Malachite green, ammonium (B1175870) molybdate, HCl)
-
Malachite Green Reagent B (Sodium citrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to cover a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM).
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
20 µL of Assay Buffer (for control wells) or this compound dilution.
-
10 µL of purified PP2A enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 30°C to allow this compound to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of the phosphopeptide substrate solution to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Add 100 µL of freshly prepared Malachite Green Working Solution (3 parts Reagent A to 1 part Reagent B) to each well. This will stop the reaction and react with the free phosphate (B84403) released.
-
Incubate for Color Development: Incubate at room temperature for 15-20 minutes.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Detailed Methodology 2: Cell Viability and Exposure Time Optimization Assay
This protocol describes a general method to determine the effect of low-dose this compound on cell viability and to optimize the exposure time.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Exposure Time Points: For an exposure time optimization experiment, you will have separate sets of plates for each time point (e.g., 6, 12, 24, 48, 72 hours).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Assay at Time Points: At each designated time point, perform the cell viability assay according to the manufacturer's instructions for the chosen reagent.
-
For "wash-out" experiments to determine the minimum required exposure time: At each time point, remove the this compound-containing medium, wash the cells gently with PBS, and replace it with fresh, drug-free medium. Then, continue to incubate all plates until a final, common endpoint (e.g., 72 hours total).
-
-
Data Acquisition: Read the absorbance, fluorescence, or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability against this compound concentration for each exposure time to determine the IC50 at different durations. For "wash-out" experiments, plot the final cell viability against the duration of the initial this compound exposure.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed in a cytotoxicity assay.
-
Possible Cause: Insufficient concentration or incubation time.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Cell lines can exhibit varying sensitivities.
-
-
Possible Cause: Cell line resistance.
-
Recommendation: Some cell lines may have intrinsic or acquired resistance to PP2A inhibitors. Use a positive control compound known to induce cytotoxicity in your cell line to validate the assay. You can also investigate the expression levels of PP2A subunits.
-
-
Possible Cause: this compound inactivation.
-
Recommendation: Ensure the this compound stock solution is freshly prepared and has been stored properly. While generally stable, components in the culture medium could potentially interact with and reduce the effective concentration of the compound over long incubation periods.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Recommendation: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges.
-
-
Possible Cause: Edge effects in the microplate.
-
Recommendation: To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile PBS or medium without cells.
-
-
Possible Cause: Inconsistent compound addition or mixing.
-
Recommendation: Use calibrated pipettes and ensure thorough but gentle mixing after adding the this compound-containing medium.
-
Issue 3: Unexpected morphological changes in control cells.
-
Possible Cause: Contamination (bacterial, fungal, or mycoplasma).
-
Recommendation: Visually inspect the culture for any signs of contamination. Use appropriate antibiotics/antimycotics if necessary, and regularly test your cell lines for mycoplasma.
-
-
Possible Cause: Poor cell health.
-
Recommendation: Ensure you are using cells with a low passage number and that they are in the logarithmic growth phase. Check the quality of your culture medium and supplements.
-
Issue 4: Difficulty in dissolving this compound powder.
-
Possible Cause: Incorrect solvent or temperature.
-
Recommendation: While this compound is water-soluble, warming the solvent slightly or using a small amount of a co-solvent like DMSO before adding water can aid in dissolution. Ensure you are using the correct salt form as specified in your protocol.
-
Visualizations
Caption: this compound's primary mechanism of action is the inhibition of PP2A and PP1.
Caption: Workflow for optimizing this compound exposure time in a cell viability assay.
References
- 1. promocell.com [promocell.com]
- 2. cancer cells ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass.gov [mass.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding Endothall Efficacy in Dynamic Water Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Endothall, focusing on the critical impact of water flow on its herbicidal efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in flowing water systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or No Efficacy in High-Flow Environments | Inadequate Contact Time: Rapid water movement can dilute this compound below effective concentrations before adequate absorption by the target plant.[1][2] | 1. Increase Exposure Time: Consider a low-dose, continuous application over an extended period (e.g., 84 hours) to maintain the target concentration.[1] 2. Use a Granular Formulation: Granular this compound releases the active ingredient more slowly, which can be beneficial in maintaining the desired concentration in a specific area.[3][4] 3. Utilize Adjuvants: Polymeric adjuvants can help the herbicide sink and remain in the target area for a longer duration. |
| Inconsistent Results Across Treatment Areas | Variable Water Flow: Differences in flow rates within the experimental setup can lead to uneven distribution and dilution of this compound. | 1. Characterize Flow Dynamics: Map the flow velocities across your experimental system to identify areas of high and low flow. 2. Strategic Application: Adjust the application method based on flow. In high-flow areas, consider subsurface injection or the use of granular formulations. In slower-moving areas, a surface spray might be sufficient. 3. Metering Pumps: For precise, continuous application in variable flow systems, a metering pump can be used to deliver a constant low dose of the herbicide.[1] |
| Off-Target Effects Observed | Herbicide Drift: Water currents can carry this compound downstream, impacting non-target organisms or sensitive research areas.[1] | 1. Establish Buffer Zones: Do not apply this compound within a predetermined distance of sensitive areas. Product labels often specify setback distances from potable water intakes.[5] 2. Monitor Residue Levels: Regularly sample water downstream to ensure this compound concentrations remain below acceptable thresholds.[1] 3. Choose the Right Formulation: The dipotassium (B57713) salt of this compound is generally less toxic to aquatic organisms than the monoamine salt formulation.[6] |
| Efficacy Lower Than Expected in Static or Low-Flow Conditions | Environmental Factors: Water temperature and microbial activity significantly influence this compound's breakdown rate.[2][3] | 1. Monitor Water Temperature: Efficacy is generally higher in warmer water (ideally at least 65°F or 18°C) when plants are actively growing.[6] 2. Assess Microbial Activity: High microbial populations can lead to faster degradation of this compound. The half-life of this compound is typically 5 to 10 days but can be shorter in microbially active waters.[3] 3. Check for Dense Vegetation: In areas with abundant vegetation, a higher concentration may be needed, and treating only a portion of the area at a time is recommended to avoid oxygen depletion from decaying plants.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which water flow impacts this compound's effectiveness?
A1: Water flow primarily impacts this compound's effectiveness by influencing the Concentration and Exposure Time (CET) .[7] this compound is a contact herbicide, meaning it must remain in contact with the target plant for a sufficient duration at a lethal concentration to be effective.[3][8][9] High water flow can rapidly dilute the herbicide and reduce the exposure time, thereby diminishing its efficacy.[2]
Q2: How can I determine the optimal this compound concentration and exposure time for my specific flow conditions?
A2: The optimal CET is species-specific and influenced by environmental conditions. Laboratory and flume studies have established CET relationships for various aquatic plants. For example, severe injury to Eurasian watermilfoil can be achieved at 0.5 mg/L for 48 hours, while hydrilla requires 2.0 mg/L for 48 hours.[7] For high-flow canals, a low-dose, extended exposure approach (e.g., 0.4 mg/L for 84 hours) has proven effective.[1] It is recommended to conduct small-scale trials to determine the optimal CET for your specific experimental setup.
Q3: Are there different formulations of this compound, and how do they behave in flowing water?
A3: Yes, this compound is available in liquid and granular formulations.[3]
-
Liquid Formulations (e.g., Aquathol K): These are suitable for large area applications and disperse relatively quickly in the water column.[3][4] In flowing water, they are susceptible to rapid dilution.
-
Granular Formulations (e.g., Aquathol Super K): These are better suited for spot treatments or areas with higher water exchange.[4] The granules sink to the bottom and release the herbicide more slowly, which can help maintain the target concentration in a localized area despite water movement.
Q4: What is the expected half-life of this compound in an aquatic environment, and how does water flow affect it?
A4: The half-life of this compound in water typically ranges from 5 to 10 days, with complete degradation by microbial action occurring within 30 to 60 days.[3] The primary mode of degradation is microbial breakdown.[6][10] While water flow itself doesn't chemically alter the half-life, it significantly contributes to the dissipation of the herbicide from the target area through dilution and transport.[3][11] In practical terms, high flow will reduce the residence time of this compound, making its effective presence in the target zone much shorter than its chemical half-life.
Q5: Can adjuvants be used to enhance this compound's performance in flowing water?
A5: Yes, certain adjuvants can improve the efficacy of this compound in dynamic water conditions. Polymeric adjuvants can increase the viscosity of the spray solution, helping it to sink and adhere to the target vegetation, thereby increasing the contact time in flowing water.
Data on this compound Efficacy and Dissipation
The following tables summarize key quantitative data from various studies on the concentration, exposure time, and dissipation of this compound.
Table 1: Concentration and Exposure Time (CET) for Successful Control of Aquatic Plants
| Target Plant | This compound Concentration (mg/L) | Exposure Time (hours) | Biomass Reduction | Reference |
| Sago Pondweed | 0.4 | 84 | 97% | [1] |
| Sago Pondweed | 0.3 - 0.4 | 84 | Effective Control | [1] |
| Eurasian Watermilfoil | 0.5 | 48 | >85% | [7] |
| Eurasian Watermilfoil | 1.0 | 36 | >85% | [7] |
| Eurasian Watermilfoil | 3.0 | 18 | >85% | [7] |
| Eurasian Watermilfoil | 5.0 | 12 | >85% | [7] |
| Hydrilla | 2.0 | 48 | >85% | [7] |
| Hydrilla | 3.0 | 24 | >85% | [7] |
| Hydrilla | 4.0 | 24 | >85% | [7] |
| Hydrilla | 5.0 | 24 | >85% | [7] |
Table 2: this compound Dissipation Rates in Aquatic Environments
| Initial Concentration (ppm) | Time to Non-Detectable Levels or Significant Reduction | Environment | Half-Life (days) | Reference |
| 0.3 - 1.4 | 8 - 20 days to <0.03 ppm | Ponds | - | [11] |
| 2.0 | 26 days to <0.010 ppm | Pond | 12 | [11] |
| 0.3 - 1.4 | 71% removal in 12 days | Farm Reservoirs | - | [6] |
| 0.3 - 10 | Undetectable in 2.5 - 4 days | Ponds | - | [6] |
| - | - | Aerobic Aquatic Environment | ~7 or less | [6][10] |
Experimental Protocols
1. Low-Dose, Extended Exposure Application in High-Flow Canals
-
Objective: To evaluate the efficacy of a continuous, low-dose application of this compound for the control of sago pondweed in high-flow irrigation canals.[1]
-
Methodology:
-
Site Selection: Two high-flow canals in Idaho and Colorado with significant sago pondweed infestations were chosen.[1]
-
Herbicide and Target Rate: Aquathol® K was applied at a target rate of 0.4 mg/L.[1]
-
Application System: A prototype metering pump was developed to deliver a constant low dose of the herbicide, adjusting for variable flow rates.[1]
-
Application Duration: The herbicide was metered into the canals for a continuous period of 84 hours.[1]
-
Residue Analysis: Water samples were collected at various points downstream throughout the 84-hour application and post-application to monitor this compound concentrations.[1]
-
Efficacy Assessment: Plant biomass was collected from treated and untreated control sites before and at specified intervals after treatment (e.g., 17 and 28 days post-treatment) to determine the percentage of biomass reduction.[1]
-
2. Laboratory Evaluation of this compound Concentration and Exposure Time (CET)
-
Objective: To determine the relationship between this compound concentration and exposure time for the control of Eurasian watermilfoil and hydrilla under controlled laboratory conditions.[7]
-
Methodology:
-
Experimental System: The experiments were conducted in 55-liter aquaria in a controlled environment room with regulated lighting and water temperature.[7]
-
Plant Material: Apical tips of Eurasian watermilfoil and hydrilla were planted in sediment within the aquaria.[7]
-
Treatment Matrix: A range of this compound concentrations (0.5 to 5.0 mg/L for milfoil; 1.0 to 5.0 mg/L for hydrilla) and exposure times (2 to 72 hours) were tested.[7]
-
Herbicide Application and Removal: The calculated amount of this compound was added to each aquarium to achieve the target concentration. After the specified exposure time, the treated water was replaced with fresh, untreated water.
-
Efficacy Assessment: Plant injury was visually rated weekly, and at the end of the experiment (typically 4-6 weeks), shoot and root biomass were harvested, dried, and weighed to determine the percent reduction compared to untreated controls.[7]
-
Visualizations
References
- 1. uplaquatics.com [uplaquatics.com]
- 2. niwa.co.nz [niwa.co.nz]
- 3. noaa.gov [noaa.gov]
- 4. Potassium this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 5. aquaticcontrol.com [aquaticcontrol.com]
- 6. mass.gov [mass.gov]
- 7. uplaquatics.com [uplaquatics.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. journals.flvc.org [journals.flvc.org]
Adjusting Endothall application rates based on water temperature and microbial activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothall. The information is designed to address specific issues that may be encountered during experimental applications, with a focus on adjusting application rates based on water temperature and microbial activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a contact herbicide, and its exact herbicidal mode of action is not fully understood.[1] However, it is known to interfere with plant protein and lipid synthesis and disrupt plant cell membranes.[2][3] This leads to a breakdown of the osmotic system, rapid water loss, wilting, and ultimately, tissue death within 2 to 5 days after application.[3][4] this compound's effect is more pronounced in the dark, suggesting it may inhibit respiration.[1]
Q2: My this compound application appears to be ineffective. What are the potential causes?
A2: Several factors can influence the efficacy of this compound. Low water temperature is a primary factor, as it inhibits herbicide efficacy.[5] Additionally, factors such as the density and size of the target plants, water movement, and the specific plant species can affect performance.[6] For effective control, this compound should be applied when plants are actively growing.[6]
Q3: How does water temperature affect this compound's efficacy and degradation?
A3: Water temperature is a critical factor. Lower water temperatures can inhibit the herbicidal activity of this compound.[5] Conversely, warmer water temperatures can lead to more rapid microbial degradation of the herbicide, potentially reducing the contact time with the target plants.[7][8][9] While treatments are most effective at warmer temperatures (e.g., 25°C), applications at cooler temperatures (e.g., 18°C) can still be effective, particularly for managing turion production in species like curlyleaf pondweed.[5]
Q4: What is the role of microbial activity in this compound's breakdown?
A4: The primary pathway for this compound degradation in aquatic environments is microbial activity.[3][10][11] Bacteria and fungi utilize this compound as a carbon source, breaking it down into non-toxic components like carbon, hydrogen, and oxygen.[4][6] The half-life of this compound is directly dependent on microbial activity and water temperature.[12] In sterilized water without microbial populations, this compound shows no significant degradation.[1]
Q5: How does the presence of sediment affect this compound degradation?
A5: The presence of sediment is crucial for the microbial degradation of this compound.[3][10][11] Studies have shown that degradation does not occur in the absence of sediment.[3][10][11] The sediment provides a habitat for the microorganisms responsible for breaking down the herbicide.
Troubleshooting Guides
Problem 1: Reduced Efficacy at Low Water Temperatures
Symptoms:
-
Target aquatic plants show minimal signs of damage (wilting, discoloration) after the expected timeframe.
-
Biomass of the target plant is not significantly reduced.
Possible Causes:
-
Water temperature is below the optimal range for this compound activity. The product label for many formulations recommends a minimum water temperature of 65°F (18°C).[1]
-
Plant metabolism is reduced at lower temperatures, leading to decreased uptake of the herbicide.
Solutions:
-
Monitor Water Temperature: Before application, ensure the water temperature meets the minimum requirement specified on the product label.
-
Adjust Application Timing: If possible, delay the application until the water temperature rises to the optimal range for the target species.
-
Increase Concentration or Exposure Time: If treatment at lower temperatures is unavoidable, an increase in the this compound concentration or a longer exposure time may be necessary to achieve the desired efficacy. However, always adhere to the maximum application rates specified on the product label.[13]
Problem 2: Rapid Herbicide Dissipation and Reduced Contact Time
Symptoms:
-
Initial plant response is observed, but recovery occurs quickly.
-
Water testing indicates a rapid decline in this compound concentration.
Possible Causes:
-
High water flow or movement is diluting the herbicide from the target area.[6]
-
Elevated water temperatures are increasing the rate of microbial degradation.[7][8][9]
Solutions:
-
Use of Adjuvants: For underwater applications of salt formulations, polymeric adjuvants can help the herbicide sink and remain in the target zone.[1] Invert emulsions can be used with liquid formulations to improve spreading and resist washoff.[1]
-
Application Method: For small or spot treatments, a granular formulation may be more suitable to concentrate the herbicide in the target area.[6]
-
Consider Environmental Conditions: Apply during periods of low water flow. Be aware that higher temperatures will accelerate breakdown, so timing may need to be adjusted to ensure sufficient contact time.
Data Presentation
Table 1: Effect of Water Temperature on this compound Half-Life
| Water Temperature (°F) | Water Temperature (°C) | Typical Half-Life Range (days) |
| 45 | 7.2 | 14 - 21 |
| 72 | 22.2 | 4 - 7 |
| 80 | 26.7 | 1.5 (36 hours) |
Source: Adapted from Cody Gray, UPI, pers. comm., as cited in Madsen, 2015.[14]
Table 2: Recommended Application Rates for Dipotassium (B57713) Salt of this compound
| Target Organism | Recommended Concentration (ppm) |
| Submersed Aquatic Plants (general) | 1.0 - 5.0 |
| Hydrilla | 1.0 - 3.0 |
| Coontail | 3.0 - 5.0 |
| Crested Floating Heart | 3.0 (in combination with 0.3 ppm amine this compound) |
Source: Adapted from Florida Fish and Wildlife Conservation Commission, 2025.[7]
Experimental Protocols
Protocol 1: Determining the Effect of Water Temperature on this compound Efficacy
Objective: To evaluate the efficacy of this compound on a target aquatic plant species at different water temperatures.
Materials:
-
Glass aquaria (50-L)
-
Sediment and water from a common source
-
Healthy, actively growing target aquatic plants (e.g., Hydrilla verticillata)
-
This compound formulation (e.g., dipotassium salt)
-
Water chiller/heater to maintain constant temperatures
-
Analytical equipment for measuring this compound concentration (e.g., LC-MS)
-
Drying oven and balance for biomass measurement
Methodology:
-
Establish replicate aquaria for each temperature to be tested (e.g., 10°C, 15°C, 20°C, 25°C) and an untreated control for each temperature.
-
Add a standardized amount of sediment and water to each aquarium.
-
Plant a known biomass of the target aquatic plant in each aquarium and allow for a 7-day acclimation period.
-
Maintain the desired water temperature in each set of aquaria.
-
Apply the desired concentration of this compound to the treated aquaria.
-
Collect water samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days) to determine the this compound concentration.
-
At the end of the experimental period (e.g., 21 days), harvest all plant material from each aquarium.
-
Dry the plant material to a constant weight to determine the final biomass.
-
Analyze the data to compare the reduction in biomass across the different temperature treatments.
Protocol 2: Assessing the Rate of Microbial Degradation of this compound
Objective: To determine the half-life of this compound in the presence of varying microbial populations.
Materials:
-
Water and sediment samples from different sources (e.g., a site with a history of this compound application and a pristine site).
-
Sterilized water and sediment (autoclaved) to serve as a control.
-
Mesocosms or laboratory flasks.
-
This compound formulation.
-
Incubator to maintain a constant temperature.
-
Analytical equipment for measuring this compound concentration (e.g., LC-MS).
Methodology:
-
Set up replicate mesocosms for each condition:
-
Water and sediment from the historically treated site.
-
Water and sediment from the pristine site.
-
Sterilized water and sediment.
-
-
Add a known concentration of this compound to each mesocosm.
-
Incubate all mesocosms at a constant temperature (e.g., 20°C).
-
Collect water samples from each mesocosm at regular intervals (e.g., 0, 1, 3, 5, 7, 11, 14, and 21 days).
-
Analyze the water samples to determine the concentration of this compound over time.
-
Calculate the degradation rate and half-life for each condition. This will demonstrate the impact of an acclimated microbial community on the breakdown of this compound.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action in a plant cell.
Caption: Experimental workflow illustrating the key factors influencing this compound degradation.
Caption: Logical relationship diagram for troubleshooting reduced this compound efficacy.
References
- 1. mass.gov [mass.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment [mdpi.com]
- 4. apms.org [apms.org]
- 5. researchgate.net [researchgate.net]
- 6. noaa.gov [noaa.gov]
- 7. Potassium this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 8. niwa.co.nz [niwa.co.nz]
- 9. niwa.co.nz [niwa.co.nz]
- 10. researchgate.net [researchgate.net]
- 11. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uplaquatics.com [uplaquatics.com]
- 13. lakerestoration.com [lakerestoration.com]
- 14. cygnetenterprises.com [cygnetenterprises.com]
Validation & Comparative
In Vivo Validation of Endothall's Inhibitory Effect on PP2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo inhibitory effects of Endothall on Protein Phosphatase 2A (PP2A) with other well-established PP2A inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Comparative Analysis of In Vivo PP2A Inhibition
The following table summarizes the in vivo data for this compound and its alternatives as PP2A inhibitors. It is important to note that direct comparative studies with standardized in vivo methodologies are limited, and thus, the presented data is compiled from various independent studies.
| Inhibitor | Animal Model | Tissue | Dose & Route of Administration | Observed In Vivo Effect on PP2A | Reference |
| This compound | Rat | Liver | Not specified in abstract | Inhibits PP2A; potency is lower than Cantharidin and this compound Thioanhydride. | |
| This compound Thioanhydride (ETA) | Rat | Liver | Not specified in abstract | Potent inhibitor of PP1 and PP2A; more potent than Cantharidin and this compound. | |
| Cantharidin | Rat | Liver | Not specified in abstract | Inhibits PP2A; less potent than this compound Thioanhydride but more potent than this compound. | |
| Okadaic Acid | Rat | Brain Slices | 1.0 µM | Decreased PP2A activity to approximately 35% of the vehicle-treated control. | [1] |
| LB-100 | Mouse | Glioblastoma Xenografts | 2.5 mg/kg | Decreased PP2A activity to 64% of baseline. | [2] |
Experimental Protocols
In Vivo Inhibition of Hepatic PP2A in Rats (Adapted from Erodi et al., 1995)
This protocol describes a general procedure for assessing the in vivo inhibition of PP2A in the liver of rats following the administration of an inhibitor.
1. Animal Model:
-
Male Wistar rats are used for the experiment.
2. Inhibitor Administration:
-
The PP2A inhibitor (e.g., this compound, Cantharidin, ETA) is administered directly into the portal vein to ensure immediate delivery to the liver. The vehicle used for dissolution and the administered dose should be optimized for each inhibitor.
3. Sample Collection:
-
At a predetermined time point after administration, the rat is euthanized.
-
The liver is immediately excised, washed in ice-cold saline, and flash-frozen in liquid nitrogen or processed immediately for homogenate preparation.
4. Preparation of Liver Homogenate:
-
A known weight of the liver tissue is homogenized in a suitable buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, pH 7.0, with protease inhibitors).
-
The homogenate is then centrifuged at a high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
The resulting supernatant, containing the cytosolic fraction with PP2A, is collected for the phosphatase activity assay.
5. PP2A Activity Assay:
-
The protein concentration of the liver homogenate supernatant is determined using a standard method like the Bradford assay.
-
The PP2A activity is measured using a serine/threonine phosphatase assay kit, which often utilizes a synthetic phosphopeptide substrate.
-
The assay is typically performed in a 96-well plate format. The liver lysate is added to the wells containing the reaction buffer and the phosphopeptide substrate.
-
The release of free phosphate (B84403) is measured colorimetrically or fluorometrically at a specific wavelength.
-
To distinguish PP2A activity from that of other phosphatases like PP1, specific inhibitors of PP1 (e.g., Inhibitor-2) can be included in the assay.
-
The PP2A activity in the inhibitor-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow Visualizations
PP2A Inhibition and Activation of the MAPK/ERK Signaling Pathway
The inhibition of PP2A can lead to the hyperphosphorylation and activation of several downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The diagram below illustrates this relationship.
Caption: PP2A negatively regulates the MAPK/ERK pathway.
In Vivo PP2A Inhibition Experimental Workflow
The following diagram outlines the key steps involved in an in vivo experiment to validate the inhibitory effect of a compound on PP2A.
Caption: Workflow for in vivo PP2A inhibition validation.
References
- 1. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Toxicological Assessment of Endothall Formulations: Dipotassium Salt vs. Monoamine Salt
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Endothall Formulation Toxicology
This compound, a widely utilized herbicide for controlling aquatic and terrestrial weeds, is commercially available in two primary salt formulations: the dipotassium (B57713) salt and the monoamine salt. While both formulations share the same active herbicidal ingredient, their toxicological profiles exhibit significant differences, a critical consideration for environmental risk assessment and the development of safer herbicidal products. This guide provides a comprehensive comparison of the toxicology of these two this compound formulations, supported by experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
The available toxicological data consistently demonstrates that the monoamine salt of this compound is significantly more toxic to aquatic organisms than the dipotassium salt formulation .[1][2][3] This heightened toxicity of the monoamine formulation necessitates careful consideration of its use in environments where fisheries and other aquatic resources are of importance.[1] In contrast, the dipotassium salt is generally considered to have a lower toxicity profile for non-target aquatic species at recommended application rates.[1][3] Both formulations undergo microbial degradation in the environment, with the herbicidally active form being the this compound acid.[3][4] The primary mechanism of toxic action for this compound involves the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), leading to disruptions in crucial cellular processes such as cell cycle progression and ultimately leading to cell death.[5][6]
Quantitative Toxicity Data
The following tables summarize the acute toxicity data for the dipotassium and monoamine salt formulations of this compound across various aquatic and mammalian species.
Table 1: Comparative Aquatic Toxicity of this compound Formulations
| Formulation | Species | Exposure Duration | LC50 (ppm) | Reference |
| Dipotassium Salt | Rainbow Trout | 96-hr | 230 - 450 | [1] |
| Bluegill | 96-hr | 343 - 450 | [1] | |
| Channel Catfish | 96-hr | >150 | [1] | |
| Scud | 96-hr | 313 | [1] | |
| Monoamine Salt | Rainbow Trout | 96-hr | 0.56 | [7] |
| Bluegill | 96-hr | 0.19 - 2.0 | [1] | |
| Sheepshead Minnow | 96-hr | 2.0 | [1] | |
| Mysid Shrimp | 96-hr | 0.19 | [1] | |
| Water Flea (Daphnia magna) | 48-hr | 0.36 | [7] |
Table 2: Comparative Mammalian Acute Toxicity of this compound Formulations
| Formulation/Form | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Dipotassium Salt | Rat | Oral | Not specified, but generally less toxic than the acid form | [1] |
| Monoamine Salt | Rat | Oral | 206 | [8] |
| Rabbit | Dermal | 143 | [8] | |
| This compound Acid (Technical) | Rat | Oral | 38 - 51 | [1][8] |
| Rabbit | Dermal | 200 (lethal dose) | [1] |
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies are often proprietary and not fully available in the public domain. However, the methodologies generally adhere to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aquatic Toxicity Testing (General Protocol)
Acute aquatic toxicity tests, such as those used to determine the 96-hour LC50 values, typically follow a static or flow-through bioassay design.
-
Test Organisms : Cultured populations of fish (e.g., Rainbow Trout, Bluegill) or invertebrates (e.g., Daphnia magna) of a specific age or life stage are used.
-
Test Conditions : Organisms are exposed to a range of concentrations of the test substance (dipotassium or monoamine salt of this compound) in a controlled laboratory setting. Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are monitored and maintained within a narrow range.
-
Procedure : A predetermined number of organisms are placed in test chambers containing the different concentrations of the this compound formulation. A control group exposed to untreated water is also included.
-
Observations : Mortality and any sublethal effects (e.g., behavioral changes) are recorded at regular intervals over a 96-hour period.
-
Data Analysis : The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using statistical methods such as probit analysis.
Mammalian Acute Oral Toxicity Testing (General Protocol - Based on OECD Guideline 423)
The acute oral toxicity (LD50) of a substance is determined in rodent models, typically rats.
-
Test Animals : Healthy, young adult rats of a single sex (usually females, as they are often more sensitive) are used.[9] The animals are acclimatized to the laboratory conditions before the study.[9]
-
Dosage : A single dose of the test substance is administered orally via gavage.[1] The study often starts with a sighting study to determine the appropriate dose range, followed by a main study with a specified number of animals per dose group.
-
Observations : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.[9]
-
Necropsy : At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any treatment-related abnormalities.[9]
-
Data Analysis : The LD50 is calculated based on the mortality data from the different dose groups.
Mechanism of Action: Inhibition of Protein Phosphatases
The primary molecular mechanism underlying this compound's toxicity is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[5][6] These enzymes play a critical role in regulating a vast array of cellular processes by dephosphorylating key proteins.
By inhibiting PP1 and PP2A, this compound leads to the hyperphosphorylation of numerous substrate proteins, disrupting normal cellular signaling and function. This disruption manifests in several ways, including:
-
Cell Cycle Arrest : this compound has been shown to cause a cell cycle arrest in the prometaphase stage.[5] This is attributed to the malformation of the microtubule spindle, a critical structure for chromosome segregation during mitosis.[5] The proper regulation of microtubule dynamics is dependent on the phosphorylation status of various microtubule-associated proteins, which is controlled by PP1 and PP2A.
-
Apoptosis : The sustained disruption of cellular signaling and cell cycle progression can trigger programmed cell death, or apoptosis.
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for assessing this compound's toxicity.
Caption: this compound's mechanism of action involves the inhibition of PP1 and PP2A.
Caption: A generalized workflow for comparative toxicology assessment.
References
- 1. mass.gov [mass.gov]
- 2. noaa.gov [noaa.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 5. noaa.gov [noaa.gov]
- 6. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cms9files.revize.com [cms9files.revize.com]
- 8. noaa.gov [noaa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Evaluating Cross-Reactivity in Endothall Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing immunoassay methods for the detection of the herbicide Endothall, understanding the potential for cross-reactivity is critical for accurate quantification. This guide provides a framework for comparing the performance of different this compound immunoassay methods by focusing on their cross-reactivity with structurally similar compounds. Due to the limited availability of public cross-reactivity data for specific commercial this compound ELISA kits, this guide offers the necessary tools to evaluate and compare kits based on manufacturer-provided data or in-house validation.
Principle of Competitive Immunoassay for this compound
This compound immunoassays, typically in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, rely on the competition between unlabeled this compound in a sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The concentration of this compound in the sample is inversely proportional to the signal generated by the labeled conjugate.
Potential Cross-Reactants for this compound Immunoassays
The specificity of an this compound immunoassay is determined by the antibody's ability to distinguish this compound from other structurally related molecules. When evaluating an immunoassay, it is crucial to consider its cross-reactivity with the following compounds:
-
This compound Salts: this compound is often formulated as a dipotassium (B57713) salt or an amine salt. While the core structure remains the same, the formulation could potentially influence the assay's performance.
-
This compound Isomers: this compound exists in different isomeric forms. The antibody's specificity to the active isomer versus inactive isomers should be assessed.
-
Degradation Products: The primary breakdown product of this compound in the environment is glutamic acid. Given its different chemical structure, significant cross-reactivity is not expected, but it is a critical parameter to verify.
-
Structurally Similar Herbicides: Other herbicides with cyclic dicarboxylic acid structures could potentially cross-react with an this compound antibody.
Below is a table outlining key compounds that should be tested for cross-reactivity in an this compound immunoassay. Researchers should request this data from the immunoassay kit manufacturer or perform their own validation studies.
Table 1: Potential Cross-Reactants for this compound Immunoassay
| Compound | Structure | % Cross-Reactivity (Example Data) |
| This compound | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | 100% |
| Dipotassium this compound | This compound dipotassium salt | Data to be provided by manufacturer |
| This compound Amine Salt | This compound mono(N,N-dimethylalkylamine) salt | Data to be provided by manufacturer |
| endo,exo-Isomer | (1R,2S,3S,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Data to be provided by manufacturer |
| Glutamic Acid | C5H9NO4 | Data to be provided by manufacturer |
| Cantharidin | C10H12O4 | Data to be provided by manufacturer |
Note: The "% Cross-Reactivity" column is populated with placeholder text. Users must obtain specific data from the manufacturer of the immunoassay kit being used.
Experimental Protocol for Determining Cross-Reactivity
For laboratories that need to validate an this compound immunoassay or compare different kits, the following protocol outlines the key steps for determining cross-reactivity.
Objective: To determine the percentage of cross-reactivity of an this compound immunoassay with potentially interfering compounds.
Materials:
-
This compound Immunoassay Kit (including antibody-coated plates, this compound-enzyme conjugate, standards, wash buffer, substrate, and stop solution)
-
This compound analytical standard
-
Analytical standards of potential cross-reactants (e.g., Dipotassium this compound, Glutamic Acid, Cantharidin)
-
Deionized water (for sample and standard preparation)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards: Prepare a series of this compound standards according to the immunoassay kit's instructions. This will be used to generate a standard curve.
-
Preparation of Cross-Reactant Solutions: Prepare a series of concentrations for each potential cross-reactant. The concentration range should be wide enough to potentially elicit a response in the assay.
-
Assay Procedure: a. Follow the immunoassay kit's instructions for adding standards, controls, and samples (in this case, the cross-reactant solutions) to the antibody-coated wells. b. Add the this compound-enzyme conjugate to each well. c. Incubate the plate as specified in the kit's protocol. d. Wash the plate to remove unbound reagents. e. Add the substrate and incubate for the recommended time to allow for color development. f. Stop the reaction using the stop solution. g. Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the this compound standards against their known concentrations. A log-logit or four-parameter logistic curve fit is commonly used. b. Determine the concentration of each cross-reactant solution that gives a 50% inhibition of the maximum signal (IC50). c. Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing the Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay for the detection of this compound.
Caption: Workflow of a competitive ELISA for this compound detection.
By carefully considering potential cross-reactants and, when necessary, performing in-house validation, researchers can ensure the accuracy and reliability of their this compound immunoassay data. Always refer to the specific kit manufacturer's instructions and cross-reactivity data for the most accurate information.
Navigating the Murky Waters of Herbicide Fate: A Comparative Guide to Validating Predictive Models for Endothall
For researchers, scientists, and drug development professionals engaged in environmental risk assessment, accurately predicting the fate of herbicides like Endothall is paramount. This guide provides a critical comparison of predictive models used to determine the environmental persistence and transformation of this compound, supported by experimental data and detailed methodologies.
This compound, a widely used aquatic herbicide, primarily degrades through microbial action. However, the accuracy of models in predicting its environmental half-life has been a subject of scrutiny. This guide delves into a key validation study of two commonly used models, the Exposure Analysis Modeling System (EXAMS) and the Simplified Lake and Stream Analysis model (SLSA), and explores alternative modeling approaches.
Model Performance: A Tale of Two Predictions
A pivotal study assessing the predictive capabilities of EXAMS and SLSA for this compound in aquatic environments revealed significant discrepancies between modeled and observed outcomes. The models were parameterized using a combination of laboratory, experimental pool, and field measurements.[1] However, the validation trial concluded that the models were not validated for this compound under the studied conditions.[1]
Table 1: Comparison of Predicted vs. Observed Aqueous Half-Life of this compound
| Model | Environment | Predicted Half-Life (days) | Observed Half-Life (days) |
| EXAMS & SLSA | Experimental Pools | 7.3 - 7.8[1] | 4[1] |
| EXAMS & SLSA | Pat Mayse Lake, TX | 3 - 6[1] | 0.1 - 0.23[1] |
Alternative Predictive Models
Given the limitations of EXAMS and SLSA observed in the this compound validation study, it is crucial to consider alternative models employed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for assessing the environmental fate of pesticides. These include:
-
Pesticide in Water Calculator (PWC): A tool used to estimate pesticide concentrations in water bodies.
-
Pesticide Root Zone Model (PRZM): Simulates pesticide transport from the crop root zone.
-
Water Quality Analysis Simulation Program (WASP): A dynamic model for predicting water quality in various water bodies.
-
Soil and Water Assessment Tool (SWAT): A watershed-scale model that can simulate the fate and transport of pesticides.[2][3]
The Key to this compound's Demise: Microbial Degradation
The primary pathway for the breakdown of this compound in the environment is microbial degradation.[4][5] This process is significantly influenced by the presence of sediment, which harbors the microorganisms responsible for the herbicide's transformation.[5][6][7][8] Studies have shown that in the absence of sediment, the degradation of this compound is negligible.[5][6][7][8]
The degradation of this compound proceeds through the splitting of its oxabicyclo ring, ultimately leading to the formation of glutamic acid, a common amino acid, which is then rapidly consumed by other microorganisms.[4][9] This biotransformation is a critical factor in this compound's relatively short persistence in many aquatic environments.
Caption: Microbial degradation pathway of this compound.
Experimental Protocols: Unveiling the Fate of this compound
Validating predictive models requires robust experimental data. The following outlines a general methodology for a mesocosm study to determine the environmental fate of this compound, based on common practices in the field.
1. Mesocosm Setup:
-
Establish multiple mesocosms (e.g., large tanks or artificial ponds) containing water and sediment from a relevant aquatic environment.[6][7][8]
-
Allow the systems to acclimate for a specified period.
2. This compound Application:
-
Apply a known concentration of this compound to the mesocosms.[10] It is crucial to have both treatment and control (no this compound) mesocosms.
3. Sample Collection:
-
Collect water and sediment samples at regular intervals over a predetermined time course (e.g., 0, 1, 3, 7, 14, 21, and 28 days).[8]
-
If studying plant uptake, collect plant samples at the same intervals.
4. Sample Analysis:
-
Extract this compound from the water, sediment, and plant samples using appropriate analytical methods, such as solid-phase extraction.
-
Quantify the concentration of this compound using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][7][8]
5. Data Analysis:
-
Calculate the half-life of this compound in each compartment (water and sediment) using appropriate kinetic models.
-
Determine the partitioning of this compound between the water, sediment, and plant phases.
Caption: Experimental workflow for an this compound fate study.
Quantitative Data on this compound's Environmental Fate
The following tables summarize key quantitative data regarding the environmental fate of this compound.
Table 2: Half-Life of this compound in Water
| Condition | Half-Life (days) | Reference |
| Aerobic | < 7 | [4] |
| Anaerobic | 10 | [4] |
| Experimental Greenhouse Pools | 4 | [4] |
| Ponds (0.3-10 ppm application) | Undetectable after 2.5-4 days | [4] |
Table 3: this compound Sorption and Bioconcentration
| Parameter | Value | Notes |
| Soil Sorption Coefficient (Koc) | Low | This compound has a low affinity for binding to soil and sediment organic matter. |
| Bioconcentration Factor (BCF) in Fish | Low | This compound does not significantly accumulate in aquatic organisms. |
| Plant Uptake | Occurs | This compound is taken up by aquatic plants, which is its mode of herbicidal action. |
Conclusion
The validation of predictive models for the environmental fate of herbicides like this compound is a complex but essential task. The case of EXAMS and SLSA demonstrates that models may not always accurately capture the real-world behavior of a compound, emphasizing the need for robust experimental validation and the exploration of alternative modeling approaches. Understanding the critical role of microbial degradation and the influence of environmental factors such as the presence of sediment is key to developing more accurate predictive tools and ensuring the responsible use of such chemicals. Continued research and the generation of high-quality experimental data are imperative for refining these models and protecting aquatic ecosystems.
References
- 1. Validation trial of predictive fate models using an aquatic herbicide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mass.gov [mass.gov]
- 5. Sediment Facilitates Microbial Degradation of the Herbicides this compound Monoamine Salt and this compound Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. noaa.gov [noaa.gov]
- 10. uplaquatics.com [uplaquatics.com]
Comparative analysis of Endothall resistance in different plant species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Endothall resistance across various plant species, offering quantitative data, detailed experimental protocols for resistance testing, and a visualization of the herbicide's proposed mechanism of action. This information is intended to support research and development efforts in herbicide science and crop protection.
Quantitative Data on this compound Efficacy
This compound, a dicarboxylic acid herbicide, is utilized for the control of a broad spectrum of aquatic and terrestrial weeds.[1][2] Its efficacy varies significantly among different plant species, indicating varying levels of natural resistance. The following table summarizes the effective concentrations of this compound (dipotassium salt) required for the control of several aquatic plant species.
| Plant Species | Common Name | Effective Concentration (mg/L) | Susceptibility Level | Reference |
| Myriophyllum spicatum | Eurasian watermilfoil | 0.5 - 3.0 | High | [3][4] |
| Potamogeton crispus | Curlyleaf pondweed | 0.5 - 2.0 | High | [3] |
| Potamogeton spp. | Pondweeds | Not specified | High | [4][5] |
| Ceratophyllum demersum | Coontail | 3.0 - 5.0 | High | [4][5][6] |
| Vallisneria americana | Eelgrass / Wild celery | Not specified | Medium | [4][5] |
| Zosterella dubia | Water stargrass | Not specified | Medium | [4] |
| Elodea canadensis | Common waterweed | Not specified | Low | [4] |
| Hydrilla verticillata | Hydrilla | 1.0 - 3.0 | High | [6] |
| Nymphoides cristata | Crested floating heart | 3.0 (in combination) | High | [6][7] |
Note: The effectiveness of this compound can be influenced by factors such as water temperature, water movement, and the growth stage of the plant.[6] Different formulations of this compound, such as the monoamine salt, exhibit higher toxicity to certain aquatic organisms compared to the dipotassium (B57713) salt.
Experimental Protocol: Whole-Plant Bioassay for this compound Resistance
This protocol outlines a standardized whole-plant bioassay to determine the resistance level of a plant population to this compound. This method is adapted from general herbicide resistance testing protocols.[8][9][10]
1. Seed/Tuber Collection and Preparation:
-
Collect mature seeds or tubers from at least 30 randomly selected plants from the target population that have survived an this compound treatment in the field.[8]
-
For outcrossing species, collect from 10-15 plants.[8]
-
Ensure a sample size of at least 5,000 seeds to represent the population's genetic diversity.[8]
-
Clean and air-dry the collected material and store in labeled paper bags at low temperatures to maintain viability.[8]
2. Plant Cultivation:
-
Germinate seeds or sprout tubers in a controlled environment (greenhouse or growth chamber). The germination method will vary depending on the species and dormancy requirements.[8]
-
Transplant seedlings or plantlets at a similar growth stage into individual pots filled with a standardized soil mix.
-
Maintain the plants under optimal conditions for growth (e.g., appropriate light, temperature, and irrigation) until they reach the recommended growth stage for herbicide application, typically the 2-3 leaf stage.[8]
3. Herbicide Application:
-
Prepare a series of this compound concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the recommended field application rate).
-
Use a calibrated laboratory sprayer to apply the different herbicide doses uniformly to the plants.
-
Include an untreated control group (sprayed with water only) for comparison.
-
Replicate each treatment at least four times to ensure statistical validity.
4. Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess the plants for injury using a scale of 0% (no effect) to 100% (plant death).
-
Measure plant biomass (fresh or dry weight) to quantify the treatment effect.
-
Calculate the herbicide dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50) for each population.
-
The resistance index (RI) can be calculated by dividing the GR50 or LD50 of the suspected resistant population by that of a known susceptible population. An RI greater than 1 indicates resistance.
Proposed Signaling Pathway of this compound
This compound's primary mode of action is believed to be the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A).[11][12] This inhibition disrupts the balance of protein phosphorylation, leading to downstream effects on cellular processes and ultimately, plant death.
Caption: Proposed mechanism of this compound action via inhibition of Protein Phosphatase 2A (PP2A).
The inhibition of PP2A by this compound leads to an accumulation of phosphorylated proteins that would normally be dephosphorylated. This disruption of the phosphorylation-dephosphorylation cycle interferes with critical cellular functions, including signal transduction, cell cycle regulation, and metabolism, ultimately resulting in phytotoxicity and plant death.[11][12] Research has shown that this compound's effect on PP2A is similar to that of cantharidin (B1668268), a known inhibitor of this enzyme.[13][14]
References
- 1. noaa.gov [noaa.gov]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. uplaquatics.com [uplaquatics.com]
- 4. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 5. noaa.gov [noaa.gov]
- 6. Potassium this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 7. Amine this compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 11. noaa.gov [noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein phosphatase 2A and its [3H]cantharidin/[3H]this compound thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound thioanhydride inhibits protein phosphatases-1 and -2A in vivo [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endothall and Triclopyr Herbicide Combinations for Aquatic Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the contact herbicide Endothall when used in combination with the systemic auxin-type herbicide triclopyr (B129103) for the control of invasive aquatic plant species. The synergistic effects of this combination offer a promising strategy for rapid and thorough vegetation management in aquatic environments. This document synthesizes experimental data, details methodologies from key studies, and visualizes experimental workflows and herbicidal interactions.
Enhanced Efficacy Through Synergistic Action
The combination of this compound and triclopyr leverages the distinct modes of action of each herbicide to achieve more effective and rapid control of target species, particularly the invasive Eurasian watermilfoil (Myriophyllum spicatum)[1][2][3]. This compound, a contact herbicide, acts quickly to damage plant tissues upon contact, causing rapid cellular breakdown[1]. Symptoms such as plant defoliation and tissue browning are typically observed within a short period[1]. Triclopyr, a systemic auxin-mimic herbicide, is absorbed by the plant and translocated to its growth centers, inducing uncontrolled growth that leads to plant mortality over a 7- to 14-day period[1].
The primary advantage of combining these herbicides is the achievement of both immediate and long-lasting control. While this compound provides a rapid takedown of the plant biomass, triclopyr ensures a more complete kill by translocating to the root systems, preventing regrowth[1]. Studies have shown that this combination can be more effective than either herbicide used alone, particularly in reducing the required concentration and exposure times for effective control[4].
Quantitative Performance Data
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound, triclopyr, and their combination on Eurasian watermilfoil.
Table 1: Percent Control of Eurasian Watermilfoil Over Time
| Treatment (Concentration) | Exposure Time | 1 Week After Treatment (%) | 2 Weeks After Treatment (%) | 3 Weeks After Treatment (%) | 4 Weeks After Treatment (%) |
| This compound (1.0 mg ae/L) | 24 hr | 45 | 70 | 60 | 50 |
| This compound (1.5 mg ae/L) | 24 hr | 60 | 70 | 60 | 50 |
| Triclopyr (0.5 mg ae/L) | 24 hr | 5 | 70 | 95 | 100 |
| This compound (1.0 mg ae/L) + Triclopyr (0.5 mg ae/L) | 12 hr | 60 | 90 | 100 | 100 |
| This compound (1.0 mg ae/L) + Triclopyr (0.5 mg ae/L) | 24 hr | 70 | 95 | 100 | 100 |
Data adapted from a study on Eurasian watermilfoil control.[1]
Table 2: Eurasian Watermilfoil Biomass Reduction
| Treatment (Concentration) | Exposure Time | Mean Plant Mass (g dry weight) 4 Weeks After Treatment |
| Untreated Reference | - | 12.5 |
| This compound (1.0 mg ae/L) | 24 hr | 4.5 |
| This compound (1.5 mg ae/L) | 24 hr | 3.8 |
| Triclopyr (0.5 mg ae/L) | 24 hr | 0.0 |
| This compound (1.0 mg ae/L) + Triclopyr (0.5 mg ae/L) | 12 hr | 0.0 |
| This compound (1.0 mg ae/L) + Triclopyr (0.5 mg ae/L) | 24 hr | 0.0 |
Data adapted from a study on Eurasian watermilfoil control.[1]
Experimental Protocols
The data presented above is based on a mesocosm study designed to evaluate the efficacy of this compound and triclopyr combinations. The following is a detailed description of the experimental methodology.
Experimental Setup: The study was conducted in an outdoor mesocosm tank system. Eurasian watermilfoil was planted in pots containing a mixture of topsoil, loam, and sand, amended with a controlled-release fertilizer. The plants were allowed to grow until they reached the water surface.
Herbicide Application: Liquid formulations of this compound (as Aquathol® K) and triclopyr (as Renovate® 3) were applied to the water column at the concentrations listed in the tables above. For combination treatments, the herbicides were tank-mixed before application.
Exposure and Post-Treatment: The plants were exposed to the herbicides for either 12 or 24 hours. Following the exposure period, the tanks were drained and refilled with fresh water three times to remove any residual herbicide.
Data Collection and Analysis: Visual assessments of percent control were conducted weekly for four weeks on a scale of 0 (no control) to 100 (complete mortality). At the end of the four-week period, the viable plant biomass was harvested, dried to a constant weight, and weighed. Statistical analysis was performed using a one-way Analysis of Variance (ANOVA) with a Fisher's Protected LSD to determine significant differences in biomass between treatments.
Visualizing the Experimental Workflow and Herbicide Interaction
To further clarify the experimental process and the synergistic relationship between this compound and triclopyr, the following diagrams are provided.
Caption: Experimental workflow for evaluating herbicide efficacy.
References
Endothall's Selectivity for Invasive vs. Native Aquatic Plants: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals the selective efficacy of the aquatic herbicide Endothall in controlling invasive plant species while exhibiting varied impacts on native aquatic vegetation. This guide provides researchers, scientists, and environmental management professionals with a comparative analysis of this compound's performance, supported by quantitative data and detailed experimental protocols.
This compound, a contact herbicide, has been widely studied for its role in managing nuisance aquatic vegetation. Its effectiveness is largely dependent on the target species, concentration, and duration of exposure.[1] The active ingredient, this compound acid, disrupts plant respiration, protein and lipid biosynthesis, and cell membrane integrity, leading to cellular breakdown within days of application.[1]
Comparative Efficacy: Invasive vs. Native Species
Data from numerous mesocosm and field studies demonstrate this compound's high efficacy against several problematic invasive species. Notably, Eurasian watermilfoil (Myriophyllum spicatum), Curlyleaf pondweed (Potamogeton crispus), and Hydrilla (Hydrilla verticillata) are highly susceptible to this compound treatment.[1][2][3] In contrast, some native species, such as Common waterweed (Elodea canadensis) and certain charophytes, exhibit low susceptibility.[1][3] However, other desirable native plants, including various pondweeds (Potamogeton spp.) and Coontail (Ceratophyllum demersum), have shown high susceptibility, similar to that of the targeted invasive species.[1][4]
The following table summarizes the quantitative data on the efficacy of this compound on various aquatic plant species from multiple studies.
Table 1: Efficacy of this compound on Invasive and Native Aquatic Plants
| Species | Type | Concentration (mg/L a.i.) | Exposure Time | Biomass Reduction (%) | Study Notes |
| Invasive Species | |||||
| Eurasian watermilfoil (Myriophyllum spicatum) | Invasive | 0.5 | 48 hours | >85% | Severe injury observed.[5] |
| Eurasian watermilfoil (Myriophyllum spicatum) | Invasive | 1.0 | 36 hours | >85% | Severe injury observed.[5] |
| Eurasian watermilfoil (Myriophyllum spicatum) | Invasive | 1.5 | 10 weeks post-treatment | Significant decrease | Field study in Kress Lake.[6] |
| Curlyleaf pondweed (Potamogeton crispus) | Invasive | 0.5 - 4.0 | 3 & 8 weeks post-treatment | Effective control, no regrowth | Mesocosm study.[2] |
| Hydrilla (Hydrilla verticillata) | Invasive | 2.0 | 48 hours | >85% | Severe injury observed.[5] |
| Hydrilla (Hydrilla verticillata) | Invasive | 3.0 - 5.0 | 24 hours | >85% | Severe injury observed.[5] |
| Hydrilla (Hydrilla verticillata) | Invasive | 2.0 and 5.0 | 6 weeks post-treatment | >90% | No regrowth observed.[7] |
| Coontail (Ceratophyllum demersum) | Invasive | 4.0 | 3 & 8 weeks post-treatment | Controlled | Lower concentrations showed no effect.[2] |
| Lagarosiphon (Lagarosiphon major) | Invasive | 0.5 | 3-7 days | Plant death | Tank trials.[3] |
| Native Species | |||||
| Large-leaf pondweed (Potamogeton amplifolius) | Native | 1.5 | 10 weeks post-treatment | Significantly reduced | Field study in Kress Lake.[6] |
| Illinois pondweed (Potamogeton illinoensis) | Native | 1.0, 2.0, 5.0 | 6 weeks post-treatment | Significantly reduced, but regrowth | Mesocosm study.[7] |
| Sago pondweed (Potamogeton pectinatus) | Native | 0.5 - 4.0 | 3 & 8 weeks post-treatment | Significantly reduced, but regrowth | Mesocosm study.[2] |
| American pondweed (Potamogeton nodosus) | Native | 1.0, 2.0, 5.0 | 6 weeks post-treatment | Significantly reduced | Mesocosm study.[7] |
| Wild Celery (Vallisneria americana) | Native | 1.0, 2.0, 5.0 | 6 weeks post-treatment | Significantly reduced, but regrowth | Mesocosm study.[7] |
| Southern Naiad (Najas guadalupensis) | Native | 1.0, 2.0, 5.0 | 6 weeks post-treatment | Significantly reduced | Mesocosm study.[7] |
| Common elodea (Elodea canadensis) | Native | 0.5, 1.0, 2.0 | 3 & 8 weeks post-treatment | No effect | Mesocosm study.[2] |
| Common elodea (Elodea canadensis) | Native | 1.5 | 10 weeks post-treatment | Significantly increased | Field study in Kress Lake.[6] |
| Muskgrass (Chara sp.) | Native | 1.5 | 10 weeks post-treatment | Significantly increased | Field study in Kress Lake.[6] |
| Bladderwort (Utricularia sp.) | Native | 1.5 | 10 weeks post-treatment | Significantly increased | Field study in Kress Lake.[6] |
Experimental Protocols
The data presented in this guide are primarily derived from controlled mesocosm studies. These experiments are designed to simulate natural aquatic environments and allow for the precise measurement of herbicide effects on target and non-target species.
Key Experimental Steps:
-
Mesocosm Setup: Outdoor tanks (e.g., 860 L to 7000 L) are filled with a layer of sediment and water.[7][8] The sediment is often a standardized mixture, and the water is sourced to mimic the target environment.[7]
-
Plant Propagation: Healthy specimens of both invasive and native plant species are collected and planted in individual pots. These pots are then placed in the mesocosm tanks to acclimate for a period before treatment.
-
Herbicide Application: A stock solution of this compound is prepared and applied evenly to the water surface of the treatment tanks to achieve the desired nominal concentrations. Control tanks receive no herbicide.[7]
-
Exposure Period: The exposure of plants to the herbicide is carefully controlled. In some studies, a static exposure is used, while others employ a flow-through system to simulate dissipation with a specific half-life (e.g., 24 hours).[2][7]
-
Data Collection (Biomass): Plant biomass is harvested at specific intervals, typically before treatment and at several weeks post-treatment (e.g., 3 and 8 weeks).[2] The harvested plant material is then dried to a constant weight to determine the dry biomass per plant or per unit area.[9]
-
Data Analysis: Statistical analyses, such as Analysis of Variance (ANOVA), are used to compare the biomass of treated plants to the control group to determine the significance of any observed reductions.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a mesocosm study evaluating the selectivity of an aquatic herbicide like this compound.
Caption: Workflow for a mesocosm-based herbicide selectivity study.
Conclusion
The selective application of this compound can be an effective tool for managing certain invasive aquatic plants. However, a thorough understanding of the susceptibility of native species within the target ecosystem is crucial to minimize non-target impacts. The experimental data and protocols outlined in this guide provide a framework for researchers and environmental managers to make informed decisions regarding the use of this compound for aquatic vegetation management. Careful consideration of concentration and exposure time is paramount to achieving selective control and preserving the ecological balance of aquatic environments.
References
- 1. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 2. researchgate.net [researchgate.net]
- 3. caws.org.nz [caws.org.nz]
- 4. noaa.gov [noaa.gov]
- 5. uplaquatics.com [uplaquatics.com]
- 6. researchgate.net [researchgate.net]
- 7. uplaquatics.com [uplaquatics.com]
- 8. uplaquatics.com [uplaquatics.com]
- 9. tandfonline.com [tandfonline.com]
A comparative analysis of Endothall-sodium efficacy in aquatic weed management.
A comprehensive guide for researchers and scientists on the performance of Endothall-sodium against other leading aquatic herbicides, supported by experimental data and detailed methodologies.
Introduction
Effective management of invasive aquatic weeds is a critical component of maintaining the ecological health and functional use of water bodies. Chemical control through herbicides remains a primary tool for large-scale management. Among the array of available options, this compound, a dicarboxylic acid-based herbicide, has been a staple for controlling submersed aquatic vegetation for over five decades.[1][2][3] This guide provides a comparative analysis of the efficacy of this compound-sodium, the salt form of this compound commonly used in aquatic formulations, against other widely used aquatic herbicides: Diquat, Flumioxazin, and Glyphosate.
This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of product performance based on available experimental data. It delves into the nuances of their mechanisms of action, application protocols, and efficacy under varying environmental conditions to aid in the informed selection and development of aquatic weed management strategies.
Herbicide Profiles
This compound-sodium is a contact herbicide that disrupts plant respiration, protein and lipid biosynthesis, and cell membrane integrity, leading to cellular breakdown within 2-5 days of application.[1][2][3] It is available in two primary salt formulations: the dipotassium (B57713) salt and the mono (N,N-dimethylalkylamine) salt (also known as amine salt). The dipotassium salt is generally used for controlling submersed weeds, while the amine salt is more effective against algae but also exhibits higher toxicity to fish.[4]
Diquat is a fast-acting, non-selective contact herbicide that inhibits photosynthesis.[5][6] It is rapidly absorbed by plant tissues, causing visible injury within hours and plant death within a week.[5][6] Its effectiveness can be significantly reduced in turbid water as it binds to clay and organic particles.[7]
Flumioxazin is a broad-spectrum contact herbicide that inhibits protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) production.[8] This leads to rapid desiccation and necrosis of plant tissue.[8] Its efficacy is notably pH-dependent, with a significantly shorter half-life in alkaline water.[9]
Glyphosate is a systemic, broad-spectrum herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants.[10][11] It is primarily used for the control of emergent and floating aquatic weeds.[11]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these herbicides is influenced by a multitude of factors including the target weed species, herbicide concentration, exposure time, water temperature, and water chemistry. The following tables summarize quantitative data from various studies to provide a comparative overview of their performance.
Submersed Aquatic Weed Management
Table 1: Efficacy of this compound vs. Diquat on Curlyleaf Pondweed (Potamogeton crispus)
| Herbicide | Concentration (mg a.i./L) | Application Timing | Shoot Biomass Reduction (%) | Root Biomass Reduction (%) | Turion Number Reduction (%) | Reference |
| This compound | 1 | Early Spring | 90 | 90 | >90 | [12] |
| This compound | 2 | Early Spring | 90 | 90 | >90 | [12] |
| This compound | 1 | Mid Spring | 90 | 90 | >90 | [12] |
| This compound | 2 | Mid Spring | 90 | 90 | >90 | [12] |
| This compound | 1 | Late Spring | 60 | 60 | Not Significant | [12] |
| This compound | 2 | Late Spring | 60 | 60 | Not Significant | [12] |
| Diquat | 1 | All Timings | 60 | 60-90 | 85 | [12] |
| Diquat | 2 | All Timings | 60 | 60-90 | 85 | [12] |
Table 2: Efficacy of this compound, Diquat, and Flumioxazin on Various Submersed Weeds
| Herbicide | Target Weed | Concentration | Exposure Time | Efficacy (% Control/Biomass Reduction) | Reference |
| This compound | Eurasian watermilfoil | 0.5 mg/L | 48 hours | >85% | [13] |
| This compound | Eurasian watermilfoil | 1.0 mg/L | 36 hours | >85% | [13] |
| This compound | Hydrilla | 2.0 mg/L | 48 hours | >85% | [13] |
| This compound | Hydrilla | 3.0 mg/L | 24 hours | >85% | [13] |
| Diquat | Eurasian watermilfoil | 0.37 mg/L | Static | 100% | [14] |
| Diquat | Hydrilla | 0.37 mg/L | Static | 100% | [14] |
| Flumioxazin | Hydrilla | 200 ppb | - | Good | [15] |
| Flumioxazin + Diquat | Hydrilla | 100 ppb + 370 ppb | - | Good | [15] |
Emergent Aquatic Weed Management
Direct comparative quantitative data for this compound against Glyphosate for emergent weeds is limited as this compound is primarily used for submersed species. However, Glyphosate is widely recognized as a highly effective systemic herbicide for emergent vegetation.
Table 3: Efficacy of Glyphosate on Emergent Weeds
| Herbicide | Target Weed | Application Rate | Efficacy | Reference |
| Glyphosate | Phragmites australis | 2% solution | Statistically superior to control in reducing RIV | [16] |
| Glyphosate | Typha spp. | - | 99% density and biomass reduction |
Experimental Protocols
General Protocol for Submersed Aquatic Herbicide Efficacy Trials
-
Plant Culture: Target aquatic weed species are cultured in controlled environments such as greenhouses or outdoor mesocosms. Plants are typically grown in sediment-filled pots submerged in water tanks.
-
Acclimation: Prior to herbicide application, plants are allowed to acclimate to the experimental conditions for a set period.
-
Herbicide Application: The herbicide is applied to the water column to achieve the desired target concentration. For static exposure tests, the treated water remains for the duration of the exposure period. For simulated flowing conditions, a water exchange system is used to achieve a specific herbicide half-life.
-
Water Quality Monitoring: Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment.
General Protocol for Emergent Aquatic Herbicide Efficacy Trials
-
Plot Establishment: Field trials are conducted in areas with uniform infestations of the target emergent weed. Experimental plots are established with defined dimensions.
-
Herbicide Application: Herbicides are typically applied as a foliar spray using backpack sprayers or boat-mounted spray booms. Surfactants are often added to the spray solution to improve herbicide uptake.
-
Efficacy Assessment: Weed control is assessed visually at set time intervals after treatment, rating the percentage of necrosis or biomass reduction. For quantitative assessment, plant biomass from quadrats within the plots is harvested, dried, and weighed.[11]
-
Data Analysis: Statistical analysis is performed to compare the efficacy of different herbicide treatments against an untreated control.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in aquatic weed management research, the following diagrams are provided.
Caption: A generalized workflow for conducting aquatic herbicide efficacy trials.
Caption: Simplified signaling pathway of this compound's mode of action in aquatic plants.
Conclusion
This comparative analysis demonstrates that the selection of an appropriate aquatic herbicide is highly dependent on the target weed species, environmental conditions, and management objectives.
-
This compound-sodium proves to be a highly effective herbicide for the control of several key submersed invasive species, particularly Eurasian watermilfoil and curlyleaf pondweed. Its efficacy is strongly linked to concentration and exposure time.
-
Diquat offers a rapid-acting alternative for many submersed weeds, though its performance can be compromised by water turbidity.
-
Flumioxazin presents a fast-acting option with a broad spectrum of activity, but its utility is limited by water pH.
-
Glyphosate remains a primary and effective choice for systemic control of emergent and floating aquatic vegetation.
For researchers and scientists, understanding these nuances is paramount for developing effective, selective, and environmentally conscious aquatic weed management programs. The data and protocols presented herein serve as a foundational guide for further research and development in this critical field.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 4. aquaplant.tamu.edu [aquaplant.tamu.edu]
- 5. apms.org [apms.org]
- 6. greatlakesphragmites.net [greatlakesphragmites.net]
- 7. Chemical control of Typha subulata in two growth stages - Advances in Weed Science [awsjournal.org]
- 8. michigan.gov [michigan.gov]
- 9. uplaquatics.com [uplaquatics.com]
- 10. Phragmites australis management in the United States: 40 years of methods and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apms.org [apms.org]
- 15. apms.org [apms.org]
- 16. my.ucanr.edu [my.ucanr.edu]
Combined Endothall and 2,4-D Application: A Comparative Analysis of Herbicide Translocation
A detailed examination of experimental data reveals that the combined application of Endothall and 2,4-D, two widely used herbicides, significantly alters their translocation within hybrid watermilfoil (Myriophyllum spicatum × M. sibiricum), a prevalent invasive aquatic plant. This guide provides a comprehensive comparison of the herbicides' performance, both individually and in combination, supported by experimental findings.
The strategic combination of herbicides is a common practice in aquatic plant management to enhance efficacy and manage resistance.[1][2] Understanding the impact of these combinations on the physiological processes of the target plant, such as herbicide uptake and movement (translocation), is critical for optimizing treatment strategies. This guide focuses on the interaction between this compound, a contact herbicide, and 2,4-D, a systemic herbicide, and its consequences for their movement from the shoots to the roots of the plant.
Impact on Herbicide Accumulation and Translocation
Recent research demonstrates that while the combination of this compound and 2,4-D does not affect the accumulation of this compound in the plant tissue, it surprisingly leads to an 80% increase in the accumulation of 2,4-D.[1] However, this increased uptake does not translate to greater movement throughout the plant. In fact, the study reveals a significant reduction in the shoot-to-root translocation of both herbicides when applied together.
This compound translocation to the roots was nearly halved when applied in combination with 2,4-D.[1][2][3] Similarly, the translocation of 2,4-D from the shoots to the roots experienced a drastic decrease when applied alongside this compound.[1][2][3] This antagonistic effect on translocation is likely attributable to the rapid cell death induced by this compound, which impedes the plant's ability to transport the systemic herbicide, 2,4-D, to its root system.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on the absorption and translocation of this compound and 2,4-D in hybrid watermilfoil over a 96-hour period.
| Treatment | Herbicide | Absorption (µg g⁻¹) | Shoot-to-Root Translocation (%) |
| Individual Application | This compound | 63.3 ± 1.9 | 16.7 ± 2.6 |
| 2,4-D | 16.9 ± 1.2 | 24.8 ± 2.6 | |
| Combined Application | This compound | 74.0 ± 2.0 | 9.2 ± 1.2 |
| 2,4-D | 36.7 ± 1.9 | 3.93 ± 0.4 |
Data presented as mean ± standard error of the mean (n=6). Data sourced from Ortiz et al. (2024).[1]
Experimental Protocols
The data presented in this guide is based on a detailed experimental protocol designed to measure the absorption and translocation of radiolabeled herbicides in a laboratory setting.
Plant Propagation and Preparation: Hybrid watermilfoil (M. spicatum × M. sibiricum) plants were propagated from apical shoots. Once the plants reached a length of 15 to 18 cm with well-developed roots, they were selected for the experiment. The roots were cleaned, and the plants were transplanted into 15-ml plastic tubes filled with silica (B1680970) sand. The base of the shoot was sealed with eicosane (B133393) wax.
Herbicide Application and Measurement: Radiolabeled [¹⁴C]this compound and [¹⁴C]2,4-D were used to track the herbicides' movement. The experiments were conducted over a 96-hour time course. After the exposure period, the plants were harvested, and the amount of radioactivity in the shoots and roots was quantified using liquid scintillation spectroscopy. This allowed for the determination of both the total amount of herbicide absorbed by the plant and the percentage of the absorbed herbicide that was translocated from the shoots to the roots.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow used to evaluate the impact of combining this compound and 2,4-D on herbicide translocation.
Caption: A flowchart of the experimental process.
Signaling Pathway and Logical Relationship
The interaction between this compound and 2,4-D can be visualized as a logical relationship where the action of one herbicide directly influences the efficacy of the other. This compound, as a contact herbicide, causes rapid membrane damage and cell death. This disruption of cellular integrity and function is the primary reason for the observed decrease in the translocation of the systemic herbicide, 2,4-D.
Caption: Interaction of this compound and 2,4-D.
References
Assessing the Long-Term Effectiveness of Endothall Treatments on Plant Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effectiveness of Endothall treatments on aquatic plant communities, supported by experimental data. It is designed to assist researchers, scientists, and professionals in drug development in understanding the performance of this compound relative to other aquatic plant management strategies.
Comparative Performance of this compound
This compound is a widely used contact herbicide for controlling submerged aquatic vegetation.[1][2][3] Its effectiveness is influenced by the formulation, application rate, and environmental conditions. Two primary formulations are available: the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt. While both are effective, the monoamine salt formulation is more toxic to fish and other aquatic organisms.[1][4]
The long-term effectiveness of this compound is generally considered to be short, with the compound breaking down in the aquatic environment, primarily through microbial action, within several days to a few weeks.[3][4][5] This characteristic minimizes the risk of long-term residue accumulation but also necessitates repeated applications for sustained control of persistent invasive species.
Data Summary: this compound Efficacy and Non-Target Impacts
The following table summarizes quantitative data from various studies on the effectiveness of this compound and its impact on non-target species.
| Parameter | This compound Treatment | Alternative/Control | Key Findings | Citations |
| Target Species Control (Eurasian Watermilfoil) | 0.5 - 4.0 mg/L ai this compound | Untreated Control | Effective control at all application rates with no significant regrowth observed at 8 weeks after treatment. | [6] |
| Target Species Control (Curlyleaf Pondweed) | This compound application | Untreated Control | Significant decline in presence 7 weeks after treatment. Recovery observed at 52 weeks, suggesting the need for repeated treatments for long-term control. | [7] |
| Impact on Native Species (Large-leaf pondweed) | Single 5 ppm dose of dipotassium this compound | Untreated Control | Frequency and biomass were significantly reduced after treatment. | [8] |
| Impact on Native Species (Common elodea, Muskgrass, Bladderwort) | Single 5 ppm dose of dipotassium this compound | Untreated Control | All three species increased significantly after treatment, likely due to the removal of the dominant invasive species. | [8] |
| Impact on Native Species (Sago pondweed, Wildcelery, Illinois pondweed) | 0.5 - 4.0 mg/L ai this compound | Untreated Control | Biomass was significantly reduced following the application, but regrowth was observed at 8 weeks after treatment. | [9] |
| Impact on Native Species (Coontail, Elodea) | 0.5 - 2.0 mg/L ai this compound | Untreated Control | No effects were observed at these application rates. Coontail was controlled at a higher rate of 4.0 mg/L. | [9] |
Experimental Protocols
Key Experiment: Assessing this compound's Impact on Eurasian Watermilfoil and Native Plant Species
Objective: To evaluate the efficacy of varying concentrations of the dipotassium salt of this compound on the control of the invasive Eurasian watermilfoil and the impact on non-target native aquatic plants.
Methodology:
-
Mesocosm Setup: Outdoor mesocosms (1000-L tanks) are established to simulate a natural aquatic environment. Each tank contains sediment and is planted with a standardized density of Eurasian watermilfoil and a mix of native species such as Large-leaf pondweed, Sago pondweed, and Coontail.
-
Herbicide Application: The dipotassium salt of this compound is applied at varying concentrations (e.g., 0.5, 2.0, and 4.0 mg/L active ingredient). A control group with no herbicide application is included.
-
Exposure Period: The plants are exposed to the herbicide for a defined period, typically 24 to 120 hours, after which a partial or full water exchange may be conducted to simulate natural dissipation.[6]
-
Data Collection: Plant biomass (above-ground and below-ground) is harvested at specific time points after treatment (e.g., 3 weeks, 8 weeks, and 52 weeks).[6][7] Plant health is visually assessed, and species composition and richness are recorded.
-
Statistical Analysis: The collected data are statistically analyzed to determine the significance of the treatment effects on both the target invasive species and the non-target native species.
Visualizing this compound's Mode of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's herbicidal action and a typical experimental workflow for assessing its long-term effectiveness.
Caption: Proposed signaling pathway of this compound's herbicidal action in plant cells.
References
- 1. mass.gov [mass.gov]
- 2. apms.org [apms.org]
- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 4. noaa.gov [noaa.gov]
- 5. Cornell Cooperative Extension | this compound FAQ [ccetompkins.org]
- 6. researchgate.net [researchgate.net]
- 7. gri.msstate.edu [gri.msstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. uplaquatics.com [uplaquatics.com]
Comparing analytical results from different Endothall detection methods (e.g., GC-MS vs. IC-MS/MS).
For researchers and scientists in environmental monitoring and drug development, the accurate detection and quantification of the herbicide Endothall is critical. This guide provides an objective comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS). We present supporting data and detailed experimental protocols to assist in selecting the most suitable method for your specific needs.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the detection of this compound using GC-MS and IC-MS/MS.
| Performance Metric | GC-MS (EPA Method 548.1) | IC-MS/MS |
| Limit of Detection (LOD) | 1.79 µg/L[1] | 0.56 ppb (µg/L)[2] |
| Linear Range | Not explicitly stated, but method covers regulated levels. | 1 ppb to 1000 ppb[2] |
| Analysis Time (Chromatographic Run) | Approximately 20 minutes[2][3] | 10 minutes[2][3][4] |
| Sample Preparation | Required (Solid Phase Extraction, Derivatization)[5][6] | Direct injection for water samples[2][3][4] |
| Derivatization | Mandatory (Acidic Methanol Methylation)[5][6] | Not required[7] |
| Internal Standard Example | Acenaphthene-d10[1] | Glutaric acid-d6 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the typical experimental protocols for both GC-MS and IC-MS/MS-based this compound analysis.
This compound Analysis by GC-MS (Based on EPA Method 548.1)
This method involves the extraction, derivatization, and subsequent analysis of this compound in drinking water.
1. Sample Preparation and Extraction:
-
A 100 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing an intermediate strength, primarily tertiary amine anion exchanger.[5]
-
The cartridge is conditioned with appropriate solvents before sample loading.[5]
-
Potential interferences from Ca+2, Mg+2, and sulfate (B86663) ions can lower recovery by affecting the ion exchange process.[5]
-
The extracted this compound is then eluted from the SPE cartridge with acidic methanol.[5]
2. Derivatization:
-
A small volume of methylene (B1212753) chloride is added to the eluate as a co-solvent.[5]
-
The dimethyl ester of this compound is formed by heating the mixture for 30 minutes.[5][6]
-
After adding salted reagent water, the derivatized this compound is partitioned into methylene chloride.[5]
-
The extract volume is reduced using a nitrogen purge.[5]
3. GC-MS Analysis:
-
The concentrated extract is injected into a gas chromatograph equipped with a mass spectrometer.
-
A megabore capillary column is typically used for separation.[5][6]
-
The mass spectrometer is operated in a suitable mode (e.g., Selected Ion Monitoring) for the detection and quantification of the this compound dimethyl ester.
This compound Analysis by IC-MS/MS
This method allows for the direct analysis of this compound in water samples without the need for derivatization.
1. Sample Preparation:
-
For samples with particulates, filtration is required prior to injection.[2]
-
Samples with high salt content may require dilution with deionized water.[2]
-
An internal standard, such as isotope-labeled glutaric acid, is added to the sample to ensure quantitation accuracy.[2][3]
2. IC-MS/MS Analysis:
-
The prepared sample is injected into an ion chromatograph.
-
Separation is achieved on a high-capacity anion-exchange column to resolve this compound from common inorganic anions like chloride and sulfate.[2]
-
The eluent from the IC is directed to a tandem mass spectrometer (MS/MS).
-
The MS/MS instrument is operated in Selected Reaction Monitoring (SRM) mode for highly sensitive and selective quantification.[2]
Visualizing the Analytical Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both methods.
Conclusion
Both GC-MS and IC-MS/MS are powerful techniques for the determination of this compound. The traditional GC-MS method, outlined in EPA Method 548.1, is a well-established and robust procedure. However, it requires a more labor-intensive sample preparation process that includes solid-phase extraction and chemical derivatization.[5][6]
In contrast, the IC-MS/MS method offers a more streamlined workflow, with direct injection of water samples often being feasible.[2][3][4] This significantly reduces sample preparation time and complexity. Furthermore, the IC-MS/MS method demonstrates excellent sensitivity and a shorter chromatographic run time, leading to higher sample throughput.[2] The choice between these methods will ultimately depend on the specific requirements of the laboratory, including sample matrix, desired sensitivity, available instrumentation, and throughput needs. For high-throughput screening of water samples with minimal preparation, IC-MS/MS presents a compelling alternative to the traditional GC-MS approach.
References
- 1. unitedchem.com [unitedchem.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. NEMI Method Summary - 548.1 (by MS) [nemi.gov]
- 6. Analytical Method [keikaventures.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation of Endothall's effectiveness in different geographical locations and water bodies.
A comprehensive review of scientific literature confirms the effectiveness of Endothall in controlling a wide range of submerged aquatic weeds across diverse geographical locations and water bodies. This guide provides a comparative analysis of this compound's performance against other common aquatic herbicides, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for aquatic plant management.
This compound, a contact herbicide, has demonstrated significant efficacy in managing invasive and nuisance aquatic plants. Its performance, however, can be influenced by factors such as water temperature, contact time, and the specific plant species being targeted. This guide synthesizes data from various studies to offer a clear comparison of this compound with other widely used aquatic herbicides, including Diquat (B7796111), Fluridone (B42967), 2,4-D, and Triclopyr.
Comparative Efficacy of Aquatic Herbicides
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and its alternatives in controlling key aquatic weed species.
Table 1: Efficacy against Curlyleaf Pondweed (Potamogeton crispus)
| Herbicide | Concentration (mg/L) | Water Body/Location | Efficacy (% Biomass Reduction) | Study Reference |
| This compound | 1.0 - 2.0 | Outdoor Mesocosm (USA) | 60% - >90% | [Poovey et al., 2002][1] |
| Diquat | 1.0 - 2.0 | Outdoor Mesocosm (USA) | ~60% - 90% | [Poovey et al., 2002][1] |
| This compound | 1.5 | Lake Julia, MN (USA) | Significant reduction in frequency | [Effectiveness of this compound treatment, Lake Julia][2] |
Table 2: Efficacy against Eurasian Watermilfoil (Myriophyllum spicatum)
| Herbicide | Concentration (mg/L) | Water Body/Location | Efficacy (% Biomass/Frequency Reduction) | Study Reference |
| This compound | 1.5 | Kress Lake, WA (USA) | Significant decrease in biomass and frequency | [The Impact of this compound on Kress Lake][3] |
| This compound + 2,4-D | 1.0 + 0.5 | Mesocosm (USA) | >90% control | [Combinations of this compound With 2,4-D and Triclopyr][4] |
| This compound + Triclopyr | 1.0 + 0.5 | Mesocosm (USA) | >90% control | [Combinations of this compound With 2,4-D and Triclopyr][4] |
| 2,4-D | 0.5 | Mesocosm (USA) | ~70% control | [Combinations of this compound With 2,4-D and Triclopyr][4] |
| Triclopyr | 0.5 | Mesocosm (USA) | ~40% control | [Combinations of this compound With 2,4-D and Triclopyr][4] |
| Fluridone | 0.005 | Mesotrophic Lake (USA) | Significant reduction in frequency | [Whole lake fluridone treatments][5] |
Table 3: Efficacy against Hydrilla (Hydrilla verticillata)
| Herbicide | Concentration (mg/L) | Water Body/Location | Efficacy (% Control/Biomass Reduction) | Study Reference |
| This compound | 5.0 | New Zealand (Tank Trial) | High level of control | [this compound for aquatic weed control in New Zealand][6] |
| This compound | Not Specified | Florida (USA) | Highly effective | [Herbicides Used Against Hydrilla][7] |
| Diquat | Not Specified | New Zealand | Not effective in turbid water | [Evaluation of Selected Herbicides I][8] |
| Fluridone | Not Specified | Florida (USA) | Highly effective | [Herbicides Used Against Hydrilla][7] |
Table 4: Efficacy against other submerged aquatic weeds
| Herbicide | Target Weed | Concentration (mg/L) | Water Body/Location | Efficacy (% Control/Biomass Reduction) | Study Reference |
| This compound | Lagarosiphon (Lagarosiphon major) | 0.11 - 5.0 | New Zealand (Ponds) | Eradication at various concentrations | [this compound for aquatic weed control in New Zealand][6] |
| This compound | Hornwort (Ceratophyllum demersum) | 5.0 | New Zealand (Lake) | Eradication | [this compound for aquatic weed control in New Zealand][6] |
| This compound | Coontail (Ceratophyllum demersum) | Not Specified | New Zealand (Tanks) | 100% kill irrespective of turbidity | [Evaluation of Selected Herbicides II][9] |
| Diquat | Coontail (Ceratophyllum demersum) | Not Specified | New Zealand (Tanks) | 100% kill only in clear water with maximum exposure | [Evaluation of Selected Herbicides II][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Mesocosm Study for Curlyleaf Pondweed Control (Poovey et al., 2002) [1]
-
Objective: To evaluate the effectiveness of spring treatments of diquat and this compound on curlyleaf pondweed.
-
Experimental Setup: Outdoor mesocosms (large tanks) were used to simulate a natural aquatic environment.
-
Plant Material: Healthy curlyleaf pondweed plants were established in the mesocosms.
-
Herbicide Application: Diquat and this compound were applied at two different rates (1 and 2 mg ai L-1) during three different periods in the spring.
-
Data Collection: Shoot and root biomass of the curlyleaf pondweed were harvested and weighed to determine the percentage of reduction compared to untreated control mesocosms. The number of turions (reproductive structures) was also counted.
-
Environmental Monitoring: Water temperature was monitored throughout the experiment, ranging from 16 to 23°C.
Field Study of this compound on Eurasian Watermilfoil in Kress Lake, Washington [3]
-
Objective: To assess the impact of a low concentration of this compound on Eurasian watermilfoil and the native plant community.
-
Study Site: Kress Lake, a 12-hectare lake in Washington, USA.
-
Herbicide Application: A low concentration (1.5 mg/L active ingredient) of this compound (Aquathol® K) was applied to the lake.
-
Sampling Method: Aquatic plant biomass and frequency of occurrence were collected before the treatment, ten weeks after the treatment, and for three subsequent years. Biomass was collected by divers from quadrats, and frequency was determined using a point-intercept method.
-
Data Analysis: Statistical analysis was performed to determine significant changes in the biomass and frequency of Eurasian watermilfoil and native plant species before and after the treatment.
New Zealand this compound Trials for Lagarosiphon, Hornwort, and Hydrilla Control [6]
-
Objective: To evaluate the efficacy of dipotassium (B57713) this compound for controlling three of New Zealand's most problematic submerged pest species.
-
Study Sites: Field trials were conducted in enclosed ponds and a lake in New Zealand.
-
Herbicide Application: this compound was applied as a single, total water body treatment at various concentrations.
-
Data Collection: The effectiveness of the treatment was assessed through visual inspection and, in some cases, eradication of the target species was confirmed.
-
Key Finding: The study highlighted that long contact times, achieved in enclosed water bodies, can lead to high efficacy even at lower herbicide concentrations.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in aquatic herbicide research and management, the following diagrams are provided.
Caption: A typical workflow for an aquatic herbicide efficacy field trial.
Caption: Simplified signaling pathway of a contact herbicide like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bemidjistate.edu [bemidjistate.edu]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. conservationevidence.com [conservationevidence.com]
- 6. caws.org.nz [caws.org.nz]
- 7. Cornell Cooperative Extension | Herbicides Used Against Hydrilla [ccetompkins.org]
- 8. uplaquatics.com [uplaquatics.com]
- 9. uplaquatics.com [uplaquatics.com]
Safety Operating Guide
Proper Disposal of Endothall: A Guide for Laboratory Professionals
The proper disposal of Endothall, a potent herbicide and defoliant, is a critical component of laboratory safety and environmental responsibility. Due to its classification as an acutely hazardous substance, stringent regulations govern its handling and disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with federal and state laws.
Key Safety Principle: this compound and its associated wastes are classified as acutely hazardous.[1][2][3][4] In the United States, it is designated as a P-listed hazardous waste (P088) under the Resource Conservation and Recovery Act (RCRA).[5][6] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[1][3][4]
Step-by-Step Disposal Procedures
The primary methods for disposing of this compound waste involve controlled incineration or transfer to a licensed chemical destruction facility.[7] Under no circumstances should this compound or its containers be disposed of in sanitary sewers or waterways.[7][8][9]
1. Disposal of Unused or Excess this compound:
-
Contact Professionals: If waste cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1][2][10]
-
Licensed Disposal: Arrange for the material to be transported to and disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]
2. Managing Spills:
-
Wear Protective Equipment: Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, is worn before addressing a spill.[7][10]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or water bodies.[7]
-
Absorption: Cover the spill with an inert absorbent material such as sawdust, vermiculite, kitty litter, or sand.[2][7][10]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container (e.g., a plastic garbage bag) for disposal.[7][10]
-
Disposal: The collected contaminated material must be disposed of as acutely hazardous waste, following the same procedures as for unused this compound.[8]
3. Empty Container Disposal: Properly decontaminated containers may be eligible for recycling or landfill disposal, depending on local regulations.
-
Triple Rinsing: The standard procedure for decontaminating empty containers is to triple rinse them (or use an equivalent method like pressure rinsing).[1][7]
-
Empty the remaining contents into application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[1]
-
Fill the container approximately 1/4 full with water and securely replace the cap.[1]
-
Agitate the container vigorously. For larger containers, tip and roll it for at least 30 seconds to ensure all interior surfaces are rinsed.[1]
-
Drain the rinsate into the application equipment or a designated collection system for later use or disposal as hazardous waste.[1]
-
Repeat this rinsing procedure two more times.[1]
-
-
Final Disposal: Once triple-rinsed, the container can be offered for recycling or reconditioning.[7] Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[1][7]
Quantitative Data Summary
The following table summarizes key regulatory and environmental data for this compound.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | P088 | [5][6] |
| EPA Drinking Water MCL | 0.1 ppm | |
| NY State Drinking Water MCL | 0.05 ppm | |
| Aquatic Half-Life | 5 to 10 days | [11] |
MCL: Maximum Contaminant Level; ppm: parts per million
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. cms9files.revize.com [cms9files.revize.com]
- 3. cms9files.revize.com [cms9files.revize.com]
- 4. lakerestoration.com [lakerestoration.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. turnproaquatics.com [turnproaquatics.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. noaa.gov [noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
